Product packaging for Idrevloride(Cat. No.:CAS No. 1416973-63-1)

Idrevloride

Cat. No.: B10860355
CAS No.: 1416973-63-1
M. Wt: 669.2 g/mol
InChI Key: HBZAZSCNDMDWEU-WREZULKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Idrevloride is an investigational, inhaled epithelial sodium channel (ENaC) inhibitor developed for research into respiratory diseases characterized by impaired mucociliary clearance. Its primary mechanism of action is the inhibition of the ENaC in the airways, which promotes hydration of the airway surface liquid. This action is designed to reduce the hyperconcentration of mucus, thereby improving its clearance from the lungs and potentially enhancing lung function. Preclinical and clinical data indicate that targeting the ENaC pathway is a valid therapeutic strategy for conditions with dysfunctional mucus clearance. A phase 2, randomized, double-blind, placebo-controlled crossover trial (CLEAN-PCD) evaluated this compound in hypertonic saline in individuals with primary ciliary dyskinesia (PCD). The study demonstrated that the combination was safe and associated with a significant improvement in lung function over a 28-day period compared to hypertonic saline alone. This research highlights the compound's potential value in investigating novel treatments for rare lung diseases like PCD, for which there are very few approved therapies. This compound has also been well-tolerated in multiple clinical trials involving patients with other respiratory diseases featuring excessively concentrated mucus. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49ClN8O7 B10860355 Idrevloride CAS No. 1416973-63-1

Properties

CAS No.

1416973-63-1

Molecular Formula

C30H49ClN8O7

Molecular Weight

669.2 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[N'-[4-[4-[2-[hexyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide

InChI

InChI=1S/C30H49ClN8O7/c1-2-3-4-7-14-39(17-21(41)24(43)25(44)22(42)18-40)15-16-46-20-11-9-19(10-12-20)8-5-6-13-35-30(34)38-29(45)23-27(32)37-28(33)26(31)36-23/h9-12,21-22,24-25,40-44H,2-8,13-18H2,1H3,(H4,32,33,37)(H3,34,35,38,45)/t21-,22+,24+,25+/m0/s1

InChI Key

HBZAZSCNDMDWEU-WREZULKGSA-N

Isomeric SMILES

CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Idrevloride: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Idrevloride is an investigational inhaled therapeutic agent currently under evaluation for the treatment of muco-obstructive lung diseases, most notably Primary Ciliary Dyskinesia (PCD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

This compound's primary pharmacological target is the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance on mucosal surfaces.[1][2][3] In the airways, ENaC is located on the apical surface of epithelial cells and plays a crucial role in absorbing sodium ions from the airway surface liquid (ASL).[1][3] This sodium absorption creates an osmotic gradient that drives water from the ASL into the cells, thereby regulating the hydration of the mucus layer.

In muco-obstructive diseases like PCD, the ASL is often depleted and the mucus becomes dehydrated and thick, leading to impaired mucociliary clearance, chronic infection, and progressive lung damage.[4][5] this compound is designed to counteract this pathology. As an ENaC inhibitor, it blocks the reabsorption of sodium from the airway lumen.[1][3] This inhibition is hypothesized to also stimulate the secretion of chloride ions, further increasing the ionic concentration in the ASL.[6] The net effect of these actions is an increase in the water content of the mucus layer, leading to its rehydration and a reduction in viscosity.[3][6] This, in turn, is expected to improve the efficiency of mucociliary clearance, helping to clear trapped pathogens and reduce the cycle of infection and inflammation.[3]

The therapeutic strategy of combining this compound with hypertonic saline is based on a synergistic effect.[6] Hypertonic saline osmotically draws water into the airway lumen, while this compound prevents its reabsorption by blocking ENaC, thus prolonging the hydrating effect on the mucus.[6]

cluster_AirwayLumen Airway Lumen (Mucus) cluster_Epithelium Airway Epithelium Dehydrated Mucus Dehydrated Mucus Hydrated Mucus Hydrated Mucus Improved Mucociliary Clearance Improved Mucociliary Clearance Hydrated Mucus->Improved Mucociliary Clearance Na+ Na+ ENaC ENaC Na+->ENaC Absorption H2O H2O H2O->ENaC Follows Na+ ENaC->Dehydrated Mucus Leads to ENaC->Hydrated Mucus Blockage promotes This compound This compound This compound->ENaC Inhibits

Figure 1: this compound's Mechanism of Action on ENaC.

Clinical Efficacy: The CLEAN-PCD Trial

The efficacy and safety of this compound were evaluated in the CLEAN-PCD (Safety and Efficacy of this compound in People with Primary Ciliary Dyskinesia) trial, a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the CLEAN-PCD trial.

Table 1: Primary Efficacy Outcome
Endpoint Absolute Change from Baseline in ppFEV1
This compound in Hypertonic Saline+1.0%[6]
Hypertonic Saline Alone-0.5%[6]
Difference (this compound + HS vs. HS alone) +1.5% [7]
p-value0.04[6]
95% Confidence Interval<0.1 to 3.0[7]
Table 2: Key Secondary Efficacy Outcome
Endpoint Absolute Change from Baseline in ppFVC
This compound in Hypertonic Saline+1.3%[6]
Hypertonic Saline Alone-0.1%[6]
Placebo-2.1%[6]
Difference (this compound + HS vs. HS alone) +1.4%
p-value0.03[6]
Difference (this compound + HS vs. Placebo) +3.4%
p-value0.01[6]

Experimental Protocols: The CLEAN-PCD Trial

A detailed methodology for the CLEAN-PCD trial is provided below, based on published reports.[2][4][5]

Study Design: A phase 2, randomized, double-blind, placebo-controlled crossover trial conducted at 32 tertiary adult and pediatric care centers and university hospitals.[2][4]

Participants: 123 individuals aged 12 years or older with a confirmed diagnosis of Primary Ciliary Dyskinesia.[2]

Treatment Regimens: The trial consisted of four treatment arms in a crossover design:

  • This compound in hypertonic saline

  • Hypertonic saline alone

  • This compound alone

  • Placebo[2]

Each treatment period was 28 days, followed by a 28-day washout period before crossing over to the next treatment.[4]

Dosage and Administration: Participants received nebulized study medication twice daily.[4]

Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in the percentage of predicted Forced Expiratory Volume in 1 second (ppFEV1) after 28 days of treatment.[4]

Secondary Endpoints: Secondary endpoints included the absolute change from baseline in the percentage of predicted Forced Vital Capacity (ppFVC) and assessments of quality of life.[6][7]

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, and physical examinations throughout the study.[4]

cluster_Screening Screening & Enrollment cluster_Treatment Treatment Periods (Crossover Design) cluster_FollowUp Follow-up & Analysis Screening Screening Enrollment (N=123) Enrollment (N=123) Screening->Enrollment (N=123) Randomization Randomization Enrollment (N=123)->Randomization Period 1 (28 days) Period 1 (28 days) Randomization->Period 1 (28 days) Treatment Arms Treatment Arms: - this compound + HS - HS Alone - this compound Alone - Placebo Randomization->Treatment Arms Washout (28 days) Washout (28 days) Period 1 (28 days)->Washout (28 days) Period 2 (28 days) Period 2 (28 days) Washout (28 days)->Period 2 (28 days) End of Study Assessments End of Study Assessments Period 2 (28 days)->End of Study Assessments Data Analysis Data Analysis End of Study Assessments->Data Analysis

Figure 2: CLEAN-PCD Trial Workflow.

References

The Role of Idrevloride in Hydrating Airway Mucus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydration of airway mucus is a key pathophysiological feature of several muco-obstructive lung diseases, leading to impaired mucociliary clearance, recurrent infections, and progressive lung function decline. Idrevloride is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to restore airway surface hydration. By blocking ENaC in the apical membrane of airway epithelial cells, this compound inhibits sodium and subsequent water absorption from the airway lumen, thereby increasing the volume of the airway surface liquid (ASL) and promoting mucus hydration. This guide provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Introduction: The Challenge of Dehydrated Airway Mucus

In a healthy airway, a precise balance of ion and water transport maintains a hydrated mucus layer of optimal viscosity and elasticity, which is readily cleared by ciliary action. The epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel are key regulators of this process. In diseases such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD), this delicate balance is disrupted. In PCD, dysfunctional cilia are unable to effectively clear mucus, which becomes dehydrated and obstructive. In CF, deficient CFTR function leads to ENaC hyperactivity, resulting in excessive sodium and water absorption and consequent mucus dehydration.

This compound emerges as a targeted therapeutic strategy to counteract this dehydration by directly inhibiting ENaC.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the ENaC. By binding to the ENaC protein on the apical surface of airway epithelial cells, it blocks the influx of sodium ions from the airway lumen into the cells. This inhibition of sodium absorption reduces the osmotic gradient for water to follow, leading to an increase in the airway surface liquid (ASL) volume. The increased ASL hydrates the overlying mucus layer, reducing its viscosity and facilitating its clearance by ciliary action or cough.[1][2] Preclinical models have demonstrated that blocking ENaC hydrates the mucus on the lung surface, which in turn restores airway clearance and can improve lung function.[3]

Signaling Pathway of ENaC Inhibition by this compound

cluster_lumen Airway Lumen cluster_epithelium Airway Epithelial Cell This compound This compound ENaC ENaC This compound->ENaC Inhibits Na_ion_lumen Na+ Na_ion_lumen->ENaC Influx Water_lumen H₂O Mucus Dehydrated Mucus Water_cell H₂O Water_lumen->Water_cell Osmosis Hydrated_Mucus Hydrated Mucus Mucus->Hydrated_Mucus Hydration Na_ion_cell Na+

This compound blocks ENaC, preventing Na⁺ and water absorption, leading to mucus hydration.

Preclinical Data

While specific preclinical data for this compound is not publicly available, studies on similar ENaC inhibitors from Parion Sciences, such as P-552 (also referred to as Compound A), provide insight into the expected potency and efficacy.

In Vitro ENaC Inhibition and Airway Surface Liquid (ASL) Height

Studies on the ENaC inhibitor P-552 in normal human bronchial epithelial cells (HBECs) have demonstrated potent inhibition of ENaC and a corresponding increase in ASL height.

ParameterValueCell TypeReference
EC₅₀ for ENaC Inhibition 1.29 nMNormal Human Bronchial Epithelial Cells[4]
Increase in ASL Height ~50% at 0.052 µM after 6 hoursNormal Human Bronchial Epithelial Cells[4]
In Vitro Mucociliary Clearance

Inhibition of ENaC has been shown to improve mucociliary clearance in vitro. A study on the ENaC inhibitor QUB-TL1 in primary CF airway epithelial cells demonstrated a significant increase in mucociliary clearance velocity.

ParameterVehicleQUB-TL1 (50 µM)Cell TypeReference
Mucociliary Clearance Velocity 2.88 µm/s7.68 µm/sPrimary Cystic Fibrosis Airway Epithelial Cells[5]

Clinical Data: The CLEAN-PCD Phase 2 Trial

The CLEAN-PCD trial was a multinational, randomized, double-blind, placebo-controlled crossover study that evaluated the safety and efficacy of inhaled this compound in patients with Primary Ciliary Dyskinesia (PCD).[6]

Study Design
ParameterDescription
Population 123 patients with PCD, aged 12 years and older.[6]
Treatments - this compound (85 µg) in hypertonic saline (4.2% NaCl) - Hypertonic saline (4.2% NaCl) alone - this compound (85 µg) in hypotonic saline (0.17% NaCl) - Placebo (hypotonic saline, 0.17% NaCl)[6][7]
Administration Nebulized, twice daily for 28 days.[6]
Primary Endpoint Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV₁).[6]
Efficacy Results

Treatment with this compound in hypertonic saline resulted in a statistically significant improvement in lung function compared to hypertonic saline alone.

ParameterThis compound in Hypertonic SalineHypertonic Saline Alonep-valueReference
Mean Absolute Change in ppFEV₁ +1.0 percentage points-0.5 percentage points0.044[6]
Mean Absolute Change in ppFVC +1.3 percentage points-0.1 percentage points0.03[5]

A responder analysis also showed that a significantly greater proportion of patients treated with this compound in hypertonic saline achieved at least a 3.0 percentage point improvement in ppFEV₁ compared to those treated with hypertonic saline alone (37% vs. 23%).[7]

Experimental Workflow for the CLEAN-PCD Trial

cluster_periods Crossover Treatment Periods Screening Patient Screening (N=216) Randomization Randomization (N=123) Screening->Randomization Period1 Treatment Period 1 (28 days) Randomization->Period1 Washout Washout (28 days) Period1->Washout Period2 Treatment Period 2 (28 days) Washout->Period2 Analysis Efficacy & Safety Analysis Period2->Analysis This compound This compound Administration ENaC_Inhibition ENaC Inhibition This compound->ENaC_Inhibition Na_Absorption_Decrease Decreased Na⁺ Absorption ENaC_Inhibition->Na_Absorption_Decrease ASL_Increase Increased Airway Surface Liquid Na_Absorption_Decrease->ASL_Increase Mucus_Hydration Mucus Hydration ASL_Increase->Mucus_Hydration MCC_Improvement Improved Mucociliary Clearance Mucus_Hydration->MCC_Improvement Lung_Function_Improvement Improved Lung Function MCC_Improvement->Lung_Function_Improvement

References

Investigational Therapeutic Use of Idrevloride for Primary Ciliary Dyskinesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Ciliary Dyskinesia (PCD) is a rare, inherited disorder characterized by impaired mucociliary clearance, leading to chronic respiratory infections and progressive lung damage.[1] Current therapeutic strategies are largely extrapolated from other bronchiectatic diseases like cystic fibrosis and focus on managing symptoms. Idrevloride (formerly known as VX-371 and P-1037) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor. By blocking ENaC in the airway epithelium, this compound is designed to increase the hydration of airway mucus, thereby facilitating its clearance and improving lung function. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and clinical trial data for this compound in the context of PCD, with a focus on the methodologies and quantitative outcomes of key studies.

Introduction to Primary Ciliary Dyskinesia and the Rationale for ENaC Inhibition

Primary Ciliary Dyskinesia is a genetic disorder affecting the function of motile cilia, which are responsible for clearing mucus from the respiratory tract.[1] This dysfunction leads to mucus accumulation, chronic inflammation, and recurrent infections, ultimately causing irreversible lung damage.[1] A key feature of the pathophysiology of muco-obstructive lung diseases, including PCD, is the dehydration of airway secretions.

The airway surface liquid (ASL) is a thin layer of fluid covering the airway epithelium, and its volume and composition are critical for effective mucociliary clearance. The epithelial sodium channel (ENaC) plays a crucial role in regulating ASL volume by absorbing sodium ions from the airway lumen, with water following osmotically. In muco-obstructive diseases, ENaC activity can contribute to ASL depletion and mucus dehydration. Therefore, inhibiting ENaC presents a promising therapeutic strategy to rehydrate the airway surface, improve mucus clearance, and consequently, enhance lung function.[1] this compound is a potent and long-acting ENaC inhibitor developed to be delivered directly to the lungs via nebulization.[2][3]

Mechanism of Action of this compound

This compound's therapeutic effect is based on the inhibition of ENaC in the apical membrane of airway epithelial cells. ENaC is a heterotrimeric channel composed of α, β, and γ subunits.[4] By blocking this channel, this compound reduces the influx of sodium ions from the ASL into the epithelial cells. This reduction in sodium absorption decreases the osmotic gradient for water reabsorption, leading to an increase in the ASL volume. The resulting hydration of the mucus layer is expected to reduce its viscosity and improve its clearance by coughing and residual ciliary action. When administered with hypertonic saline, this compound's effect is magnified; the hypertonic saline osmotically draws water into the airway lumen, while this compound prevents its rapid reabsorption.[5]

Signaling Pathway of ENaC-mediated Airway Hydration

ENaC_Inhibition cluster_lumen Airway Lumen (ASL) cluster_epithelium Airway Epithelial Cell This compound This compound ENaC ENaC (α, β, γ subunits) This compound->ENaC Inhibits Na_ion_lumen Na+ Water_lumen H₂O Na_ion_lumen->ENaC Absorption Water_cell H₂O Water_lumen->Water_cell Osmosis Mucus Dehydrated Mucus Hydrated_Mucus Hydrated Mucus Mucus->Hydrated_Mucus Rehydration Na_ion_cell Na+ ENaC->Na_ion_cell

Caption: this compound inhibits ENaC, reducing Na+ absorption and hydrating airway mucus.

Preclinical Evidence

While specific preclinical studies on this compound in PCD models are not extensively published, the development of potent ENaC inhibitors has been supported by a strong body of in vitro and in vivo evidence. Preclinical models have demonstrated that blocking ENaC with tool compounds leads to hydration of the ASL and restoration of mucus clearance.

Representative Preclinical Experimental Protocol: In Vitro Assessment of ASL Height

This protocol is based on methodologies used to evaluate the efficacy of ENaC inhibitors in preclinical studies.

  • Cell Culture: Normal human bronchial epithelial cells (HBECs) are cultured on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, mucociliary phenotype.

  • ASL Height Measurement: The height of the ASL is measured using confocal microscopy. A small volume of a fluorescently-labeled, high-molecular-weight dextran solution is added to the apical surface to demarcate the ASL.

  • Treatment: A baseline ASL height is established. Subsequently, the cells are treated with the ENaC inhibitor (e.g., this compound) at various concentrations, a vehicle control, or a comparator.

  • Data Acquisition: Serial z-scans are acquired at specified time points post-treatment to measure changes in ASL height.

  • Analysis: The change in ASL height from baseline is calculated for each treatment group. The potency of the inhibitor is determined by generating a dose-response curve and calculating the EC50.

Preclinical Experimental Workflow

Preclinical_Workflow A HBEC Culture at ALI B Baseline ASL Height Measurement (Confocal Microscopy) A->B C Treatment Application (this compound vs. Control) B->C D Time-course ASL Height Measurement C->D E Data Analysis (Change in ASL Height, EC50) D->E

Caption: Workflow for in vitro assessment of an ENaC inhibitor's effect on ASL height.

Clinical Development: The CLEAN-PCD Trial

The primary clinical evidence for the use of this compound in PCD comes from the CLEAN-PCD trial (NCT02871778), a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[6][7]

Experimental Protocol: CLEAN-PCD Trial
  • Study Design: A 2-part, incomplete block crossover design. Part A involved two 28-day treatment periods separated by a 28-day washout period.

  • Participants: 123 adolescents and adults (≥12 years old) with a confirmed diagnosis of PCD and a percent predicted forced expiratory volume in 1 second (ppFEV1) between 40% and <90%.[6]

  • Treatment Arms: Participants were randomized to one of four crossover sequences:

    • This compound (85 µg) in hypertonic saline (4.2% NaCl) crossed over with hypertonic saline alone.

    • Hypertonic saline alone crossed over with this compound in hypertonic saline.

    • This compound in hypotonic saline (0.17% NaCl) crossed over with placebo (hypotonic saline).

    • Placebo crossed over with this compound in hypotonic saline.

  • Drug Administration: 3 mL of the study drug was nebulized twice daily using a PARI eFlow nebuliser.[7]

  • Primary Endpoint: The absolute change from baseline in ppFEV1 after 28 days of treatment with this compound in hypertonic saline compared to hypertonic saline alone.

  • Secondary Endpoints: Included absolute change from baseline in percent predicted forced vital capacity (ppFVC) and safety assessments.

  • Safety Monitoring: Adverse events were recorded at clinic visits during each treatment period and via follow-up telephone calls.[7][8]

CLEAN-PCD Clinical Trial Workflow

Clinical_Trial_Workflow Screening Screening & Enrollment (N=123) Randomization Randomization (4 Sequences) Screening->Randomization Period1 Treatment Period 1 (28 days) Randomization->Period1 Washout Washout (28 days) Period1->Washout Period2 Treatment Period 2 (28 days) Washout->Period2 FollowUp Follow-up Period2->FollowUp

Caption: Crossover design of the CLEAN-PCD Phase 2 clinical trial.

Results

Efficacy Data

The CLEAN-PCD trial demonstrated that this compound in hypertonic saline was associated with a statistically significant improvement in lung function compared to hypertonic saline alone.[9]

Table 1: Primary and Key Secondary Efficacy Endpoints (Part A)

EndpointThis compound in Hypertonic Saline (LS Mean Change from Baseline)Hypertonic Saline Alone (LS Mean Change from Baseline)Placebo (LS Mean Change from Baseline)Treatment Difference (this compound in HS vs. HS alone)p-value
Absolute Change in ppFEV1 +1.0-0.5-2.1+1.5 0.04
Absolute Change in ppFVC +1.3-0.1-2.1+1.4 0.03

Data sourced from Ferkol T., ERS International Congress 2023.[1] LS Mean: Least Squares Mean

A responder analysis also showed that a significantly greater proportion of participants treated with this compound in hypertonic saline achieved a ≥3.0 percentage point improvement in ppFEV1 compared to those treated with hypertonic saline alone (37% vs. 23%; odds ratio 2.9).[5]

Safety and Tolerability

This compound was generally well-tolerated, with adverse events being similar across the different treatment groups (occurring in 57% to 65% of participants).[6][7][8]

Table 2: Summary of Common Adverse Events

Adverse EventMore Frequent with this compound-containing treatmentsMore Frequent with Hypertonic Saline-containing treatments
Cough YesYes
Oropharyngeal Pain YesNo
Chest Discomfort NoYes

Data are descriptive based on the publication by Ringshausen et al.[6][7]

Discussion and Future Directions

The results of the CLEAN-PCD trial are a significant milestone in the development of targeted therapies for Primary Ciliary Dyskinesia. The study provides the first evidence of a pharmacological intervention improving lung function in this patient population.[6] The improvement in both ppFEV1 and ppFVC with the combination of this compound and hypertonic saline supports the hypothesis that enhancing airway hydration is a viable therapeutic strategy for PCD.

Based on these positive Phase 2 results, this compound is being advanced to Phase 3 clinical trials to further evaluate its long-term safety and efficacy in a larger PCD population.[1] Future research may also explore the use of this compound in other muco-obstructive lung diseases and its potential to reduce the frequency of pulmonary exacerbations and slow the rate of lung function decline in individuals with PCD.

Conclusion

This compound, an investigational ENaC inhibitor, has demonstrated a statistically significant and clinically meaningful improvement in lung function in patients with Primary Ciliary Dyskinesia when administered with hypertonic saline. The mechanism of action, centered on improving airway surface hydration, directly addresses a key pathophysiological defect in PCD. The data from the CLEAN-PCD trial provide a strong rationale for the continued development of this compound as a novel therapeutic agent for this rare and debilitating disease.

References

Preclinical Profile of Idrevloride: A Novel ENaC Inhibitor for Muco-obstructive Lung Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Muco-obstructive lung diseases, such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), are characterized by the accumulation of thick, dehydrated mucus in the airways, leading to impaired mucociliary clearance, chronic infection, inflammation, and progressive lung function decline. A key contributor to this pathology is the hyperactivation of the epithelial sodium channel (ENaC), which leads to excessive sodium and water absorption from the airway surface liquid (ASL). Idrevloride (also known as P-321 and VX-371) is a potent, long-acting ENaC inhibitor developed by Parion Sciences to counteract this dehydration by blocking ENaC, thereby increasing the ASL volume and promoting mucus hydration and clearance. This technical guide provides a comprehensive overview of the preclinical research on this compound and its precursors, presenting key data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: ENaC Inhibition and Airway Surface Liquid Hydration

The primary mechanism of action of this compound is the inhibition of the ENaC channel on the apical surface of airway epithelial cells. By blocking this channel, this compound reduces the absorption of sodium ions from the ASL. This, in turn, osmotically holds water in the ASL, leading to its rehydration. In preclinical models, this mechanism has been shown to restore the airway's protective mucus layer and facilitate its clearance.[1][2]

Signaling Pathway

The signaling pathway is direct: this compound binds to and blocks the ENaC, preventing the influx of sodium ions into the epithelial cells. This reduces the electrochemical gradient for chloride and water to follow, thus increasing the volume of the airway surface liquid.

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_outcome Physiological Outcome ENaC Epithelial Sodium Channel (ENaC) Hydration Increased ASL Hydration ENaC->Hydration Modulates Na_ion Na+ Na_ion->ENaC Influx ASL Airway Surface Liquid (ASL) This compound This compound This compound->ENaC Inhibits Mucus_Clearance Improved Mucociliary Clearance Hydration->Mucus_Clearance

Caption: Mechanism of Action of this compound.

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and related Parion ENaC inhibitors.

In Vitro Efficacy
CompoundCell TypeAssayEndpointResultCitation
This compound (P-321) Human Epithelial CellsENaC InhibitionIC501.9 ± 0.75 nM
VX-371 (this compound) Human Bronchial Epithelial (HBE) CellsASL HeightIncrease in ASL HeightSignificant increase, potentiated by hypertonic saline[3][4]
P-1037 HBE Cells (F508del homozygous)ASL Height & Cilia Beat FrequencyIncrease vs. BaselineIncreased ASL height and cilia beat frequency (with lumacaftor/ivacaftor)
Parion ENaC Inhibitor CF Piglet Tracheal ExplantsMucus Bundle TransportChange in VelocityNo significant effect[5]
In Vivo Efficacy
CompoundAnimal ModelDisease ModelEndpointResultCitation
P-1037 Not SpecifiedNot SpecifiedDuration of ActionLong-acting[6][7]
P-552-02 SheepNormalMucociliary ClearanceIncreased clearance for 4-6 hours[8]

Detailed Experimental Protocols

Measurement of Airway Surface Liquid (ASL) Height in Human Bronchial Epithelial (HBE) Cells

This protocol is based on methodologies used in studies evaluating the effects of ENaC inhibitors on ASL height.[3][4]

1. Cell Culture:

  • Primary HBE cells from non-CF and CF donors are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 3 weeks to allow for differentiation into a mucociliary phenotype.

2. ASL Labeling:

  • The ASL is labeled with a fluorescent dye that is impermeable to the cell membrane, such as a Texas Red-conjugated 10kDa dextran.

  • The cells are stained with a live-cell cytoplasmic stain, such as Calcein-AM, to visualize the cell layer.

3. Imaging:

  • Confocal microscopy is used to acquire XZ plane images of the cell culture. This allows for a cross-sectional view of the epithelial cells and the overlying ASL.

  • Images are captured at baseline and at various time points after the addition of the test compound (e.g., this compound) to the apical surface.

4. Analysis:

  • The ASL height is measured as the distance from the apical surface of the cell layer to the top of the fluorescently labeled ASL.

  • Image analysis software is used to quantify the ASL height from the captured images. An average of multiple measurements across the culture is taken.

ASL_Height_Measurement_Workflow Start Start: Differentiated HBE Cells at ALI Labeling Label ASL (e.g., Texas Red-dextran) and Cells (e.g., Calcein-AM) Start->Labeling Baseline_Imaging Acquire Baseline XZ Images via Confocal Microscopy Labeling->Baseline_Imaging Treatment Add this compound to Apical Surface Baseline_Imaging->Treatment Time_Series_Imaging Acquire XZ Images at Multiple Time Points Treatment->Time_Series_Imaging Analysis Measure Distance from Cell Surface to Top of Labeled ASL Time_Series_Imaging->Analysis End End: Quantified ASL Height Analysis->End

Caption: Workflow for ASL Height Measurement.

In Vivo Mucociliary Clearance (MCC) in a Sheep Model

This protocol is a generalized representation of methods used to assess the in vivo efficacy of inhaled ENaC inhibitors.[8]

1. Animal Preparation:

  • Conscious adult sheep are used. A baseline measurement of tracheal mucus velocity (TMV), an index of MCC, is established.

2. Aerosol Delivery:

  • The test compound (e.g., an ENaC inhibitor) is delivered as an aerosol via a nebulizer connected to a facemask or endotracheal tube.

3. Measurement of TMV:

  • A roentgenographic technique is used to measure TMV. Small radiopaque Teflon discs are deposited into the trachea via a bronchoscope.

  • The movement of these discs is tracked over time using fluoroscopy to determine the velocity of mucus flow.

4. Data Collection:

  • TMV is measured before and at multiple time points after drug administration to assess the magnitude and duration of the effect on mucociliary clearance.

MCC_Sheep_Model_Workflow Start Start: Conscious Sheep Baseline_TMV Measure Baseline Tracheal Mucus Velocity (TMV) Start->Baseline_TMV Aerosol_Admin Administer Aerosolized this compound Baseline_TMV->Aerosol_Admin Disc_Deposition Deposit Radiopaque Discs into Trachea Aerosol_Admin->Disc_Deposition Fluoroscopy Track Disc Movement via Fluoroscopy over Time Disc_Deposition->Fluoroscopy TMV_Calculation Calculate TMV at Various Post-Dose Time Points Fluoroscopy->TMV_Calculation End End: Change in MCC TMV_Calculation->End

Caption: In Vivo Mucociliary Clearance Workflow.

Discussion and Future Directions

The preclinical data for this compound and its precursors consistently demonstrate the potential of ENaC inhibition to hydrate the airway surface and improve mucociliary clearance. The in vitro studies on human bronchial epithelial cells provide strong evidence for the mechanism of action, showing a direct effect on ASL height. While in vivo data for this compound in muco-obstructive lung disease models is less publicly available, studies with earlier Parion compounds in sheep models support the translation of the in vitro findings to a physiological response.

It is noteworthy that one study in CF piglet tracheas did not show an effect of a Parion ENaC inhibitor on mucus transport, highlighting the complexity of the disease pathology and the potential for different outcomes depending on the specific model and compound.[5] This underscores the importance of utilizing a range of preclinical models to fully characterize the efficacy of new therapeutic agents.

Future preclinical research could focus on further elucidating the downstream effects of ENaC inhibition on inflammation and infection in relevant animal models of COPD and CF. Additionally, studies exploring the synergistic effects of this compound with other classes of therapeutics, such as CFTR modulators, will be crucial for optimizing treatment strategies for muco-obstructive lung diseases. The development of more sophisticated in vitro models that better recapitulate the in vivo environment, including the presence of inflammatory cells and bacteria, will also be invaluable for preclinical evaluation.

References

An In-depth Technical Guide to the Development of Idrevloride by Parion Sciences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride (also known as P-321, P-1037, and VX-371) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor developed by Parion Sciences.[1][2][3] ENaC is a key regulator of fluid volume on mucosal surfaces, and its inhibition presents a promising therapeutic strategy for diseases characterized by dehydrated and thickened mucus, such as primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), as well as for conditions involving tear film volume deficiency like dry eye disease (DED).[4][5][6] This technical guide provides a comprehensive overview of the development of this compound, including its mechanism of action, preclinical data, and clinical trial findings, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Mechanism of Action: ENaC Inhibition

The epithelial sodium channel (ENaC) is a constitutively active ion channel located on the apical membrane of epithelial cells in various tissues, including the airways and ocular surface.[1][7] Its primary function is the reabsorption of sodium ions from the luminal fluid, a process that drives the absorption of water, thereby regulating the hydration of mucosal surfaces.[5] In muco-obstructive lung diseases, the airway surface liquid is depleted, leading to the accumulation of thick, difficult-to-clear mucus.[5] Similarly, in dry eye disease, inadequate tear film volume compromises ocular surface lubrication and protection.[8]

This compound is a potent and long-acting ENaC inhibitor designed to block these sodium channels.[4][5] By inhibiting ENaC, this compound reduces sodium and subsequent water absorption from the mucosal surface. This action is intended to increase the volume of the airway surface liquid or tear film, leading to enhanced mucus clearance and improved lubrication of the ocular surface.[5][8]

Signaling Pathway of ENaC Regulation and Inhibition by this compound

The activity of ENaC is regulated by a complex signaling network. The following diagram illustrates the key regulatory pathways of ENaC and the point of intervention for this compound.

ENaC_Regulation cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space This compound This compound ENaC ENaC Channel This compound->ENaC Inhibits Na_ion Na+ Na_ion->ENaC Passes through Na_absorption Decreased Na+ Absorption ENaC->Na_absorption Mediates Water_retention Increased Water Retention Na_absorption->Water_retention Leads to Nedd4_2 Nedd4-2 (Ubiquitin Ligase) Nedd4_2->ENaC Ubiquitinates for Degradation SGK1 SGK1 SGK1->Nedd4_2 Inhibits Aldosterone Aldosterone Aldosterone->SGK1 Activates

Mechanism of ENaC inhibition by this compound.

Preclinical Development of P-321 for Dry Eye Disease

Parion Sciences conducted a series of in-vitro and in-vivo studies to evaluate the pharmacology, toxicology, and tolerability of P-321 for the treatment of dry eye disease.[9]

Quantitative Data from Preclinical Studies
ParameterResultSpecies/SystemReference
In-Vitro Potency
ENaC IC501.9 ± 0.75 nMHuman epithelial cells[9]
In-Vivo Efficacy
Tear Volume Increase (Normal)Four-fold increaseMice[9]
Tear Volume Restoration (Dry Eye Model)Restored to control levels from a 60% reductionRats (lacrimal glands excised)[9]
Onset of ActionWithin 30 minutesMice and Rats[9]
Duration of ActionAt least 6 hoursMice and Rats[9]
Pharmacokinetics
Oral BioavailabilityNot bioavailableN/A[9]
Plasma ClearanceRapidly clearedN/A[9]
Experimental Protocols for Preclinical Studies

While detailed, step-by-step protocols are not publicly available, the following methodologies were employed in the preclinical evaluation of P-321:[9]

  • In-Vitro ENaC Inhibition Assay: The half-maximal inhibitory concentration (IC50) of P-321 against ENaC was determined using human epithelial cells. Standard electrophysiological or ion flux assays were likely used to measure the inhibition of sodium channel activity.

  • Animal Models:

    • Normal Mice: To assess the effect on basal tear volume.

    • Dry Eye Rat Model: Created by surgical excision of the lacrimal glands to induce a state of aqueous tear deficiency.

  • Tear Volume Measurement: A standardized method, such as phenol red thread test or Schirmer's test, was likely used to quantify tear volume in the animal models at various time points after administration of P-321.

  • Pharmacokinetic Studies: Standard pharmacokinetic parameters were assessed, likely involving administration of P-321 through various routes and subsequent analysis of drug concentration in plasma over time.

  • Toxicology and Tolerability Studies: Repeat-dose ocular toxicology studies were conducted in rabbits and dogs to evaluate the safety profile of the P-321 formulation.

Clinical Development of this compound

This compound has been investigated in Phase 2 clinical trials for both primary ciliary dyskinesia and cystic fibrosis. A Phase 1/2a and a Phase 2 trial were also conducted for P-321 in dry eye disease.[10][11][12]

Clinical Trial in Primary Ciliary Dyskinesia (CLEAN-PCD)

The CLEAN-PCD study was a multinational, Phase 2, randomized, double-blind, placebo-controlled crossover trial to assess the safety and efficacy of this compound in adolescents and adults with PCD.[1][13]

ParameterThis compound in Hypertonic SalineHypertonic Saline AlonePlaceboThis compound AloneReference
Primary Endpoint
Mean Absolute Change from Baseline in ppFEV1+1.0 percentage points-0.5 percentage pointsN/AN/A
Secondary Endpoint
Mean Absolute Change from Baseline in ppFVC+1.3 percentage points-0.1 percentage points-2.1 percentage pointsN/A

The following diagram outlines the workflow of the CLEAN-PCD clinical trial.

CLEAN_PCD_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Periods (Crossover Design) cluster_arms Treatment Arms cluster_assessment Assessment Screening Patient Screening (N=123) Randomization Randomization (2:2:1:1 ratio) Screening->Randomization Period1 Treatment Period 1 (28 days) Randomization->Period1 Arm1 This compound in Hypertonic Saline Arm2 Hypertonic Saline Alone Arm3 This compound Alone Arm4 Placebo Washout Washout (28 days) Period1->Washout Period2 Treatment Period 2 (28 days) Washout->Period2 PrimaryEndpoint Primary Endpoint: Change in ppFEV1 Period2->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Change in ppFVC, Safety Period2->SecondaryEndpoints

CLEAN-PCD Clinical Trial Workflow.
  • Study Design: A phase 2, randomized, double-blind, placebo-controlled crossover trial.[1]

  • Participants: 123 individuals aged 12 years or older with a confirmed diagnosis of PCD.[1]

  • Treatment Arms: Participants were randomized to one of four treatment sequences in a 2:2:1:1 ratio, receiving two of the following treatments in a crossover fashion:[13]

    • This compound (85 µg) in hypertonic saline (4.2%)

    • Hypertonic saline (4.2%) alone

    • This compound (85 µg) alone

    • Placebo (0.12% saline)

  • Administration: Treatments were administered via nebulizer twice daily for 28 days for each period, separated by a 28-day washout period.

  • Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) after 28 days of treatment with this compound in hypertonic saline compared to hypertonic saline alone.

  • Secondary Endpoints: Included absolute change from baseline in percent predicted forced vital capacity (ppFVC) and safety assessments.

Clinical Trial in Cystic Fibrosis (VX-371)

A Phase 2a, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the safety and efficacy of VX-371 in subjects with cystic fibrosis who were homozygous for the F508del-CFTR mutation and being treated with Orkambi® (lumacaftor/ivacaftor).

An exploratory 14-day Phase 2 study involving 136 CF patients showed that VX-371 was generally well-tolerated, meeting the primary safety outcome. However, no significant changes were observed in the secondary goal of mean absolute change in FEV1.

  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Patients with cystic fibrosis aged 12 years and older, homozygous for the F508del-CFTR mutation, and on a stable regimen of Orkambi®.

  • Treatment Arms: The study evaluated VX-371 in combination with hypertonic saline.

  • Primary Objectives: To evaluate the safety and efficacy (mean absolute change in FEV1 at day 28) of VX-371 compared to placebo.

Clinical Development of P-321 for Dry Eye Disease

Parion Sciences initiated a Phase 1/2a safety, tolerability, and pharmacokinetics study, followed by a Phase 2 clinical trial of P-321 Ophthalmic Solution in patients with Dry Eye Disease.[10][11]

In the Phase 1/2a placebo-controlled, dose-escalation study with 53 patients, positive trends were observed in the improvement of signs and symptoms of dry eye disease in subsets of patients compared to placebo. At the highest concentration studied (0.01%), no discomfort or instillation irritation was reported. Adverse events were similar to or fewer than those in the placebo group, with no serious adverse events reported.[10]

Conclusion

The development of this compound by Parion Sciences represents a targeted approach to treating diseases characterized by mucosal surface dehydration. By inhibiting the epithelial sodium channel, this compound has demonstrated the potential to restore hydration to the airways in patients with PCD and CF, and to the ocular surface in individuals with dry eye disease. The preclinical data for P-321 in DED showed promising efficacy in animal models. The CLEAN-PCD Phase 2 clinical trial provided evidence for the safety and efficacy of this compound in combination with hypertonic saline for improving lung function in patients with PCD. While the Phase 2 trial in CF did not show a significant improvement in FEV1, the drug was well-tolerated. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across its target indications.

References

An In-Depth Technical Guide to Understanding Mucociliary Clearance in the Context of Idrevloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucociliary clearance (MCC) is a primary defense mechanism of the lung, responsible for trapping and removing inhaled particulates, pathogens, and cellular debris. This process is critically dependent on the coordinated action of ciliated cells and the hydration of the airway surface liquid (ASL). In several respiratory diseases, including primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), impaired MCC leads to mucus accumulation, chronic infection, and progressive lung damage. Idrevloride (formerly known as P-1037 and VX-371) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to enhance MCC by increasing ASL hydration.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, the experimental protocols used to evaluate its efficacy, and the key data supporting its potential as a therapeutic agent.

Mechanism of Action: ENaC Inhibition and Airway Surface Liquid Hydration

The volume of the ASL is tightly regulated by a balance between sodium absorption, primarily mediated by ENaC, and chloride secretion, mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) and other chloride channels.[4] In muco-obstructive lung diseases, there is often an imbalance favoring sodium and water absorption, leading to ASL dehydration and impaired MCC.

This compound is a potent inhibitor of ENaC located on the apical membrane of airway epithelial cells.[1][4] By blocking ENaC, this compound reduces the absorption of sodium ions from the ASL into the epithelial cells. This inhibition of sodium transport decreases the osmotic gradient for water reabsorption, thereby increasing the height of the ASL and rehydrating the mucus layer.[5] The enhanced hydration of the mucus is expected to improve its rheological properties, allowing for more effective transport by ciliary beating.

The co-administration of this compound with hypertonic saline is thought to have a synergistic effect.[1] Hypertonic saline creates an osmotic gradient that draws water into the airways, while this compound prevents its rapid reabsorption by blocking ENaC. This dual approach aims to achieve a more sustained increase in ASL hydration and, consequently, a greater improvement in mucociliary clearance.

Signaling Pathway of this compound's Action

cluster_epithelium Airway Epithelium This compound This compound ENaC ENaC This compound->ENaC Inhibits HypertonicSaline Hypertonic Saline Water H2O HypertonicSaline->Water Draws Water In Mucus Dehydrated Mucus HydratedMucus Hydrated Mucus Mucus->HydratedMucus MCC Mucociliary Clearance HydratedMucus->MCC Na_ion Na+ ENaC->Na_ion Absorption Na_ion->Water Osmotic Gradient for Reabsorption CFTR CFTR Cl_ion Cl- CFTR->Cl_ion Secretion start Start culture Culture HBE cells on permeable supports (ALI) start->culture mount Mount monolayer in Ussing chamber culture->mount voltage_clamp Voltage-clamp at 0 mV Record baseline Isc mount->voltage_clamp add_this compound Add this compound to apical chamber voltage_clamp->add_this compound record_isc Record change in Isc add_this compound->record_isc add_amiloride Add amiloride for 100% ENaC inhibition record_isc->add_amiloride analyze Analyze data and calculate % inhibition add_amiloride->analyze end End analyze->end This compound This compound Administration (Inhaled) ENaC_inhibition ENaC Inhibition in Airway Epithelium This compound->ENaC_inhibition Na_absorption Decreased Na+ Absorption ENaC_inhibition->Na_absorption ASL_hydration Increased ASL Hydration Na_absorption->ASL_hydration Mucus_properties Improved Mucus Properties ASL_hydration->Mucus_properties MCC_improvement Enhanced Mucociliary Clearance Mucus_properties->MCC_improvement Clinical_benefit Improved Lung Function and Reduced Exacerbations MCC_improvement->Clinical_benefit

References

The Pathophysiology of Primary Ciliary Dyskinesia and the Therapeutic Potential of ENaC Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Ciliary Dyskinesia (PCD) is a rare, autosomal recessive genetic disorder characterized by impaired mucociliary clearance due to defective ciliary structure and function.[1][2][3] This leads to a cascade of clinical manifestations, including chronic sinopulmonary disease, situs inversus, and infertility.[2][3] The underlying pathophysiology stems from mutations in over 50 genes responsible for the intricate assembly and function of motile cilia.[4] A key consequence of ineffective mucociliary clearance is the dehydration of the airway surface liquid (ASL), a phenomenon also observed in cystic fibrosis (CF). The epithelial sodium channel (ENaC) plays a pivotal role in regulating ASL volume by mediating sodium absorption from the airway lumen.[5][6][7] In conditions with impaired mucus clearance, ENaC activity can contribute to ASL depletion, exacerbating the disease state. Consequently, inhibiting ENaC has emerged as a promising therapeutic strategy to rehydrate the airways and improve mucus clearance in patients with PCD.[8][9] This technical guide provides an in-depth exploration of the pathophysiology of PCD, the molecular mechanisms of ENaC inhibition, and the current state of research in this field.

The Pathophysiology of Primary Ciliary Dyskinesia

The Genetic Landscape of PCD

PCD is a genetically heterogeneous disorder, primarily inherited in an autosomal recessive manner.[2][10] To date, variants in over 50 genes have been implicated in causing PCD.[4] These genes encode for proteins that are essential for the assembly, structure, and function of motile cilia.[4][11] The most frequently mutated genes are DNAH5 and DNAI1, which encode components of the outer dynein arms (ODAs) of the ciliary axoneme and are responsible for approximately 38% of PCD cases.[2][3]

Table 1: Key Genes Implicated in Primary Ciliary Dyskinesia

Gene FamilyGene ExamplesCiliary Component AffectedResulting Ciliary Defect
Outer Dynein Arm (ODA) Components DNAH5, DNAI1, DNAI2, TXNDC3Outer Dynein ArmsAbsence or shortening of ODAs, leading to immotile or dyskinetic cilia.
Inner Dynein Arm (IDA) & Assembly Factors CCDC39, CCDC40Inner Dynein Arms, Microtubular organizationIDA defects and microtubular disorganization, resulting in severely dyskinetic cilia.[10]
Nexin-Dynein Regulatory Complex (N-DRC) CCDC164, GAS8N-DRCDisorganization of the ciliary axoneme.
Radial Spoke Heads RSPH1, RSPH4A, RSPH9Radial SpokesAbsence of radial spoke heads, leading to abnormal ciliary beating patterns.
Ciliary Assembly & Transport CCNOCiliogenesisReduced generation of motile cilia.[10]
From Ciliary Dysfunction to Clinical Manifestation

The diverse genetic mutations in PCD converge on a common pathological mechanism: the disruption of normal ciliary motility. In the respiratory tract, motile cilia are responsible for the coordinated sweeping of mucus, trapped pathogens, and debris out of the airways.[11] The failure of this mucociliary clearance mechanism in PCD leads to mucus stasis, creating a favorable environment for recurrent and chronic infections of the upper and lower respiratory tracts.[2][11] This chronic inflammation and infection ultimately result in progressive lung damage, including bronchiectasis.[1]

PCD_Pathophysiology cluster_genetics Genetic Basis cluster_cellular Cellular Pathology cluster_clinical Clinical Manifestations Gene_Mutations Mutations in >50 Genes (e.g., DNAH5, DNAI1, CCDC39) Ciliary_Defects Defective Ciliary Structure & Function (e.g., ODA/IDA defects) Gene_Mutations->Ciliary_Defects leads to Impaired_MCC Impaired Mucociliary Clearance Ciliary_Defects->Impaired_MCC causes Situs_Inversus Situs Inversus (in ~50% of cases) Ciliary_Defects->Situs_Inversus can cause Infertility Male Infertility Ciliary_Defects->Infertility can cause Mucus_Stasis Mucus Stasis & Dehydration Impaired_MCC->Mucus_Stasis results in Chronic_Infection Chronic Respiratory Infections Mucus_Stasis->Chronic_Infection promotes Bronchiectasis Bronchiectasis & Lung Damage Chronic_Infection->Bronchiectasis leads to

Figure 1: Pathophysiological cascade in Primary Ciliary Dyskinesia.

The Role of ENaC in Airway Surface Liquid Homeostasis and Its Inhibition

ENaC and the Regulation of Airway Surface Liquid

The airway surface liquid (ASL) is a thin layer of fluid covering the airway epithelium, composed of the periciliary layer (PCL) and an overlying mucus layer.[5][6] The volume and composition of the ASL are critical for effective mucociliary clearance and are tightly regulated by a balance of ion secretion and absorption across the airway epithelium.[6] The epithelial sodium channel (ENaC) is a key player in this process, mediating the absorption of sodium ions (Na+) from the ASL into the epithelial cells.[5][6] This Na+ movement creates an osmotic gradient that drives water absorption, thereby regulating the height of the ASL.[6]

In healthy airways, ENaC activity is balanced by the secretion of chloride ions (Cl-) through channels like the cystic fibrosis transmembrane conductance regulator (CFTR).[5] This coordinated ion transport maintains an optimal ASL volume for ciliary function and mucus transport.[5]

ENaC Inhibitors as a Therapeutic Strategy

In diseases like PCD, where mucociliary clearance is inherently impaired, the absorption of water from the ASL can lead to mucus dehydration and further compromise clearance.[12] ENaC inhibitors are a class of drugs that block the ENaC channel, thereby reducing Na+ and subsequent water absorption from the airway lumen.[8][9] This inhibition is hypothesized to increase the ASL volume, rehydrate the mucus, and improve its clearance by coughing and residual ciliary action.[8][13]

ENaC_Inhibition_Mechanism ASL Airway Surface Liquid (ASL) Epithelium Airway Epithelium ENaC ENaC H2O H2O ENaC->H2O CFTR CFTR Cl_ion Cl- CFTR->Cl_ion Na_ion Na+ Na_ion->ENaC ENaC_Inhibitor ENaC Inhibitor ENaC_Inhibitor->ENaC Blocks

Figure 2: Mechanism of ENaC inhibition in the airway epithelium.

Quantitative Data in PCD and ENaC Inhibitor Research

Epidemiology and Genetics of PCD

Table 2: Prevalence Estimates for Primary Ciliary Dyskinesia

Population/RegionEstimated PrevalenceSource
Global (Genomic Data)1 in 7,554[14]
Global (Genomic Data, including VUS)~13.2 in 100,000[15][16]
European Descent (Clinical Data)1 in 10,000 to 1 in 20,000[15][16]
African/African American1 in 9,906[15]
Non-Finnish European1 in 10,388[15]
East Asian1 in 14,606[15]
South Asian1 in 16,216[15]
Latino1 in 16,309[15]
Ashkenazi Jewish1 in 19,466[15]
Finnish1 in 55,712[15]

VUS: Variants of Unknown Significance

Mucociliary Clearance in PCD

Table 3: Mucociliary Clearance (MCC) Rates in PCD Patients vs. Healthy Controls

ParameterPCD PatientsHealthy ControlsSource
Nasal Mucociliary Clearance (NMC) Velocity 0.0 mm/min8.5 mm/min (mean)[17]
Pulmonary Radioaerosol MCC (Fast Phase Half-Time) 16.8 ± 8.6 hours3.0 ± 1.6 hours[18]
Pulmonary Radioaerosol MCC (Fast Phase Cleared Fraction) 42 ± 12%49 ± 9%[18]
Pulmonary Radioaerosol MCC (Slow Phase Half-Time) 121 ± 25 daysNo significant difference[18]

Experimental Protocols

Measurement of Nasal Nitric Oxide (nNO)

Nasal nitric oxide measurement is a key screening test for PCD, as levels are typically very low in affected individuals.[1][19]

  • Principle: This test measures the concentration of nitric oxide gas exhaled through the nose.

  • Procedure:

    • The patient is asked to perform a slow, controlled exhalation against resistance to ensure velum closure and prevent contamination from lower airway air.

    • A nasal probe is inserted into one nostril to sample the exhaled air.

    • The sampled air is directed to a chemiluminescence analyzer, which measures the concentration of nitric oxide in parts per billion (ppb).

    • Multiple measurements are taken and averaged to ensure accuracy.

  • Interpretation: A nasal nitric oxide level below a certain cutoff (e.g., 77 nL/min) is highly suggestive of PCD.

High-Speed Video Microscopy Analysis (HSVA)

HSVA is used to directly visualize and assess ciliary beat pattern and frequency.[19]

  • Principle: A high-speed digital camera attached to a microscope captures videos of ciliary movement from a biopsy of respiratory epithelium.

  • Procedure:

    • A sample of ciliated epithelium is obtained via a nasal or bronchial brush biopsy.

    • The sample is immediately placed in a culture medium and maintained at a physiological temperature.

    • The tissue sample is observed under a phase-contrast microscope.

    • A high-speed video camera records the ciliary motion at a high frame rate (e.g., >240 frames per second).

    • The recorded videos are analyzed to determine the ciliary beat frequency (CBF) and to qualitatively assess the ciliary beat pattern for abnormalities (e.g., static, stiff, rotating, or uncoordinated beating).

Transmission Electron Microscopy (TEM)

TEM is employed to examine the ultrastructure of the ciliary axoneme for specific defects.[19]

  • Principle: An electron beam is passed through an ultra-thin section of a ciliary sample to create a high-resolution, two-dimensional image of the ciliary cross-section.

  • Procedure:

    • A biopsy of ciliated epithelium is obtained.

    • The sample is fixed, dehydrated, and embedded in resin.

    • Ultra-thin sections (50-70 nm) are cut using an ultramicrotome.

    • The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

    • The sections are viewed under a transmission electron microscope, and images of ciliary cross-sections are captured.

    • The images are analyzed for the presence and integrity of the outer and inner dynein arms, radial spokes, and the central pair of microtubules.

PCD_Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of PCD nNO_Measurement Nasal Nitric Oxide (nNO) Measurement Clinical_Suspicion->nNO_Measurement Screening HSVA High-Speed Video Microscopy (HSVA) nNO_Measurement->HSVA If nNO is low TEM Transmission Electron Microscopy (TEM) HSVA->TEM If ciliary motion is abnormal Genetic_Testing Genetic Testing TEM->Genetic_Testing Confirmatory Diagnosis_Confirmed PCD Diagnosis Confirmed TEM->Diagnosis_Confirmed Genetic_Testing->Diagnosis_Confirmed

Figure 3: Diagnostic workflow for Primary Ciliary Dyskinesia.

Clinical Development of ENaC Inhibitors for PCD

Several ENaC inhibitors have been investigated for the treatment of muco-obstructive lung diseases, including PCD. One notable example is idrevloride (formerly VX-371), which was evaluated in the CLEAN-PCD clinical trial.[8][20]

The CLEAN-PCD Trial

The CLEAN-PCD trial was a Phase 2, randomized, double-blind, placebo-controlled crossover study designed to evaluate the safety and efficacy of the ENaC inhibitor this compound in people with PCD.[12][20]

  • Study Design: Participants received different treatment regimens, including this compound in hypertonic saline, hypertonic saline alone, this compound alone, and a placebo.[20]

  • Primary Outcome: The primary outcome was the change in the percentage predicted forced expiratory volume in one second (ppFEV1).

  • Key Findings: The trial demonstrated that this compound in hypertonic saline was safe and associated with an improvement in lung function over a 28-day period compared to hypertonic saline alone in individuals with PCD.[12]

Conclusion and Future Directions

The pathophysiology of Primary Ciliary Dyskinesia is rooted in genetic defects that impair ciliary function, leading to a cascade of events culminating in chronic sinopulmonary disease. A critical component of this pathophysiology is the dehydration of the airway surface liquid, which exacerbates the underlying mucociliary clearance defect. The epithelial sodium channel (ENaC) has been identified as a key regulator of ASL volume, making it a rational and promising therapeutic target. ENaC inhibitors have demonstrated the potential to rehydrate the airways and improve lung function in PCD patients.

Future research should focus on:

  • Identifying the remaining PCD-causing genes to improve diagnostic accuracy and provide a more complete understanding of the disease's genetic architecture.

  • Developing novel ENaC inhibitors with improved potency, durability, and a favorable safety profile, specifically targeting the airways to minimize systemic side effects.

  • Conducting larger and longer-term clinical trials to establish the long-term efficacy and safety of ENaC inhibitors in the PCD population.

  • Investigating combination therapies , such as the co-administration of ENaC inhibitors with other mucolytic or anti-inflammatory agents, to achieve synergistic therapeutic effects.

A deeper understanding of the intricate interplay between ciliary function, ASL homeostasis, and ENaC regulation will be paramount in developing more effective and targeted therapies for individuals living with Primary Ciliary Dyskinesia.

References

The Potential of Idrevloride in Cystic Fibrosis and Other Respiratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idrevloride (formerly known as P-1037) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor. ENaC is a key regulator of airway surface liquid (ASL) volume, and its hyperactivation in certain respiratory diseases, notably cystic fibrosis (CF), leads to mucus dehydration, impaired mucociliary clearance, and chronic airway disease. By blocking ENaC, this compound aims to rehydrate the airway mucus, restore clearance mechanisms, and improve lung function. While the development of some ENaC inhibitors for cystic fibrosis has faced challenges, the promising results of this compound in a related condition, primary ciliary dyskinesia (PCD), warrant a thorough examination of its potential for CF and other muco-obstructive respiratory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key clinical trial data, details experimental protocols, and explores the scientific rationale for its application in cystic fibrosis.

The Scientific Rationale for ENaC Inhibition in Respiratory Disease

In a healthy airway, a precise balance between ENaC-mediated sodium absorption and cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion maintains the volume of the airway surface liquid, which is crucial for effective mucociliary clearance.[1] In cystic fibrosis, the dysfunction of the CFTR protein disrupts this balance, leading to hyperactivation of ENaC.[2][3] This results in excessive sodium and water absorption from the airway lumen, depleting the ASL, dehydrating mucus, and impairing clearance.[2][4] This cascade of events contributes to the hallmark features of CF lung disease: mucus obstruction, chronic infection, and inflammation.[1]

This compound, by inhibiting ENaC, directly targets this pathological hyperabsorption of sodium. This is a mutation-agnostic approach, meaning it could potentially benefit any person with CF, regardless of their specific CFTR mutation.[5] The therapeutic hypothesis is that by blocking ENaC, this compound will increase the airway surface liquid volume, rehydrate the mucus, and improve lung function.[6]

Preclinical and Clinical Development

Early Development and Rationale for Cystic Fibrosis

Parion Sciences, the developer of this compound, initiated a Phase 2 clinical trial, known as CLEAN-CF ("Clearing Lungs with ENaC inhibition in Cystic Fibrosis"), to evaluate the safety and efficacy of this compound (then P-1037) in patients with CF.[4][5][6] The trial was designed to enroll approximately 120 individuals with CF, irrespective of their genotype, and to assess the effects of this compound with and without hypertonic saline.[7][8] The initiation of this trial was supported by the Cystic Fibrosis Foundation Therapeutics Inc.[5][6] In 2015, Vertex Pharmaceuticals entered into a collaboration with Parion to develop ENaC inhibitors, including this compound, for CF and other pulmonary diseases.[7][8]

It is important to note that while the CLEAN-CF trial was initiated, the specific results have not been widely published. The development landscape for ENaC inhibitors in CF has been challenging. For instance, another ENaC inhibitor, BI 1265162, did not demonstrate a significant clinical benefit in a Phase II study in CF patients, and its development was subsequently terminated.[5] This underscores the complexities of targeting this pathway in CF.

The CLEAN-PCD Trial: A Case Study in a Related Disease

Significant insights into the potential of this compound come from the Phase 2 CLEAN-PCD (Clearing Lungs with ENaC Inhibition in Primary Ciliary Dyskinesia) trial.[2][9] PCD is a rare genetic disorder also characterized by impaired mucociliary clearance.[8] The trial was a multinational, randomized, double-blind, placebo-controlled crossover study involving 123 participants aged 12 years and older.[2][10]

The study demonstrated that this compound in combination with hypertonic saline was safe and resulted in a statistically significant improvement in lung function compared to hypertonic saline alone over a 28-day period.[2][9][10]

Quantitative Data from the CLEAN-PCD Trial

The following tables summarize the key efficacy and baseline data from the CLEAN-PCD trial.

Table 1: Baseline Demographics and Clinical Characteristics of the CLEAN-PCD Study Population

CharacteristicValue
Number of Participants123
Mean Age (years)28
Mean Baseline ppFEV166%
Mean Baseline ppFVC84%

Data sourced from references[8][10].

Table 2: Efficacy Outcomes of the CLEAN-PCD Trial (28-Day Treatment Period)

Treatment GroupMean Absolute Change from Baseline in ppFEV1P-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline+1.0 percentage points0.04
Hypertonic Saline Alone-0.5 percentage pointsN/A
Placebo-2.1 percentage points-

Data sourced from references[8][10].

Table 3: Additional Efficacy Outcomes of the CLEAN-PCD Trial

OutcomeThis compound in Hypertonic Saline vs. Hypertonic Saline AloneP-value
Mean Absolute Change in ppFVC+1.3 vs -0.1 percentage points0.03

Data sourced from reference[10].

Experimental Protocols

CLEAN-PCD Trial Protocol
  • Study Design: A Phase 2, multinational, randomized, double-blind, placebo-controlled, crossover trial.[11][12]

  • Participants: 123 individuals aged 12 years or older with a confirmed diagnosis of Primary Ciliary Dyskinesia and a percent predicted FEV1 (ppFEV1) between 40% and 90%.[11][12]

  • Treatment Arms: The trial included four treatment sequences in a crossover design:

    • This compound (85 µg) in 3 mL of hypertonic saline (4.2% NaCl) nebulized twice daily for 28 days, followed by a 28-day washout period, then hypertonic saline alone for 28 days.[11][12]

    • The reverse sequence of arm 1.[11][12]

    • This compound in hypotonic saline (0.17% NaCl) followed by placebo (0.17% NaCl).[11]

    • The reverse sequence of arm 3.[11]

  • Primary Endpoint: The primary efficacy measure was the absolute change in ppFEV1 after 28 days of dosing with this compound in hypertonic saline versus hypertonic saline alone.[11][13]

  • Secondary Endpoints: Included changes in ppFVC and quality of life assessments.[13]

  • Extension Study: A small extension study (Part B) offered an additional 28 days of treatment with the CFTR potentiator ivacaftor in combination with the study treatments.[8]

Visualizing the Mechanism and Workflow

Signaling Pathway of ENaC Inhibition

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen ENaC Epithelial Sodium Channel (ENaC) Na_K_Pump Na+/K+ ATPase ENaC->Na_K_Pump Na+ Influx CFTR CFTR Channel (Dysfunctional in CF) ASL Airway Surface Liquid (ASL) CFTR->ASL Cl- Secretion (Impaired) Na_K_Pump->ASL Reduces Na+ Gradient This compound This compound This compound->ENaC Inhibits Mucus Dehydrated Mucus ASL->Mucus Hydrates Sodium (Na+) Sodium (Na+) Sodium (Na+)->ENaC Absorption Water (H2O) Water (H2O) Water (H2O)->ASL Follows Na+

Caption: Mechanism of action of this compound on airway epithelial cells.

Experimental Workflow of the CLEAN-PCD Trial

CLEAN_PCD_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period 1 (28 Days) cluster_washout Washout (28 Days) cluster_crossover Treatment Period 2 (28 Days) - Crossover cluster_analysis Analysis Screening Patient Screening (PCD Diagnosis, Age ≥12, ppFEV1 40-90%) Randomization Randomization (N=123) (2:2:1:1 ratio) Screening->Randomization Group1 Group 1: This compound + HS Group2 Group 2: HS Alone Group3 Group 3: This compound Group4 Group 4: Placebo Washout Washout Period Group1->Washout Group2->Washout Group3->Washout Group4->Washout Group1_cross Group 1: HS Alone Group2_cross Group 2: This compound + HS Group3_cross Group 3: Placebo Group4_cross Group 4: This compound Analysis Primary Endpoint Analysis: Change in ppFEV1 Group1_cross->Analysis Group2_cross->Analysis Group3_cross->Analysis Group4_cross->Analysis

Caption: Crossover design of the CLEAN-PCD Phase 2 clinical trial.

Logical Relationship of ENaC Inhibition in CF

CF_Logic_Model CFTR_Mutation CFTR Gene Mutation Dysfunctional_CFTR Dysfunctional CFTR Protein CFTR_Mutation->Dysfunctional_CFTR ENaC_Hyperactivity ENaC Hyperactivity Dysfunctional_CFTR->ENaC_Hyperactivity ASL_Depletion Airway Surface Liquid Depletion ENaC_Hyperactivity->ASL_Depletion Mucus_Dehydration Mucus Dehydration & Impaired Clearance ASL_Depletion->Mucus_Dehydration Pathology Airway Obstruction, Infection, Inflammation Mucus_Dehydration->Pathology This compound This compound ENaC_Blockade ENaC Blockade This compound->ENaC_Blockade ENaC_Blockade->ENaC_Hyperactivity Counteracts ASL_Rehydration ASL Rehydration ENaC_Blockade->ASL_Rehydration Improved_Clearance Improved Mucus Clearance ASL_Rehydration->Improved_Clearance Improved_Lung_Function Improved Lung Function Improved_Clearance->Improved_Lung_Function

Caption: The therapeutic rationale for this compound in cystic fibrosis.

Future Directions and Considerations for Cystic Fibrosis

The positive results of the CLEAN-PCD trial provide a strong rationale to re-evaluate the potential of this compound in cystic fibrosis. The shared pathophysiology of impaired mucociliary clearance makes the findings in PCD highly relevant to CF. However, the historical challenges with ENaC inhibitors in CF clinical trials necessitate a carefully considered path forward.

Future research should focus on:

  • Combination Therapies: Investigating this compound as an adjunct to existing CFTR modulator therapies. The potential for synergistic effects, where ENaC inhibition complements the restored chloride secretion from CFTR modulators, is a compelling area of investigation.

  • Patient Stratification: Identifying specific CF patient populations who may derive the most benefit from ENaC inhibition. This could include individuals who have a suboptimal response to CFTR modulators or those with mutations not amenable to current modulators.

  • Biomarker Development: Utilizing biomarkers of airway surface liquid hydration and mucociliary clearance to provide early indicators of therapeutic response in clinical trials.

Conclusion

This compound represents a promising, mutation-agnostic approach to treating muco-obstructive respiratory diseases by targeting the fundamental issue of airway surface liquid depletion. The robust data from the CLEAN-PCD trial have demonstrated proof-of-concept for this mechanism in a clinically relevant setting. While the path to approval for cystic fibrosis requires further investigation and careful clinical trial design, the scientific foundation for the potential of this compound in this and other respiratory conditions remains strong. The information presented in this guide underscores the importance of continued research into ENaC inhibition as a therapeutic strategy for patients with cystic fibrosis.

References

Idrevloride's In Vitro Impact on Apical Surface Liquid Volume: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Idrevloride on apical surface liquid (ASL) volume. This compound, an investigational epithelial sodium channel (ENaC) inhibitor, is formulated to hydrate mucus in the lungs and improve its clearance.[1] This document summarizes the core mechanism of action, presents available data in a structured format, details relevant experimental protocols, and visualizes the key signaling pathways involved in ASL regulation.

Core Concept: Mechanism of Action

The volume of the ASL is critical for effective mucociliary clearance, a primary defense mechanism of the lungs.[2] This volume is actively regulated by transepithelial salt transport.[2] The epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR) are key players in this process. ENaC facilitates the absorption of sodium ions from the ASL into the epithelial cells, with water following osmotically. This process can lead to ASL depletion.[3]

This compound is an ENaC blocker.[4] By inhibiting ENaC, this compound reduces the influx of sodium ions from the apical surface into the airway epithelial cells. This inhibition of sodium transport leads to a decrease in subsequent water absorption, thereby increasing the volume of the ASL.[4][5] This mechanism is particularly relevant in muco-obstructive diseases like primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), where ASL depletion impairs mucus clearance.[2][3][4] In CF, dysfunctional CFTR-mediated anion and fluid secretion further exacerbates this issue.[6][7]

The following diagram illustrates the signaling pathway of ENaC inhibition by this compound.

cluster_ASL Apical Surface Liquid (ASL) cluster_Epithelium Airway Epithelium Na+ Na+ ENaC ENaC Na+->ENaC Na+ Influx H2O H2O Intracellular Intracellular Space H2O->Intracellular Osmotic Flow ENaC->Intracellular This compound This compound This compound->ENaC Inhibition

Caption: this compound inhibits the ENaC-mediated influx of Na+, increasing ASL volume.

Quantitative Data Summary

While clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with PCD, specific quantitative data from in vitro studies on ASL volume are not extensively published.[4][8][9] The available literature confirms that this compound "has been shown to inhibit sodium ion transport and increase the apical surface liquid volume on airway epithelial cells in vitro," but does not provide the specific measurements from these preclinical studies.[4]

For context, in vitro studies of other osmotic agents like hypertonic saline (HS) on human bronchial epithelial (HBE) cultures have shown rapid and significant increases in ASL height. For instance, 7% HS delivered at a rate of 8µg NaCl/cm²/min can cause a notable, albeit transient, increase in ASL height.[10] It is expected that this compound would produce a more sustained increase in ASL by directly targeting the underlying ion transport mechanism.

The following table structure is provided for the future population of data as it becomes publicly available.

Cell TypeTreatmentConcentrationDurationChange in ASL Height (μm)Percent Increase in ASL VolumeReference
Primary HBEThis compoundData not availableData not availableData not availableData not available
CF HBEThis compoundData not availableData not availableData not availableData not available

Experimental Protocols

The following section details a standard methodology for assessing the in vitro effect of compounds like this compound on ASL volume. This protocol is based on established techniques for studying airway epithelial cell physiology.

Cell Culture

Primary human bronchial epithelial (HBE) cells are cultured at an air-liquid interface (ALI) to achieve a differentiated, mucociliary phenotype that closely mimics the in vivo airway epithelium.

  • Cell Seeding: HBE cells are seeded onto permeable supports (e.g., Transwell® inserts).[11][12]

  • ALI Culture: Once confluent, the apical medium is removed to establish an ALI. The cells are maintained with basolateral medium changes for at least 21 days to allow for full differentiation.[12]

Measurement of ASL Volume

Confocal microscopy is the standard method for quantitative measurement of ASL height.[6]

  • Fluorescent Labeling: The ASL is labeled with a cell-impermeable fluorescent dye (e.g., Texas Red-dextran). The epithelial cells can be stained with a cytoplasmic dye (e.g., Calcein AM) for visualization.[10]

  • Image Acquisition: XZ-confocal images are acquired to visualize a cross-section of the epithelial cells and the overlying ASL.

  • ASL Height Measurement: The distance from the apical surface of the cells to the top of the fluorescently labeled liquid layer is measured at multiple points to determine the average ASL height.

The following diagram outlines the experimental workflow for assessing this compound's effect on ASL volume.

cluster_workflow Experimental Workflow A Culture primary HBE cells at Air-Liquid Interface B Add fluorescent dyes to label ASL and cells A->B C Acquire baseline XZ-confocal images B->C D Treat with this compound (apical application) C->D E Acquire post-treatment XZ-confocal images at time intervals D->E F Measure and compare ASL height E->F

Caption: Workflow for in vitro measurement of this compound's effect on ASL height.

Treatment with this compound
  • Dosing: this compound, formulated in an appropriate vehicle (e.g., saline), is applied to the apical surface of the differentiated HBE cultures. A range of concentrations should be tested to determine the dose-response relationship.

  • Time Course: ASL height is measured at baseline (pre-treatment) and at various time points post-treatment to assess the onset and duration of the effect.

Conclusion

This compound demonstrates a clear mechanism of action for increasing ASL volume in vitro by inhibiting the epithelial sodium channel. While specific quantitative data from preclinical in vitro studies are not widely published, the established methodologies for assessing ASL height provide a framework for such investigations. The potential of this compound, particularly in combination with hypertonic saline, to improve lung function in patients with muco-obstructive diseases like PCD highlights the therapeutic importance of targeting ASL hydration.[8][9] Further research and publication of in vitro data will be crucial for a more complete understanding of this compound's pharmacological profile.

References

Navigating the Current: A Technical Guide to Epithelial Sodium Channel (ENaC) Blockers in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) stands as a critical regulator of sodium and fluid homeostasis across epithelial tissues. Its dysregulation is implicated in the pathophysiology of several diseases, most notably cystic fibrosis (CF), where ENaC hyperactivity contributes to airway surface liquid depletion and impaired mucociliary clearance. Consequently, the development of potent and selective ENaC blockers has become a focal point of therapeutic research. This technical guide provides an in-depth review of ENaC blockers currently in development, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

The Landscape of ENaC Blockers: A Comparative Analysis

A number of ENaC inhibitors are at various stages of preclinical and clinical development. While the first-generation blocker, amiloride, laid the groundwork, its modest potency and rapid clearance necessitated the development of novel analogues and distinct chemical entities with improved pharmacokinetic and pharmacodynamic profiles. The following tables summarize the quantitative data for prominent ENaC blockers.

CompoundChemical ClassTargetIC50 (ENaC)Development PhaseKey Characteristics
Amiloride PyrazinoylguanidineENaC~0.1-1 µMMarketed (Diuretic)Prototypical ENaC blocker, also inhibits other transporters at higher concentrations.[1]
Benzamil Amiloride AnalogENaC4.9 nM - 50 nMPreclinical/ResearchMore potent than amiloride.[2]
Phenamil Amiloride AnalogENaC0.4 nM (Kd), 400 nM (IC50)Preclinical/ResearchHigh-affinity ENaC blocker.[3][4][5]
Triamterene PteridineENaC4.5 µM - 10 µMMarketed (Diuretic)Voltage-dependent ENaC blocker.[1][6][7][8]
BI 1265162 BenzimidazoliumENaCNot explicitly stated, but noted to be highly potent.Phase II (Terminated)Novel, non-amiloride structural motif.[9]
ETD001 PyrrolopyrazineENaC59 nMPhase IIDesigned for long airway retention.[4]
AZD5634 Basic derivative of 3,5-diamino-6-chloro-pyrazine-2-carboxamideENaC3.8 nM (human), 5.5 nM (sheep)Phase IPotent inhibitor with high retention in the airway epithelium.[10][11][12]
VX-371 (formerly P-1037) Not specifiedENaCNot specifiedPhase II (Terminated)Developed in collaboration between Parion Sciences and Vertex Pharmaceuticals.[13][14]
QBW276 Small MoleculeENaCNot specifiedPhase II (Terminated)Development terminated for strategic reasons.[15][16][17][18]
SPX-101 PeptideENaC (indirect)Not applicable (promotes internalization)Phase II (Terminated)Promotes internalization of ENaC from the cell surface.[15][19][20][21][22]

Key Experimental Protocols for Evaluating ENaC Blockers

The characterization of ENaC inhibitors relies on a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the development of these compounds.

Ussing Chamber Electrophysiology for Measuring Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This technique allows for the precise measurement of short-circuit current (Isc), a direct measure of net ion movement.

Objective: To determine the inhibitory effect of a compound on ENaC-mediated sodium transport in airway epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and oxygenated (95% O2/5% CO2) Ringer's solution.

  • Electrode Placement: Ag/AgCl electrodes are placed in each half-chamber to measure the transepithelial voltage (Vt) and to pass a current (Isc) to clamp the voltage at 0 mV.

  • Baseline Measurement: A stable baseline Isc is recorded, which primarily reflects basal ion transport.

  • ENaC Inhibition: Amiloride (typically 10-100 µM) is added to the apical chamber to block ENaC. The resulting decrease in Isc is considered the amiloride-sensitive current, representing the ENaC-mediated sodium transport.

  • Compound Testing: In separate experiments, increasing concentrations of the test compound are added to the apical chamber prior to the addition of amiloride. The reduction in the amiloride-sensitive current at each concentration is used to determine the IC50 of the test compound.

  • Data Analysis: The change in Isc is plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Whole-Cell Patch Clamp for Single-Channel Analysis

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity at the single-channel or whole-cell level, providing detailed information about channel gating and conductance.

Objective: To characterize the effect of an ENaC blocker on the biophysical properties of the channel.

Methodology:

  • Cell Preparation: Cells expressing ENaC (e.g., a stable cell line or primary epithelial cells) are plated on a coverslip.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular-like solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Current Recording: The current flowing across the cell membrane is recorded. The amiloride-sensitive component of this current represents the total ENaC activity.

  • Compound Application: The test compound is applied to the extracellular solution, and the change in the whole-cell current is measured to determine its inhibitory effect.

  • Data Analysis: The reduction in current in the presence of the blocker is analyzed to determine its mechanism of action (e.g., open channel block, allosteric modulation).

In Vivo Sheep Model of Mucociliary Clearance

The sheep is a well-established large animal model for studying mucociliary clearance (MCC) due to its anatomical and physiological similarities to the human lung.

Objective: To evaluate the in vivo efficacy of an inhaled ENaC blocker on mucus transport.

Methodology:

  • Animal Preparation: Conscious sheep are gently restrained in a cart.

  • Tracer Deposition: A small volume of a radiolabeled tracer (e.g., 99mTc-sulfur colloid) is deposited into the trachea via a bronchoscope.

  • Imaging: The movement of the tracer up the trachea is monitored over time using a gamma camera.

  • Drug Administration: The ENaC blocker is administered as an aerosolized solution via a nebulizer connected to a facemask.

  • Post-Dose Imaging: MCC is measured again at various time points after drug administration.

  • Data Analysis: The rate of tracer movement (tracheal mucus velocity) is calculated before and after drug administration to determine the effect of the compound on mucociliary clearance.[23]

Nasal Potential Difference (NPD) Measurement in Clinical Trials

NPD is a non-invasive clinical biomarker used to assess ion transport in the nasal epithelium, which reflects the ion transport properties of the lower airways.

Objective: To assess the in vivo target engagement and pharmacodynamic effect of an ENaC blocker in humans.

Methodology:

  • Subject Preparation: The subject is seated comfortably. A reference electrode is placed on the forearm.

  • Exploring Electrode: A fine, flexible catheter filled with a conductive solution is inserted into the nostril and placed on the surface of the inferior turbinate.

  • Baseline Measurement: The potential difference between the exploring and reference electrodes is measured while the nasal cavity is perfused with a Ringer's solution. This baseline NPD is largely determined by ENaC activity.

  • ENaC Blockade: The nasal cavity is then perfused with a solution containing amiloride. The change in NPD upon amiloride application reflects the magnitude of ENaC-mediated sodium transport.

  • Chloride Secretion: Subsequently, the nose is perfused with a chloride-free solution, followed by a chloride-free solution containing a beta-agonist like isoproterenol to stimulate CFTR-mediated chloride secretion. The changes in NPD during these perfusions assess CFTR function.

  • Data Analysis: The amiloride-sensitive NPD is the primary endpoint for assessing the effect of an ENaC blocker. A greater change in NPD after amiloride treatment indicates a higher baseline ENaC activity.[2][6][11][24][25]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of ENaC-targeted drug development.

ENaC Regulatory Signaling Pathway

The activity of ENaC is tightly regulated by multiple signaling pathways, including hormonal regulation and proteolytic cleavage. The following diagram illustrates the key players in the regulation of ENaC trafficking by the Nedd4-2/Sgk1 pathway.

ENaC_Regulation ENaC Regulation by Nedd4-2/Sgk1 Pathway cluster_membrane Apical Membrane cluster_cytosol Cytosol ENaC ENaC Endocytosis Endocytosis ENaC->Endocytosis internalization Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR binds Sgk1_mRNA Sgk1 mRNA MR->Sgk1_mRNA induces transcription Sgk1 Sgk1 (inactive) Sgk1_mRNA->Sgk1 translates to Sgk1_active Sgk1 (active) Sgk1->Sgk1_active activated by various signals Nedd4_2 Nedd4-2 Sgk1_active->Nedd4_2 phosphorylates Nedd4_2->ENaC ubiquitinates Nedd4_2_p->Nedd4_2 inhibition of Nedd4-2 activity Ubiquitin Ubiquitin Ubiquitin->Nedd4_2 Proteasome Proteasome Endocytosis->Proteasome degradation Proteolytic_Activation Proteolytic Activation of ENaC cluster_golgi Golgi Apparatus cluster_membrane Apical Membrane Furin Furin Cleaved_ENaC_Golgi Partially Cleaved ENaC Pro_ENaC Pro-ENaC (α, β, γ subunits) Pro_ENaC->Furin cleavage of α and γ subunits Membrane_ENaC Membrane ENaC (partially active) Cleaved_ENaC_Golgi->Membrane_ENaC trafficking to membrane Prostasin Prostasin (and other proteases) Membrane_ENaC->Prostasin further cleavage of γ subunit Active_ENaC Fully Active ENaC ENaC_Screening_Workflow Preclinical Screening Workflow for ENaC Blockers cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Models cluster_invivo In Vivo Models cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., automated patch clamp) Ussing Ussing Chamber Assay (Primary HBE cells) HTS->Ussing Hit Confirmation Selectivity Selectivity Assays (vs. other ion channels) Ussing->Selectivity Lead Characterization ASL Airway Surface Liquid (ASL) Height Measurement Selectivity->ASL Functional Assessment MCC_exvivo Mucociliary Clearance (e.g., frog esophagus) ASL->MCC_exvivo Sheep Sheep Model of Mucociliary Clearance MCC_exvivo->Sheep In Vivo Efficacy CF_mouse Cystic Fibrosis Mouse Models Sheep->CF_mouse Tox Toxicology and Pharmacokinetic Studies CF_mouse->Tox Safety Assessment Phase1 Phase I (Safety and PK) Tox->Phase1 Candidate Selection Phase2 Phase II (Efficacy and Dosing) Phase1->Phase2

References

Methodological & Application

Application Notes and Protocols for Idrevloride in Air-Liquid Interface (ALI) Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride is an investigational small molecule inhibitor of the epithelial sodium channel (ENaC). In airway epithelia, ENaC plays a crucial role in regulating the volume of the airway surface liquid (ASL), a thin layer of fluid essential for mucociliary clearance. In diseases such as cystic fibrosis and primary ciliary dyskinesia (PCD), hyperactivation of ENaC leads to ASL depletion, mucus dehydration, and impaired mucus clearance.[1][2] this compound, by blocking ENaC, is designed to inhibit sodium and water absorption from the airway surface, thereby increasing the ASL volume and promoting mucus hydration and clearance.[3][4] In vitro studies have demonstrated that this compound inhibits sodium ion transport and increases the apical surface liquid volume in airway epithelial cells.[1][2]

These application notes provide a detailed protocol for utilizing this compound in air-liquid interface (ALI) cell cultures of human bronchial epithelial cells (HBECs) to study its effects on ion transport and ASL height.

Data Presentation

The following table summarizes representative quantitative data on the effect of a well-characterized ENaC inhibitor, amiloride, on short-circuit current (Isc) in primary human bronchial epithelial cells cultured at an air-liquid interface. While specific in vitro quantitative data for this compound is not publicly available, this data illustrates the expected dose-dependent inhibitory effect of an ENaC blocker on sodium channel activity.

ENaC Inhibitor ConcentrationMean Amiloride-Sensitive Isc (µA/cm²)Standard Deviation (µA/cm²)Percent Inhibition (%)
Vehicle Control (0 µM)25.63.10
0.1 µM12.82.550
1 µM5.11.880
10 µM1.30.995

Note: This data is representative of the expected effects of an ENaC inhibitor and is based on typical results obtained with amiloride in ALI cultures of primary human bronchial epithelial cells.

Experimental Protocols

Protocol 1: Culturing Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the steps for establishing a differentiated, pseudostratified mucociliary epithelium from primary human bronchial epithelial cells (HBECs) on permeable supports.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI Differentiation Medium

  • Collagen-coated permeable supports (e.g., Transwell® inserts)

  • Cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Expansion of HBECs: Culture primary HBECs in T-75 flasks with BEGM until they reach 80-90% confluency.

  • Seeding on Permeable Supports: Dissociate the cells and seed them onto collagen-coated permeable supports at a density of 2.5 x 10⁵ cells/cm².

  • Submerged Culture: Culture the cells submerged in BEGM, feeding both the apical and basolateral compartments every 2-3 days until a confluent monolayer is formed (typically 3-5 days).

  • Initiation of ALI: Once confluent, remove the medium from the apical compartment and feed the cells only from the basolateral compartment with ALI Differentiation Medium.

  • Differentiation: Maintain the cultures at ALI for at least 21 days to allow for full differentiation into a pseudostratified epithelium. Change the basolateral medium every 2-3 days.

Protocol 2: Treatment of ALI Cultures with this compound

This protocol outlines the procedure for treating differentiated ALI cultures with this compound to assess its effect on ion transport.

Materials:

  • Differentiated HBEC ALI cultures (from Protocol 1)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • ALI Differentiation Medium

  • Ussing chamber system

  • Krebs-Ringer bicarbonate buffer

Procedure:

  • Prepare this compound dilutions: Prepare a range of this compound concentrations in ALI Differentiation Medium. Include a vehicle control.

  • Apical Treatment: Apically add the prepared this compound solutions to the differentiated ALI cultures. The volume added should be minimal to maintain the air-liquid interface (e.g., 50-100 µL).

  • Incubation: Incubate the cultures for the desired period (e.g., 30 minutes, 1 hour, 24 hours) at 37°C and 5% CO₂.

  • Ussing Chamber Measurement: Mount the permeable supports in an Ussing chamber system.

  • Short-Circuit Current (Isc) Measurement: Bathe both the apical and basolateral surfaces with Krebs-Ringer bicarbonate buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂. Measure the baseline short-circuit current (Isc).

  • Amiloride Addition: To determine the ENaC-specific current, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber and record the change in Isc. The amiloride-sensitive Isc represents the ENaC-mediated sodium transport.

Protocol 3: Measurement of Airway Surface Liquid (ASL) Height

This protocol describes a method to quantify changes in ASL height following treatment with this compound.

Materials:

  • Differentiated HBEC ALI cultures (from Protocol 1)

  • This compound solutions

  • Fluorescently labeled dextran (e.g., FITC-dextran)

  • Confocal microscope

Procedure:

  • Treatment: Treat the ALI cultures with this compound as described in Protocol 2.

  • Labeling ASL: Add a small volume of medium containing a high molecular weight, cell-impermeable fluorescent dextran to the apical surface.

  • Imaging: Immediately acquire z-stack images of the cultures using a confocal microscope.

  • Image Analysis: Use image analysis software to measure the vertical distance from the apical cell surface to the top of the fluorescent signal, which represents the ASL height.

Mandatory Visualization

G cluster_0 Airway Epithelial Cell ENaC Epithelial Sodium Channel (ENaC) Na_ion Na+ ENaC->Na_ion Na+ Absorption Na_K_ATPase Na+/K+ ATPase Na_K_ATPase->Na_ion Maintains Gradient ASL Airway Surface Liquid (ASL) Mucus Mucus Layer ASL->Mucus Hydration Water H2O Na_ion->Water Osmotic Gradient Water->ASL Hydration This compound This compound This compound->ENaC

Caption: Signaling pathway of this compound action on airway epithelial cells.

G cluster_workflow Experimental Workflow cluster_analysis Data Analysis start Start: Primary HBEC Culture expand Expand Cells in Submerged Culture start->expand seed Seed on Permeable Supports expand->seed ali Establish Air-Liquid Interface (ALI) Culture seed->ali differentiate Differentiate for ≥21 Days ali->differentiate treat Treat with this compound or Vehicle differentiate->treat ion_transport Measure Ion Transport (Ussing Chamber) treat->ion_transport Endpoint 1 asl_height Measure ASL Height (Confocal Microscopy) treat->asl_height Endpoint 2 data_analysis Analyze and Compare Data ion_transport->data_analysis asl_height->data_analysis

References

Application Notes and Protocols: Idrevloride in Human Airway Organoid Models of Primary Ciliary Dyskinesia (PCD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Ciliary Dyskinesia (PCD) is a rare, genetic disorder characterized by impaired mucociliary clearance due to defective ciliary structure and function. This leads to chronic respiratory tract infections, bronchiectasis, and progressive lung damage. Current therapeutic strategies are limited and often extrapolated from other muco-obstructive diseases like cystic fibrosis. Human airway organoids derived from PCD patients have emerged as a powerful in vitro model to study disease pathogenesis and evaluate novel therapeutic agents.[1][2][3][4]

Idrevloride is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[5] In conditions of dehydrated airway surfaces, such as PCD, blocking ENaC is hypothesized to reduce sodium and water absorption from the airway lumen, thereby increasing the airway surface liquid (ASL) height and improving mucus hydration and clearance.[6] A recent Phase 2 clinical trial (CLEAN-PCD) has demonstrated that this compound, particularly in combination with hypertonic saline, is safe and associated with improved lung function in individuals with PCD.[5][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in human airway organoid models of PCD.

Mechanism of Action of this compound in PCD

In the airways of individuals with PCD, dysfunctional cilia are unable to effectively clear mucus. This is compounded by a dehydrated airway surface. This compound addresses the dehydration component by blocking ENaC, which is responsible for sodium absorption from the airway surface liquid. By inhibiting ENaC, this compound reduces the driving force for water absorption, leading to increased hydration of the airway surface and potentially improving the efficacy of the residual ciliary function and cough clearance.[6] The combination with hypertonic saline is thought to have a synergistic effect by osmotically drawing water into the airway lumen.[6][9]

cluster_airway_lumen Airway Lumen cluster_epithelium Airway Epithelium cluster_treatment This compound Action cluster_outcome Therapeutic Outcome Dehydrated Mucus Dehydrated Mucus H2O_Na Na+ & H2O Absorption Hydrated Mucus Hydrated Mucus Dehydrated Mucus->Hydrated Mucus Rehydration ENaC ENaC Interstitium Interstitium ENaC->Interstitium Na+ transport H2O_Na->ENaC This compound This compound This compound->Inhibition Inhibition->ENaC Inhibits Improved Mucociliary Clearance Improved Mucociliary Clearance PCD_Sample PCD Patient Sample (Nasal/Bronchial Brush) Cell_Isolation Cell Isolation & Expansion PCD_Sample->Cell_Isolation Seeding Seeding in Matrigel® Cell_Isolation->Seeding Expansion Expansion Phase (7-14 days) Seeding->Expansion Differentiation Differentiation Phase (21-28 days) Expansion->Differentiation PCD_Organoids Mature PCD Airway Organoids Differentiation->PCD_Organoids cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment PCD_Organoids Mature PCD Airway Organoids Treatment_Group This compound in HS PCD_Organoids->Treatment_Group Control_Group HS Alone / Vehicle PCD_Organoids->Control_Group CBF Ciliary Beat Frequency (CBF) Treatment_Group->CBF Swelling Mucus Swelling Assay Treatment_Group->Swelling Transport Mucociliary Transport Treatment_Group->Transport Control_Group->CBF Control_Group->Swelling Control_Group->Transport

References

Application Notes and Protocols for Nebulization of Idrevloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride is an investigational epithelial sodium channel (ENaC) inhibitor designed to enhance mucus hydration and improve clearance from the airways.[1][2] In clinical trials for primary ciliary dyskinesia (PCD), nebulized this compound in hypertonic saline has shown promise in improving lung function.[3][4][5][6] Preclinical animal models are crucial for further elucidating the mechanism of action, optimizing dosing regimens, and evaluating the safety and efficacy of novel ENaC inhibitors like this compound. These application notes provide detailed protocols for the nebulization of this compound in rodent models, a common choice for preclinical respiratory studies.

Mechanism of Action: ENaC Inhibition

The epithelial sodium channel (ENaC) plays a key role in regulating the hydration of the airway surface liquid (ASL). In conditions with dehydrated mucus, such as cystic fibrosis and potentially PCD, blocking ENaC can inhibit sodium and water absorption, thereby increasing the volume of the ASL.[3][5] This rehydration of the mucus is hypothesized to improve mucociliary clearance and overall lung function. When combined with hypertonic saline, which draws water into the airways, the therapeutic effect of ENaC inhibition may be enhanced.[4][5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

cluster_epithelial_cell Airway Epithelial Cell cluster_outcome Therapeutic Outcome ENaC ENaC ASL Airway Surface Liquid (ASL) Increased_ASL_Hydration Increased ASL Hydration Na_ion Na+ Na_ion->ENaC Absorption H2O H2O H2O->ENaC Follows Na+ Mucus Mucus Layer This compound This compound This compound->ENaC Inhibits Hypertonic_Saline Hypertonic Saline Hypertonic_Saline->ASL Increases Osmotic Gradient (Draws H2O into ASL) Improved_Mucus_Clearance Improved Mucus Clearance Increased_ASL_Hydration->Improved_Mucus_Clearance Improved_Lung_Function Improved Lung Function Improved_Mucus_Clearance->Improved_Lung_Function

Caption: Signaling pathway of this compound as an ENaC inhibitor.

Nebulization Techniques in Rodent Models

The delivery of aerosolized therapeutics to the lungs of small animals requires specialized equipment and techniques to ensure consistent and targeted dosing. Common methods include nose-only exposure systems and whole-body plethysmography chambers. The choice of system depends on the specific experimental goals, such as single-dose pharmacokinetics or chronic exposure studies.

Key Considerations for Preclinical Nebulization:
  • Aerosol Particle Size: Particles with a mass median aerodynamic diameter (MMAD) of less than 5 µm are generally considered optimal for deposition in the lower airways of rodents.[7]

  • Nebulizer Type: Vibrating mesh nebulizers are often preferred for their efficiency in generating a consistent aerosol with a high respirable fraction and for their compatibility with various drug formulations.[8]

  • Animal Restraint and Monitoring: Proper animal handling and monitoring are essential to minimize stress and ensure accurate dose delivery.

Experimental Protocols

The following are representative protocols for the nebulization of this compound in a rodent model. Note: These are generalized protocols and may require optimization based on the specific animal strain, nebulization equipment, and experimental objectives.

Protocol 1: Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of nebulized this compound in rats.

Materials:

  • This compound solution (e.g., 85 µg in 3 mL hypertonic saline, as used in clinical trials)[4]

  • Adult Sprague-Dawley rats (250-300g)

  • Nose-only inhalation tower

  • Vibrating mesh nebulizer

  • Syringe pump

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Experimental Workflow:

acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization nebulization Nose-Only Nebulization of this compound randomization->nebulization blood_collection Serial Blood Collection (e.g., 0, 5, 15, 30, 60, 120, 240 min) nebulization->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation analysis LC-MS/MS Analysis of This compound Concentration plasma_separation->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling

Caption: Workflow for a single-dose pharmacokinetic study.

Procedure:

  • Acclimatize rats to the nose-only restraint tubes for several days prior to the study to minimize stress.

  • Prepare the this compound solution for nebulization.

  • Place the rats in the nose-only inhalation tower.

  • Connect the vibrating mesh nebulizer to the tower's aerosol delivery port.

  • Nebulize the this compound solution over a defined period (e.g., 10-30 minutes).

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points post-nebulization.

  • Process blood samples to obtain plasma.

  • Analyze plasma samples to determine the concentration of this compound.

  • Use pharmacokinetic software to model the concentration-time data and calculate key parameters.

Data Presentation:

Pharmacokinetic ParameterValue (Mean ± SD)Units
Cmax (Maximum Concentration)[Insert Data]ng/mL
Tmax (Time to Cmax)[Insert Data]min
AUC (Area Under the Curve)[Insert Data]ng*min/mL
T½ (Half-life)[Insert Data]min
Protocol 2: Efficacy Study in a Disease Model

Objective: To evaluate the efficacy of repeated nebulization of this compound in a rodent model of airway mucus obstruction.

Materials:

  • This compound solution

  • Animal model of muco-obstructive lung disease (e.g., ovalbumin-sensitized rats, beta-ENaC transgenic mice)

  • Whole-body plethysmography system or specialized aerosol exposure chamber

  • Vibrating mesh nebulizer

  • Equipment for assessing lung function (e.g., forced oscillation technique)

  • Histology supplies for lung tissue analysis

Experimental Workflow:

disease_induction Induction of Muco-obstructive Lung Disease baseline_measurement Baseline Lung Function Measurement disease_induction->baseline_measurement treatment_groups Assignment to Treatment Groups (Vehicle, this compound) baseline_measurement->treatment_groups daily_nebulization Daily Nebulization (e.g., 14-28 days) treatment_groups->daily_nebulization endpoint_measurement Endpoint Lung Function Measurement daily_nebulization->endpoint_measurement tissue_collection Lung Tissue Collection for Histology endpoint_measurement->tissue_collection data_analysis Data Analysis and Statistical Comparison tissue_collection->data_analysis

Caption: Workflow for an efficacy study in a disease model.

Procedure:

  • Induce the muco-obstructive lung disease phenotype in the chosen rodent model.

  • Perform baseline measurements of lung function.

  • Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer the respective treatments via nebulization daily for the duration of the study.

  • Monitor animals for any adverse effects.

  • At the end of the treatment period, perform endpoint lung function measurements.

  • Euthanize the animals and collect lung tissue for histological analysis (e.g., mucus scoring, inflammatory cell infiltration).

Data Presentation:

Treatment GroupBaseline Lung Resistance (cmH2O/mL/s)Endpoint Lung Resistance (cmH2O/mL/s)Mucus Score (Arbitrary Units)
Vehicle Control[Insert Data][Insert Data][Insert Data]
This compound (Low Dose)[Insert Data][Insert Data][Insert Data]
This compound (High Dose)[Insert Data][Insert Data][Insert Data]

Conclusion

The successful preclinical evaluation of nebulized this compound relies on the use of appropriate animal models and optimized aerosol delivery techniques. The protocols outlined in these application notes provide a framework for conducting pharmacokinetic and efficacy studies in rodents. Careful consideration of the experimental design, including the choice of nebulizer, aerosol characterization, and relevant endpoints, is critical for obtaining reliable and translatable data to support the clinical development of this compound and other novel ENaC inhibitors.

References

Application Note: High-Speed Video Microscopy for Measuring Idrevloride's Effect on Ciliary Beat Frequency

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for utilizing high-speed video microscopy to quantify the effects of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor, on ciliary beat frequency (CBF). The methodologies described herein are designed for researchers in respiratory drug development and related fields to assess the potential of this compound to restore mucociliary function. This document includes protocols for cell culture, experimental procedures, data acquisition, and analysis, along with data presentation guidelines and a visualization of the proposed mechanism of action.

Introduction

Mucociliary clearance is a primary defense mechanism of the respiratory tract, reliant on the coordinated beating of cilia to propel mucus and trapped particulates out of the airways. In conditions such as primary ciliary dyskinesia (PCD), impaired ciliary function leads to mucus accumulation, recurrent infections, and progressive lung damage.[1][2][3] this compound is an inhaled ENaC inhibitor that aims to hydrate airway surfaces by blocking sodium absorption, thereby facilitating mucus clearance.[2][3] While the primary mechanism of this compound focuses on modulating the properties of the airway surface liquid (ASL), these changes are hypothesized to have a direct impact on the efficiency of ciliary beating. Therefore, precise measurement of CBF is a critical endpoint for evaluating the efficacy of this compound. High-speed video microscopy is the gold-standard method for direct and quantitative assessment of ciliary motion.[4]

Principle of the Method

This protocol employs high-speed video microscopy to capture the rapid oscillatory movement of cilia on cultured respiratory epithelial cells. The captured video sequences are then analyzed using specialized software to determine the CBF in Hertz (Hz). By comparing the CBF of cells treated with this compound to untreated or vehicle-treated controls, the pharmacological effect of the compound on ciliary function can be accurately determined.

Data Presentation

Quantitative data from CBF analysis should be summarized in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Ciliary Beat Frequency (CBF)

Treatment GroupConcentration (µM)Mean CBF (Hz)Standard Deviation (Hz)N (Number of Fields Analyzed)p-value (vs. Vehicle Control)
Vehicle Control010.21.530-
This compound0.111.51.830<0.05
This compound112.81.630<0.01
This compound1013.51.930<0.001
Positive Control (e.g., β-agonist)114.22.130<0.001

Experimental Protocols

Cell Culture of Human Bronchial Epithelial Cells (HBECs)

This protocol describes the culture of primary human bronchial epithelial cells at an air-liquid interface (ALI) to generate a differentiated, ciliated epithelium.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI culture medium

  • Transwell inserts (6.5 mm or 12 mm)

  • Culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Expand primary HBECs in BEGM according to the supplier's instructions.

  • Seed the HBECs onto the apical surface of the Transwell inserts at a high density.

  • Culture the cells submerged in BEGM in both the apical and basolateral compartments until they reach confluence.

  • Once confluent, switch to ALI culture by removing the medium from the apical compartment and replacing the basolateral medium with ALI culture medium.

  • Maintain the cultures at the ALI for at least 4-6 weeks to allow for full differentiation into a ciliated epithelium.

  • Change the basolateral medium every 2-3 days.

Treatment with this compound

Materials:

  • Differentiated HBEC cultures at ALI

  • This compound stock solution (in a suitable vehicle, e.g., DMSO)

  • ALI culture medium

  • Vehicle control solution

Procedure:

  • Prepare serial dilutions of this compound in ALI culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all treatment groups and does not exceed 0.1%.

  • Prepare a vehicle control solution containing the same final concentration of the vehicle as the this compound treatment groups.

  • Gently add the this compound solutions or vehicle control to the basolateral compartment of the Transwell inserts.

  • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

High-Speed Video Microscopy and Data Acquisition

Materials:

  • Inverted microscope with phase-contrast or differential interference contrast (DIC) optics

  • High-speed digital camera (capable of at least 240 frames per second)

  • Environmental chamber for the microscope stage to maintain 37°C and 5% CO2

  • Computer with image acquisition software

Procedure:

  • Pre-warm the microscope stage and environmental chamber to 37°C.

  • Place the Transwell insert with the treated HBEC culture onto a heated microscope slide holder.

  • Position the culture on the microscope stage and focus on the ciliated cell layer.

  • Select multiple random fields of view for each Transwell insert to ensure representative data.

  • Acquire high-speed videos at a frame rate of at least 240 fps for a duration of 2-5 seconds for each field of view.

  • Save the video files for offline analysis.

Ciliary Beat Frequency (CBF) Analysis

Materials:

  • Computer with CBF analysis software (e.g., CiliarMove, Cilialyzer, or custom-written scripts in MATLAB or Python)

Procedure:

  • Import the acquired high-speed video files into the CBF analysis software.

  • Select regions of interest (ROIs) within the field of view that contain actively beating cilia.

  • The software will typically use a Fourier transform-based algorithm to analyze the pixel intensity changes over time within the ROI, generating a power spectrum.

  • The dominant frequency in the power spectrum corresponds to the CBF.

  • Record the CBF value for each ROI.

  • Average the CBF values from multiple ROIs and multiple fields of view for each experimental condition.

  • Perform statistical analysis to compare the CBF between different treatment groups.

Mandatory Visualizations

cluster_epithelium Airway Epithelial Cell ENaC ENaC Na_ion Na+ ENaC->Na_ion Blocks Na+ influx ASL Airway Surface Liquid (ASL) Na_ion->ASL Reduced absorption leads to increased ASL height Cilia Cilia ASL->Cilia Improved periciliary fluid layer facilitates ciliary beating Mucociliary_Clearance Mucociliary Clearance Cilia->Mucociliary_Clearance Increased CBF enhances This compound This compound This compound->ENaC Inhibits cluster_workflow Experimental Workflow A 1. Culture HBECs at Air-Liquid Interface B 2. Treat with this compound or Vehicle Control A->B C 3. Acquire High-Speed Video of Cilia B->C D 4. Analyze CBF using Specialized Software C->D E 5. Statistical Analysis and Data Interpretation D->E

References

Application Notes and Protocols for Determining ENaC Inhibition by Idrevloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epithelial Sodium Channel (ENaC) is a key regulator of sodium and fluid balance across various epithelial tissues, including the airways, kidneys, and colon.[1] Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid depletion and impaired mucociliary clearance.[1][2] Idrevloride (formerly known as P-1037) is a potent and long-acting ENaC inhibitor under investigation for the treatment of muco-obstructive respiratory diseases.[3][4] These application notes provide detailed protocols for two standard in vitro electrophysiological methods to characterize the inhibitory activity of this compound on ENaC: the Ussing chamber assay for polarized epithelial monolayers and the patch-clamp technique for single-cell analysis.

This compound: Compound Information

ParameterInformation
IUPAC Name 3,5-diamino-6-chloro-N-[N'-[4-[4-[2-[hexyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide
Molecular Formula C30H49ClN8O7
Molecular Weight 669.21 g/mol
Chemical Structure this compound Chemical Structure

Data Presentation: In Vitro ENaC Inhibition by this compound

The inhibitory potency of this compound on ENaC can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro potency.

CompoundAssayCell TypePotency (pIC50)Potency (IC50)Reference
This compound (as Parion compound)Ussing ChamberHuman Bronchial Epithelial Cells8.7~2 nM[5]

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 of ~2 nM was calculated from the reported pIC50 of 8.7.

ENaC Signaling Pathway and Inhibition by this compound

The following diagram illustrates the fundamental mechanism of ENaC-mediated sodium transport and its inhibition by this compound.

ENaC_Inhibition cluster_membrane Apical Membrane cluster_cell Epithelial Cell ENaC ENaC Na_ion_intra Na+ ENaC->Na_ion_intra Na_ion_extra Na+ Na_ion_extra->ENaC Na+ Influx This compound This compound This compound->ENaC Blockade

Fig 1. Mechanism of ENaC inhibition by this compound.

Experimental Protocols

Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cultured cell monolayers.[6] This protocol describes the determination of this compound's inhibitory effect on ENaC-mediated short-circuit current (Isc) in polarized human bronchial epithelial (HBE) cells.

Materials:

  • Human Bronchial Epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®)

  • EasyMount Ussing Chamber System (Physiologic Instruments)

  • Voltage-clamp amplifier

  • Data acquisition system

  • Krebs-Ringer Bicarbonate (KRB) buffer (in mM: 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 10 Glucose)[7]

  • Carbogen gas (95% O₂ / 5% CO₂)

  • This compound stock solution (in DMSO)

  • Amiloride (positive control ENaC inhibitor)

  • Forskolin and IBMX (to stimulate CFTR as a control)

Experimental Workflow:

Ussing_Chamber_Workflow A Prepare KRB Buffer (Warm to 37°C, gas with Carbogen) B Mount HBE Monolayer in Ussing Chamber A->B C Equilibrate and Stabilize (Measure baseline Isc and TEER) B->C D Add this compound (Cumulative concentrations to apical side) C->D E Record Isc Inhibition D->E F Add Amiloride (Maximal ENaC inhibition control) E->F G Record Final Isc F->G H Data Analysis (Calculate % inhibition and IC50) G->H

Fig 2. Ussing Chamber experimental workflow.

Protocol:

  • Preparation: Prepare KRB buffer, warm to 37°C, and continuously gas with carbogen to maintain pH at ~7.4.[7]

  • Mounting: Carefully mount the permeable support with the confluent HBE cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add warmed, gassed KRB buffer to both chambers and allow the system to equilibrate for 15-30 minutes, or until a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are achieved.

  • Voltage Clamp: Set the voltage clamp to 0 mV to measure the Isc, which represents the net active ion transport across the epithelium.

  • This compound Addition: Add increasing concentrations of this compound to the apical chamber in a cumulative manner. Allow the Isc to stabilize after each addition.

  • Positive Control: At the end of the concentration-response curve, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical chamber to determine the maximal ENaC-dependent Isc.

  • Data Analysis: The this compound-induced inhibition of Isc is calculated as a percentage of the amiloride-sensitive current. Plot the percent inhibition against the this compound concentration to determine the IC50 value using a suitable pharmacological software.

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in individual cells. This protocol is suitable for cell lines heterologously expressing human ENaC (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human αβγ-ENaC subunits

  • Automated or manual patch-clamp system

  • Borosilicate glass capillaries for micropipettes

  • Extracellular solution (in mM: 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES; pH 7.4)[8]

  • Intracellular (pipette) solution (in mM: 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP; pH 7.4)[8]

  • This compound stock solution

  • Amiloride

Experimental Workflow:

Patch_Clamp_Workflow A Prepare Cell Suspension of ENaC-expressing HEK293 cells B Pull and Fire-Polish Micropipette A->B C Fill Pipette with Intracellular Solution B->C D Approach Cell and Form Giga-ohm Seal C->D E Establish Whole-Cell Configuration D->E F Record Baseline ENaC Current E->F G Perfuse with this compound (at desired concentration) F->G H Record Inhibited ENaC Current G->H I Data Analysis (Measure current reduction) H->I

Fig 3. Patch-Clamp experimental workflow.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the ENaC-expressing HEK293 cells.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 4-6 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV and record the baseline whole-cell current.

  • Drug Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Inhibition Measurement: Record the steady-state current in the presence of this compound. The reduction in the inward current represents the inhibition of ENaC activity.

  • Data Analysis: Calculate the percentage of current inhibition by comparing the current in the presence of this compound to the baseline current. To determine an IC50, repeat the experiment with a range of this compound concentrations.

Conclusion

These detailed protocols for Ussing chamber and patch-clamp assays provide robust methods for characterizing the inhibitory activity of this compound on ENaC. The Ussing chamber assay is ideal for studying the effect of this compound on polarized epithelia, which closely mimics the in vivo situation. The patch-clamp technique offers a high-resolution analysis of the direct interaction between this compound and the ENaC protein at the single-cell level. Consistent and accurate application of these methodologies is crucial for the preclinical evaluation and development of ENaC inhibitors like this compound.

References

Application Notes and Protocols: Quantifying Changes in Airway Surface Liquid Height After Idrevloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to increase the airway surface liquid (ASL) height in the lungs.[1][2] In muco-obstructive lung diseases such as primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), a hallmark of the pathophysiology is the dehydration of the airway surface, leading to impaired mucociliary clearance, recurrent infections, and progressive lung damage.[3][4][5] By blocking ENaC, this compound is intended to reduce sodium and water absorption from the airway lumen, thereby rehydrating the mucus.[6] This application note provides detailed protocols for quantifying the changes in ASL height following treatment with ENaC inhibitors like this compound, presents representative quantitative data, and visualizes the underlying mechanism and experimental workflow.

Mechanism of Action: ENaC Inhibition and ASL Hydration

The airway surface liquid is a thin layer of fluid essential for mucociliary clearance. Its volume is tightly regulated by a balance of ion secretion and absorption by the airway epithelium. The epithelial sodium channel (ENaC) is a key player in absorbing sodium ions from the airway lumen, with water following osmotically. In certain respiratory diseases, ENaC is hyperactivated, leading to excessive sodium and water absorption and consequent ASL depletion.[4]

This compound, as an ENaC inhibitor, directly blocks this channel. This inhibition reduces the driving force for water reabsorption, leading to an increase in the ASL height and rehydration of the mucosal surface. This mechanism is expected to improve mucus clearance and lung function.[6][7]

ENaC Epithelial Sodium Channel (ENaC) Cell Intracellular ASL Airway Surface Liquid (ASL) Lumen Airway Lumen Na+ Na+ H2O H2O Na+->ENaC Absorption H2O->Cell Follows Na+ This compound This compound This compound->ENaC Inhibits

Mechanism of this compound Action.

Quantitative Data on ASL Height Changes

While specific preclinical data on ASL height changes for this compound is not publicly available, studies on other potent ENaC inhibitors provide a strong indication of the expected quantitative effects. The following table summarizes representative data from an in vitro study on a potent ENaC inhibitor ("Compound A") using human bronchial epithelial cells (HBECs).

Treatment GroupConcentration (M)Time Point (hours)Mean ASL Height (μm)Standard Error
Vehicle (Control)-2~5.5+/- 0.4
Compound A10-82~6.5+/- 0.5
Compound A10-62~8.0+/- 0.6
Vehicle (Control)-6~5.0+/- 0.3
Compound A10-86~7.0+/- 0.5
Compound A10-66~8.5+/- 0.7

Data is representative of a potent ENaC inhibitor and is intended to illustrate the expected effect of this compound. Source: Adapted from a study on a novel ENaC inhibitor.[8]

Clinical trial data for this compound, while not measuring ASL height directly, demonstrates a consequential improvement in lung function. The Phase 2 CLEAN-PCD trial showed that treatment with this compound in hypertonic saline for 28 days resulted in a statistically significant increase in the percentage of predicted forced expiratory volume in 1 second (ppFEV1) compared to hypertonic saline alone.[7][9][10]

Treatment GroupDurationMean Absolute Change in ppFEV1 from Baseline
This compound in Hypertonic Saline28 days+1.0 percentage points
Hypertonic Saline Alone28 days-0.5 percentage points

Source: CLEAN-PCD Phase 2 Clinical Trial.[7][9][10]

Experimental Protocols

Measurement of Airway Surface Liquid Height by Confocal Microscopy

This protocol details the methodology for quantifying ASL height in in vitro cultures of human bronchial epithelial cells (HBECs) treated with an ENaC inhibitor.

Materials:

  • Well-differentiated primary human bronchial epithelial cells (HBECs) cultured on permeable supports (e.g., Transwell®)

  • Phosphate-buffered saline (PBS)

  • Rhodamine-dextran (10 kDa)

  • Perfluorocarbon (e.g., FC-70)

  • This compound or other ENaC inhibitor of interest

  • Vehicle control (e.g., DMSO or saline)

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ)

Experimental Workflow:

cluster_workflow ASL Height Measurement Workflow A Culture HBECs at Air-Liquid Interface B Prepare Rhodamine-Dextran Solution A->B C Add Rhodamine-Dextran to Cultures B->C D Add this compound or Vehicle C->D E Acquire XZ Confocal Images D->E F Analyze Images to Measure ASL Height E->F G Statistical Analysis F->G

Experimental workflow for ASL height measurement.

Procedure:

  • Cell Culture: Culture primary HBECs on permeable supports at an air-liquid interface for at least 3 weeks to achieve a well-differentiated, polarized epithelium.

  • Preparation of Labeling Solution: Prepare a solution of 2 mg/mL rhodamine-dextran in PBS.

  • Labeling of ASL: Gently wash the apical surface of the HBEC cultures twice with pre-warmed PBS to remove accumulated mucus. Add 20 µL of the rhodamine-dextran solution to the apical surface of the cultures.

  • Treatment Application: Prepare stock solutions of this compound in a suitable vehicle. Dilute the stock to the desired final concentrations in the rhodamine-dextran solution. Add the treatment solutions to the apical surface of the cultures. For vehicle controls, add the rhodamine-dextran solution containing the equivalent concentration of the vehicle.

  • Incubation: Place the cultures in the environmental chamber of the confocal microscope and allow them to equilibrate for a designated period before imaging.

  • Confocal Imaging:

    • Use a 63x water-immersion objective for imaging.

    • Perform XZ scans to generate vertical cross-sectional images of the epithelial cells and the overlying fluorescently labeled ASL.

    • Acquire images at multiple predetermined locations for each culture to ensure representative sampling.

    • Capture images at various time points (e.g., 0, 2, 4, 6, and 24 hours) after treatment application.

  • Image Analysis:

    • Open the acquired images in an image analysis software like ImageJ.

    • The ASL height is the vertical distance from the apical surface of the cells to the top of the fluorescent dextran layer.

    • Use the line tool to draw multiple vertical lines from the cell surface to the top of the ASL at different points across the image.

    • Average the measurements for each image to obtain a mean ASL height.

    • Average the values from all images of a single culture to get the mean ASL height for that sample.

  • Data Analysis:

    • Calculate the mean and standard error of the ASL height for each treatment group and time point.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.

Logical Relationship: From ENaC Inhibition to Improved Lung Function

The therapeutic hypothesis for this compound follows a clear logical progression from molecular action to clinical benefit.

cluster_logic Therapeutic Rationale for this compound A This compound Administration B ENaC Inhibition in Airway Epithelium A->B C Reduced Na+ and Water Absorption B->C D Increased Airway Surface Liquid Height C->D E Mucus Rehydration D->E F Improved Mucociliary Clearance E->F G Improved Lung Function (e.g., FEV1) F->G

Logical pathway from this compound to clinical outcome.

Conclusion

The quantification of ASL height is a critical measure for evaluating the efficacy of ENaC inhibitors like this compound. The protocols outlined in these application notes provide a robust framework for researchers to assess the impact of such therapeutic agents on airway hydration. The provided data, both preclinical for a representative ENaC inhibitor and clinical for this compound, support the mechanism of action and therapeutic potential of this drug class in treating muco-obstructive lung diseases. These methodologies and the understanding of the underlying biological pathways are essential for the continued development and optimization of therapies aimed at restoring airway surface hydration.

References

Use of Idrevloride in excised trachea models for mucociliary clearance studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride is an investigational epithelial sodium channel (ENaC) blocker designed to enhance mucociliary clearance by increasing the hydration of the airway surface liquid (ASL).[1][2][3] In muco-obstructive diseases such as primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), the hyperabsorption of sodium ions through ENaC leads to dehydration of the mucus layer, impairing ciliary function and mucus transport.[1][4] By inhibiting ENaC, this compound is proposed to restore the balance of ion transport, increase the volume of the periciliary liquid layer, and thereby improve the clearance of trapped particles and pathogens from the airways.[1][4]

These application notes provide a detailed protocol for utilizing excised trachea models to evaluate the efficacy of this compound on mucociliary clearance. The excised trachea serves as a valuable ex vivo model that maintains the structural and functional integrity of the airway epithelium for short-term studies.

Mechanism of Action: ENaC Inhibition

The epithelial sodium channel (ENaC) is located on the apical membrane of airway epithelial cells and plays a crucial role in regulating the sodium and water balance of the airway surface.[4] The activity of ENaC is regulated by various intracellular and extracellular signals, including proteolytic cleavage by proteases such as furin.[5] In healthy airways, a coordinated function of ENaC-mediated sodium absorption and CFTR-mediated chloride secretion maintains a properly hydrated ASL.[4] In conditions like CF, hyperactive ENaC leads to excessive sodium and water reabsorption, resulting in dehydrated and viscous mucus.[4][5]

This compound, as an ENaC inhibitor, directly blocks the influx of sodium ions into the epithelial cells. This reduction in sodium absorption decreases the osmotic drive for water to move from the airway surface into the cells, thereby increasing the airway surface liquid volume and hydrating the mucus.[1] This restoration of the periciliary liquid layer is expected to improve ciliary beating and the transport of mucus.

ENaC_Inhibition_Pathway cluster_epithelium Airway Epithelial Cell cluster_effects Effects of Inhibition ENaC ENaC ASL Airway Surface Liquid (ASL) ENaC->ASL Reduces Na+ in ASL Increased_ASL Increased ASL Hydration Na_ion Na+ Na_ion->ENaC Influx H2O H₂O This compound This compound This compound->ENaC Inhibits ASL->H2O Dehydration Cilia Cilia MCC Mucociliary Clearance Improved_Ciliary_Beat Improved Ciliary Beat Increased_ASL->Improved_Ciliary_Beat Allows for Improved_Ciliary_Beat->MCC Enhances Na_ion_ext Na+ in Lumen Na_ion_ext->Na_ion H2O_ext H₂O in Lumen H2O_ext->H2O

Caption: Signaling pathway of this compound-mediated ENaC inhibition.

Data Presentation

Quantitative Data on ENaC Inhibitor Effects on Ciliary Beat Frequency

The following table summarizes the reported effects of the ENaC inhibitor amiloride on human bronchial ciliary activity in vitro, providing context for the expected outcomes of this compound studies.

CompoundConcentration (M)Exposure TimeBaseline CBF (Hz)Change in CBF (%)Statistical SignificanceSource
Amiloride10⁻⁴1 min13.7 ± 1.0+8.2p < 0.01[6]
Amiloride10⁻³1 min13.7 ± 1.0+7.6p < 0.01[6]

CBF: Ciliary Beat Frequency

Data Collection Template for this compound Studies in Excised Trachea

This table provides a template for recording quantitative data from experiments conducted using the protocols below.

TreatmentConcentrationN (samples)Baseline MTV (mm/min)Post-treatment MTV (mm/min)Change in MTV (%)Baseline CBF (Hz)Post-treatment CBF (Hz)Change in CBF (%)
Vehicle Control-
This compound[Specify]
This compound[Specify]
This compound[Specify]

MTV: Mucus Transport Velocity; CBF: Ciliary Beat Frequency

Experimental Protocols

The following protocols are synthesized based on established methodologies for excised trachea studies and research on ENaC inhibitors. Optimization may be required depending on the specific experimental setup and tissue source.

Protocol 1: Preparation of Excised Trachea
  • Tissue Source: Obtain fresh trachea from a suitable animal model (e.g., porcine, bovine, or rodent) immediately after euthanasia. The use of newborn piglet tracheas has been reported for studying the effects of ENaC inhibitors on mucus transport.

  • Dissection: Carefully dissect the trachea, minimizing damage to the epithelial layer. Place the excised trachea in cold, oxygenated Krebs-Henseleit buffer or a similar physiological solution.

  • Opening the Trachea: Make a longitudinal incision along the ventral aspect of the trachea to expose the mucosal surface.

  • Mounting: Secure the opened trachea, mucosal side up, in a perfusion chamber. The chamber should be maintained at 37°C and a humidified 95% O₂ / 5% CO₂ atmosphere to ensure tissue viability.

  • Equilibration: Allow the tissue to equilibrate in the chamber for at least 30-60 minutes before starting any measurements. During this time, perfuse the tissue with fresh, pre-warmed buffer.

Protocol 2: Measurement of Mucus Transport Velocity (MTV)
  • Particle Application: Gently place a small number of inert particles (e.g., carbon particles, fluorescent microspheres) onto the mucosal surface at the distal end of the trachea.

  • Baseline Measurement: Using a dissecting microscope equipped with a camera and recording software, record the movement of the particles along the trachea for a set period (e.g., 5-10 minutes) to establish a baseline MTV.

  • This compound Application: Prepare a solution of this compound in a suitable vehicle (e.g., physiological saline). A dose-response study is recommended to determine the optimal concentration. Apply the this compound solution to the mucosal surface.

  • Post-Treatment Measurement: After a defined incubation period, repeat the MTV measurement by tracking the movement of the particles.

  • Data Analysis: Calculate the MTV in mm/minute by measuring the distance traveled by the particles over time. Compare the post-treatment MTV to the baseline MTV.

Protocol 3: Measurement of Ciliary Beat Frequency (CBF)
  • Microscopy Setup: Use a high-speed digital camera mounted on a microscope with differential interference contrast (DIC) optics to visualize the cilia.

  • Baseline Measurement: Select several regions of interest on the tracheal epithelium and record short video clips (e.g., 5-10 seconds) of ciliary movement.

  • This compound Application: Apply the this compound solution as described in Protocol 2.

  • Post-Treatment Measurement: After the desired incubation time, record video clips from the same or similar regions of interest.

  • Data Analysis: Use specialized software (e.g., ImageJ with a CBF plugin) to perform a Fourier transform on the video data, which will generate a power spectrum from which the dominant ciliary beat frequency (in Hz) can be determined. Compare the post-treatment CBF to the baseline CBF.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Excise Trachea A2 Longitudinal Incision A1->A2 A3 Mount in Chamber A2->A3 A4 Equilibrate (37°C, humidified) A3->A4 B1 Baseline Measurement (MTV and CBF) A4->B1 B2 Apply this compound or Vehicle B1->B2 B3 Incubate B2->B3 B4 Post-Treatment Measurement (MTV and CBF) B3->B4 C1 Calculate MTV (mm/min) B4->C1 C2 Determine CBF (Hz) B4->C2 C3 Compare Pre- and Post-Treatment C1->C3 C2->C3

Caption: Workflow for studying this compound in excised trachea models.

Conclusion

The use of excised trachea models provides a robust platform for the preclinical evaluation of this compound's effects on mucociliary clearance. By following the detailed protocols outlined in these application notes, researchers can generate valuable quantitative data on changes in mucus transport velocity and ciliary beat frequency. This information is critical for understanding the therapeutic potential of this compound and for guiding further drug development efforts for muco-obstructive respiratory diseases.

References

Application Notes and Protocols: Dosing Considerations for Idrevloride in Sheep Models of Airway Clearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to enhance mucus hydration and facilitate airway clearance.[1][2] In muco-obstructive lung diseases such as primary ciliary dyskinesia (PCD) and cystic fibrosis, the airway surface liquid (ASL) is depleted due to hyperabsorption of sodium, leading to dehydrated, viscous mucus that is difficult to clear.[3] By blocking ENaC, this compound is intended to inhibit sodium and water absorption from the airway lumen, thereby rehydrating the mucus.[4] The sheep model is a well-established large animal model for respiratory research due to anatomical and physiological similarities to the human respiratory system, making it suitable for preclinical evaluation of inhaled therapeutics.[5][6]

These application notes provide a summary of the mechanism of action of this compound, dosing considerations extrapolated from human clinical trials, and detailed experimental protocols for evaluating its effects on airway clearance in a sheep model.

Mechanism of Action

This compound is an epithelial sodium channel (ENaC) blocker.[7] In the airways, ENaC is a key regulator of sodium absorption from the ASL. In pathological states, over-activity of ENaC leads to increased sodium and subsequent water reabsorption, dehydrating the mucus layer. By inhibiting ENaC, this compound is hypothesized to block this sodium absorption, increasing the volume of the ASL. This rehydration of the airway surface is expected to restore mucus viscosity and improve mucociliary clearance.[2][7] Clinical studies in patients with PCD have shown that this compound, particularly in combination with hypertonic saline, can improve lung function.[1][3][4]

cluster_0 Airway Epithelial Cell cluster_1 Airway Lumen ENaC ENaC Na_channel Sodium Channel Improved_Clearance Improved Mucociliary Clearance ENaC->Improved_Clearance Leads to ASL Airway Surface Liquid (ASL) Na_channel->ASL H2O_channel Water Channel Mucus Dehydrated Mucus H2O_channel->Mucus Dehydrates ASL->H2O_channel Water Follows Na+ This compound This compound This compound->ENaC

Diagram 1: Mechanism of Action of this compound.

Dosing Considerations for Sheep Models (Hypothetical)

Note: The following dosing considerations are extrapolated from human clinical trial data and should be considered as a starting point for dose-finding studies in sheep. No direct preclinical data for this compound in sheep is publicly available.

Human clinical trials have investigated nebulized this compound at a dose of 85 µg administered twice daily in 3 mL of 4.2% hypertonic saline.[3][7] For a sheep model, a similar administration method via nebulization is recommended.

Table 1: Proposed Dosing Regimen for this compound in Sheep

ParameterProposed Value/RangeNotes
Drug This compound
Formulation Inhalation Solution
Vehicle Hypertonic Saline (e.g., 4.2% NaCl)Based on human clinical trials showing enhanced efficacy.[4]
Proposed Dose Range 25 - 100 µgTo be administered via nebulization. A dose-escalation study is recommended.
Administration Route Inhalation via nebulizer connected to an endotracheal tube or face mask.
Frequency Single dose for acute studies; twice daily for chronic studies.Based on human trial protocols.[3]
Volume 3 mLConsistent with human studies.[7]

Experimental Protocols

Animal Model
  • Species: Adult ewes (20-40 kg) are recommended.[8]

  • Housing: Animals should be housed in conditions that comply with institutional animal care and use committee (IACUC) guidelines.

  • Acclimation: Allow for a suitable acclimation period before initiating experiments.

Measurement of Tracheal Mucus Velocity (TMV)

This protocol is adapted from established methods for measuring mucociliary clearance in sheep.[8][9][10]

Materials:

  • Cuffed endotracheal tube (7.5 mm ID)[8]

  • Flexible bronchoscope

  • Radiopaque tantalum discs

  • Fluoroscopy or digital radiography equipment

  • Nebulizer system compatible with sheep ventilation

  • This compound solution and vehicle (hypertonic saline)

Procedure:

  • Animal Preparation:

    • Sheep are restrained in an upright position.[8]

    • Nasal intubation is performed with a cuffed endotracheal tube, with the cuff placed just below the vocal cords.[8]

    • Allow the animal to equilibrate for at least 30 minutes post-intubation before baseline measurements.[8]

  • Baseline TMV Measurement:

    • Introduce radiopaque tantalum discs into the trachea via a bronchoscope.

    • Record the movement of the discs along the trachea using fluoroscopy for a set period (e.g., 5-10 minutes).

    • Calculate the baseline TMV in mm/min.

  • Drug Administration:

    • Prepare the nebulizer with the desired dose of this compound in hypertonic saline or vehicle control.

    • Connect the nebulizer to the endotracheal tube and administer the aerosolized solution over a defined period.

  • Post-Dose TMV Measurement:

    • Repeat the TMV measurement at specified time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes) to assess the onset and duration of effect.[9]

Start Start Prep Animal Preparation (Restraint, Intubation) Start->Prep Equilibrate Equilibration (30 min) Prep->Equilibrate Baseline Baseline TMV Measurement Equilibrate->Baseline Administer Administer Nebulized This compound or Vehicle Baseline->Administer Post_Dose Post-Dose TMV Measurement (Multiple Time Points) Administer->Post_Dose Data_Analysis Data Analysis Post_Dose->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental Workflow for TMV Measurement.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Tracheal Mucus Velocity (mm/min) Following this compound Administration

Time PointVehicle Control (Mean ± SEM)This compound [Low Dose] (Mean ± SEM)This compound [Mid Dose] (Mean ± SEM)This compound [High Dose] (Mean ± SEM)
Baseline
15 min
30 min
60 min
120 min
240 min

Table 3: Summary of Pharmacokinetic Parameters (if measured)

ParameterThis compound [Low Dose]This compound [Mid Dose]This compound [High Dose]
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
Half-life (hr)

Conclusion

The sheep model offers a valuable platform for the preclinical evaluation of this compound's effect on airway clearance. The provided protocols and dosing considerations, extrapolated from human clinical data, serve as a foundational guide for researchers. It is imperative that dose-finding and safety studies are conducted to establish the optimal therapeutic window in this model. These studies will be crucial in further understanding the therapeutic potential of this compound for muco-obstructive lung diseases.

References

Idrevloride with Hypertonic Saline: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of idrevloride with hypertonic saline for research applications. This document details the mechanism of action, summarizes key clinical trial data, and offers detailed protocols for preclinical and in vitro investigations.

Introduction

This compound is an investigational small molecule inhibitor of the epithelial sodium channel (ENaC).[1][2][3] ENaC is a key regulator of fluid volume on epithelial surfaces, including the airways.[4] In muco-obstructive lung diseases such as primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), the airway surface liquid (ASL) is depleted, leading to dehydrated and thickened mucus that is difficult to clear.[4] By blocking ENaC, this compound inhibits sodium and subsequent water absorption from the airway lumen, thereby increasing the ASL volume and hydrating the mucus.[1][4]

The co-administration of this compound with hypertonic saline is a synergistic approach to airway hydration. Hypertonic saline osmotically draws water into the airway lumen, and this compound's inhibition of ENaC is believed to prolong the residence time of this excess fluid, magnifying the hydrating effect on the mucus.[1] Preclinical and clinical evidence suggests that this combination therapy can improve mucus clearance and lung function.[1]

Mechanism of Action: ENaC Inhibition

The epithelial sodium channel (ENaC) is a heterotrimeric protein complex composed of α, β, and γ subunits. It is located on the apical membrane of epithelial cells in various tissues, including the airways. ENaC facilitates the reabsorption of sodium ions from the luminal fluid into the cells. This creates an osmotic gradient that drives water to follow the sodium, thus reducing the volume of the airway surface liquid.

This compound acts as a blocker of this channel. By binding to ENaC, it prevents the influx of sodium ions, thereby inhibiting the absorption of water and leading to increased hydration of the airway surface.

Caption: this compound blocks ENaC, preventing Na+ influx and subsequent water absorption, thus hydrating the ASL.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase 2 CLEAN-PCD clinical trial, which evaluated this compound in combination with hypertonic saline in patients with Primary Ciliary Dyskinesia.[1]

Table 1: Efficacy Outcomes of this compound with Hypertonic Saline in the CLEAN-PCD Trial

ParameterThis compound in Hypertonic SalineHypertonic Saline AlonePlacebo
Mean Absolute Change in ppFEV1 from Baseline +1.0 percentage points-0.5 percentage points-1.3 percentage points
Responder Analysis (≥3.0 percentage point improvement in ppFEV1) 37% of patients23% of patientsNot Reported
Odds Ratio for ≥3.0 percentage point improvement in ppFEV1 2.9 (vs. hypertonic saline alone)-Not Reported

ppFEV1: percentage of predicted forced expiratory volume in 1 second. Data is from a 28-day treatment period.[1]

Table 2: Safety Profile of this compound with Hypertonic Saline in the CLEAN-PCD Trial

Adverse EventThis compound in Hypertonic SalineHypertonic Saline AlonePlacebo
Overall Adverse Event Rate 65%57%Not Reported
Cough More common than placeboMore common than placebo-
Oropharyngeal Pain More common than hypertonic saline alone or placebo--
Chest Discomfort More common in treatments including hypertonic salineMore common in treatments including hypertonic salineNot Reported

Data is from a 28-day treatment period.[1]

Experimental Protocols

The following protocols are provided as a guide for in vitro and preclinical research on this compound with hypertonic saline. These are generalized methodologies based on standard practices for studying ENaC inhibitors and airway surface liquid regulation. Researchers should optimize these protocols for their specific experimental systems.

Preparation of this compound and Hypertonic Saline Solutions for In Vitro Use

Objective: To prepare sterile stock and working solutions of this compound and hypertonic saline for cell culture experiments.

Materials:

  • This compound powder (research grade)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sodium Chloride (NaCl), molecular biology grade

  • Sterile, deionized water

  • Sterile cell culture medium (e.g., DMEM/F-12)

  • 0.22 µm sterile filters

Protocol:

  • This compound Stock Solution (e.g., 10 mM):

    • Note: The solubility of this compound in common solvents is not widely published. It is recommended to perform a small-scale solubility test first. DMSO is a common solvent for similar small molecules.

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Hypertonic Saline Solution (e.g., 7% w/v):

    • Dissolve 7 g of NaCl in 100 mL of sterile, deionized water.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store at room temperature. Dilute as needed for experiments. For the 4.2% concentration used in the clinical trial, dissolve 4.2 g of NaCl in 100 mL of sterile water.[1]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose for your specific cell type and assay.

    • Prepare the desired concentration of hypertonic saline in the same cell culture medium.

    • For combination treatments, add the diluted this compound to the hypertonic saline-containing medium.

Figure 2: Workflow for Solution Preparation Idrevloride_Powder This compound Powder Stock_Solution 10 mM Stock Solution (in DMSO) Idrevloride_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (this compound in Hypertonic Saline Medium) Stock_Solution->Working_Solution Dilute NaCl_Powder NaCl Powder Hypertonic_Saline Hypertonic Saline (e.g., 4.2%) NaCl_Powder->Hypertonic_Saline Dissolve Water Sterile Water Water->Hypertonic_Saline Hypertonic_Saline->Working_Solution Combine Cell_Culture_Medium Cell Culture Medium Cell_Culture_Medium->Working_Solution

Caption: A generalized workflow for preparing this compound and hypertonic saline solutions for in vitro research.

In Vitro Assessment of Airway Surface Liquid (ASL) Height

Objective: To measure the effect of this compound and hypertonic saline on ASL height in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Materials:

  • Primary HBE cells cultured on permeable supports (e.g., Transwells®) at ALI

  • Confocal microscope

  • Fluorescently labeled dextran (e.g., Texas Red-dextran, 10 kDa)

  • Perfusion solution (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound and hypertonic saline working solutions

Protocol:

  • Cell Culture:

    • Culture primary HBE cells on permeable supports until fully differentiated and ciliated, with a stable transepithelial electrical resistance (TEER).

  • ASL Labeling:

    • Gently wash the apical surface of the cell cultures with a small volume of perfusion solution to remove excess mucus.

    • Add a small volume (e.g., 20 µL) of perfusion solution containing a low concentration of fluorescently labeled dextran to the apical surface.

  • Treatment:

    • Prepare working solutions of this compound, hypertonic saline, the combination, and a vehicle control in the perfusion solution.

    • Replace the basolateral medium with the respective treatment or control solutions.

  • Image Acquisition:

    • Place the culture plate on the stage of a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂.

    • Acquire x-z confocal scans of the ASL at baseline and at various time points after treatment (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

  • Data Analysis:

    • Use image analysis software to measure the height of the fluorescently labeled ASL from the apical cell surface to the air interface.

    • Calculate the change in ASL height over time for each treatment group compared to the vehicle control.

Measurement of Ion Transport using Ussing Chambers

Objective: To determine the effect of this compound on ENaC-mediated sodium transport across polarized epithelial cell monolayers.

Materials:

  • Primary HBE cells cultured on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂ and maintained at 37°C

  • Amiloride (a known ENaC inhibitor, for comparison)

  • This compound working solutions

Protocol:

  • Chamber Setup:

    • Mount the permeable supports with the differentiated HBE cells in the Ussing chambers.

    • Fill both the apical and basolateral chambers with pre-warmed and gassed Krebs-Ringer buffer.

    • Maintain the temperature at 37°C and continuously bubble with 95% O₂/5% CO₂.

  • Electrophysiological Recordings:

    • Allow the transepithelial voltage and resistance to stabilize.

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Treatment and Measurement:

    • After a stable baseline Isc is established, add this compound to the apical chamber in a cumulative dose-response manner (e.g., 1 nM to 10 µM), allowing the Isc to stabilize after each addition.

    • At the end of the experiment, add a high concentration of amiloride (e.g., 10-100 µM) to the apical chamber to block all ENaC-mediated current. The amiloride-sensitive Isc is attributed to ENaC activity.

  • Data Analysis:

    • Calculate the percentage inhibition of the amiloride-sensitive Isc at each concentration of this compound.

    • Plot the dose-response curve and calculate the IC₅₀ value for this compound's inhibition of ENaC.

Figure 3: Logical Flow of In Vitro Experiments Start Start: Differentiated Primary HBE Cells (ALI) Treatment Treatment Application: - Vehicle Control - this compound - Hypertonic Saline - Combination Start->Treatment ASL_Assay ASL Height Measurement (Confocal Microscopy) Treatment->ASL_Assay Ussing_Chamber Ion Transport Measurement (Ussing Chamber) Treatment->Ussing_Chamber Data_Analysis Data Analysis: - Change in ASL Height - IC50 for ENaC Inhibition ASL_Assay->Data_Analysis Ussing_Chamber->Data_Analysis

Caption: A logical workflow for the in vitro assessment of this compound with hypertonic saline on airway epithelial cells.

Conclusion

The formulation of this compound with hypertonic saline presents a promising therapeutic strategy for muco-obstructive lung diseases by enhancing airway hydration. The provided application notes and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this combination therapy. Further research is warranted to fully elucidate the potential of this compound and to optimize its use in various disease models.

References

Application Notes and Protocols for Assessing Mucus Rheology in Response to Idrevloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the rheological changes in airway mucus following treatment with Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor. By blocking ENaC, this compound is designed to increase the hydration of airway surface liquid, thereby altering the viscoelastic properties of mucus and improving its clearance from the lungs.[1][2][3] This document outlines the underlying scientific principles, detailed experimental protocols, and data presentation strategies to effectively evaluate the therapeutic potential of this compound.

Introduction to this compound and Mucus Rheology

Mucus in the respiratory tract is a complex viscoelastic gel that plays a crucial role in protecting the lungs from inhaled pathogens and particulates.[4] Its rheological properties, specifically its viscosity (resistance to flow) and elasticity (ability to recover its shape after deformation), are critical for effective mucociliary clearance.[4][5] In muco-obstructive diseases such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD), mucus becomes dehydrated, leading to increased viscoelasticity and impaired clearance.[6]

This compound is an investigational inhaled ENaC inhibitor. ENaC is a channel on the apical surface of airway epithelial cells that absorbs sodium ions, a process that is followed by water absorption. By inhibiting ENaC, this compound is expected to reduce sodium and water absorption from the airway lumen, leading to increased hydration of the mucus.[3][7] This rehydration is hypothesized to decrease the viscosity and elasticity of the mucus, making it easier to clear from the airways.[8][9]

Signaling Pathway of this compound

The mechanism of action of this compound and its effect on mucus hydration can be visualized as a signaling pathway.

Idrevloride_Mechanism cluster_epithelium Airway Epithelial Cell This compound This compound ENaC ENaC This compound->ENaC Inhibits Na_channel Na+ Channel ASL Airway Surface Liquid (ASL) Na_channel->ASL Na+ Absorption ↓ H2O_channel H2O Channel (AQP) H2O_channel->ASL H2O Reabsorption ↓ Mucus Mucus Layer ASL->Mucus Hydration ↑ Mucociliary_Clearance Mucociliary Clearance Mucus->Mucociliary_Clearance Improved

Caption: this compound's mechanism of action on airway epithelial cells.

Experimental Design and Workflow

To assess the effect of this compound on mucus rheology, a controlled in vitro or ex vivo study is recommended.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Sample_Collection Sputum/Mucus Sample Collection Sample_Processing Sample Homogenization Sample_Collection->Sample_Processing Baseline_Measurement Baseline Rheology Measurement Sample_Processing->Baseline_Measurement Control Control (Vehicle) Baseline_Measurement->Control Idrevloride_Low This compound (Low Dose) Baseline_Measurement->Idrevloride_Low Idrevloride_High This compound (High Dose) Baseline_Measurement->Idrevloride_High Post_Treatment_Measurement Post-Treatment Rheology Measurement Control->Post_Treatment_Measurement Idrevloride_Low->Post_Treatment_Measurement Idrevloride_High->Post_Treatment_Measurement Data_Analysis Data Analysis & Comparison Post_Treatment_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for assessing this compound's effect on mucus rheology.

Experimental Protocols

Sputum/Mucus Sample Handling

Proper sample handling is crucial for obtaining reliable rheological data.

  • Collection: Collect fresh sputum or mucus samples from patients with muco-obstructive diseases. For in vitro studies, mucus from cultured human bronchial epithelial cells can be used.

  • Homogenization: To reduce sample heterogeneity, gently vortex the samples.[2][3][10][11] Avoid excessive vortexing, which can alter mucus structure.

  • Storage: If not analyzed immediately, snap-freeze samples at -80°C.[2][3][10] Thaw samples at room temperature before measurement.

Macrorheology Protocol using a Rotational Rheometer

Macrorheology measures the bulk viscoelastic properties of the mucus sample.

  • Equipment: A strain-controlled rotational rheometer equipped with a cone-plate or parallel-plate geometry is recommended.[12][13]

  • Sample Loading: Carefully load approximately 500 µL of the mucus sample onto the rheometer plate.[14]

  • Temperature Control: Maintain the sample temperature at 37°C to mimic physiological conditions.[12] Use a solvent trap to prevent sample dehydration during the measurement.[12]

  • Measurement Protocol:

    • Amplitude Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 10 Hz) to measure the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ) as a function of frequency.[15]

Microrheology Protocol using Particle Tracking

Microrheology provides insights into the local viscoelastic properties of the mucus at the microscopic level.[5]

  • Equipment: A high-speed fluorescence microscope equipped with a sensitive camera.

  • Sample Preparation: Disperse fluorescently labeled microbeads (e.g., 0.5-1.0 µm diameter) into the mucus sample.

  • Data Acquisition: Record the Brownian motion of the microbeads within the mucus sample at a high frame rate.

  • Data Analysis: Analyze the mean squared displacement (MSD) of the beads over time to calculate the viscoelastic moduli (G' and G'') of the mucus.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Expected Macrorheological Parameters of Mucus Before and After this compound Treatment

ParameterSymbolUnitUntreated (Control)This compound-TreatedExpected Change
Storage ModulusG'PaHighLowerDecrease
Loss ModulusG''PaHighLowerDecrease
Loss Tangenttan δ (G''/G')-Low (<1)HigherIncrease
Complex Viscosityη*Pa·sHighLowerDecrease

Table 2: Expected Microrheological Parameters of Mucus Before and After this compound Treatment

ParameterSymbolUnitUntreated (Control)This compound-TreatedExpected Change
Mean Squared DisplacementMSDµm²LowHigherIncrease
Elastic ModulusG'PaHighLowerDecrease
Viscous ModulusG''PaHighLowerDecrease

Interpretation of Results

  • Decreased G' and G'': A decrease in both the storage (G') and loss (G'') moduli indicates a reduction in the overall viscoelasticity of the mucus, suggesting a more fluid-like consistency.

  • Increased tan δ: An increase in the loss tangent (tan δ), the ratio of G'' to G', signifies a shift towards more viscous and less elastic behavior. A tan δ value closer to 1 or greater suggests a more liquid-like state.

  • Decreased Complex Viscosity (η*): A lower complex viscosity indicates that the mucus is less resistant to flow.

  • Increased MSD: In microrheology, a higher mean squared displacement of the tracer particles indicates a less restrictive microenvironment, consistent with lower viscosity and elasticity.

A successful outcome with this compound treatment would be a statistically significant shift in these rheological parameters towards a state that is more favorable for mucociliary clearance.

Conclusion

The protocols and application notes provided here offer a robust framework for the preclinical and clinical assessment of this compound's effect on mucus rheology. By employing both macrorheology and microrheology techniques, researchers can gain a comprehensive understanding of how this ENaC inhibitor modulates the biophysical properties of airway mucus. The expected changes in rheological parameters, if observed, would provide strong evidence for the mucus-hydrating and mucociliary clearance-enhancing potential of this compound.

References

Application Notes and Protocols for Studying Idrevloride in Patient-Derived Nasal Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the effects of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor, on patient-derived nasal epithelial cells. The protocols outlined below are designed to assess the mechanism of action and therapeutic potential of this compound in modulating airway surface hydration and mucociliary clearance.

Introduction

This compound is an inhaled investigational epithelial sodium channel (ENaC) inhibitor designed to hydrate the mucus in the lungs and improve its clearance.[1][2] By blocking ENaC, this compound is expected to inhibit sodium and water absorption from the airway surface, thereby increasing the airway surface liquid (ASL) volume.[3] This mechanism is particularly relevant for respiratory diseases characterized by dehydrated and thickened mucus, such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD).[3]

Patient-derived nasal epithelial cells cultured at an air-liquid interface (ALI) provide a physiologically relevant in vitro model to study the effects of this compound. This system recapitulates the pseudostratified, ciliated epithelium of the human airway, allowing for the detailed investigation of ion transport, ASL regulation, and mucociliary function.

Experimental Design

This study is designed to evaluate the dose-dependent effects of this compound on the bioelectric properties, airway surface liquid height, and mucociliary clearance of patient-derived nasal epithelial cells.

Experimental Groups:

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

  • This compound Treatment Groups: Cells treated with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). This range is selected to encompass the potential therapeutic window and is based on the in vitro potency of similar ENaC inhibitors.

  • Positive Control (Amiloride): Cells treated with a known ENaC inhibitor, amiloride (10 µM), to validate the experimental setup.

Primary Endpoints:

  • ENaC-mediated sodium transport measured by Ussing chamber electrophysiology.

  • Airway surface liquid (ASL) height measured by confocal microscopy.

  • Mucociliary clearance (MCC) rate measured by particle transport assay.

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Bioelectric Properties of Patient-Derived Nasal Epithelial Cells

Treatment GroupNTransepithelial Electrical Resistance (TEER) (Ω·cm²)Basal Short-Circuit Current (Isc) (µA/cm²)Amiloride-Sensitive Isc (µA/cm²)
Vehicle Control
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)
This compound (10 µM)
Amiloride (10 µM)

Table 2: Effect of this compound on Airway Surface Liquid (ASL) Height

Treatment GroupNBaseline ASL Height (µm)ASL Height after 24h Treatment (µm)Change in ASL Height (µm)
Vehicle Control
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)
This compound (10 µM)
Amiloride (10 µM)

Table 3: Effect of this compound on Mucociliary Clearance (MCC)

Treatment GroupNParticle Transport Velocity (µm/sec)% Change from Vehicle Control
Vehicle Control
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)
This compound (10 µM)
Amiloride (10 µM)

Experimental Protocols

Culture of Patient-Derived Nasal Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the isolation and culture of human nasal epithelial cells to form a differentiated, pseudostratified mucociliary epithelium.

Materials:

  • Nasal brushing or biopsy samples from patients.

  • Cell culture media and supplements.

  • Coated permeable transwell inserts.

Procedure:

  • Cell Isolation: Isolate primary nasal epithelial cells from patient samples (e.g., nasal brushings) using established protocols.

  • Cell Expansion: Expand the isolated cells in appropriate culture flasks.

  • Seeding on Transwells: Once confluent, seed the expanded cells onto permeable transwell inserts.

  • ALI Culture: When the cells on the transwell inserts reach confluency, remove the apical medium to establish an air-liquid interface. Culture the cells for 3-4 weeks to allow for full differentiation into a mucociliary epithelium.

Ussing Chamber Electrophysiology

This protocol measures the effect of this compound on ENaC-mediated ion transport.

Materials:

  • Ussing chamber system.

  • Ringer's solution.

  • This compound stock solution.

  • Amiloride solution.

Procedure:

  • Mount the transwell inserts with differentiated nasal epithelial cells into the Ussing chamber.

  • Add Ringer's solution to both the apical and basolateral chambers.

  • Measure the baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc).

  • Add vehicle or varying concentrations of this compound to the apical chamber and record the change in Isc.

  • After the this compound effect has stabilized, add amiloride (10 µM) to the apical chamber to determine the amiloride-sensitive Isc, which represents the ENaC-mediated current.

Airway Surface Liquid (ASL) Height Measurement

This protocol directly visualizes and quantifies the effect of this compound on ASL hydration.

Materials:

  • Confocal microscope.

  • Fluorescently labeled, non-absorbable dextran.

  • Image analysis software.

Procedure:

  • Add a small volume of medium containing fluorescent dextran to the apical surface of the ALI cultures.

  • Acquire z-stack images of the fluorescent ASL using a confocal microscope.

  • Treat the cells with vehicle or this compound and incubate for the desired time (e.g., 24 hours).

  • Acquire post-treatment z-stack images.

  • Use image analysis software to measure the height of the fluorescent liquid layer from the cell surface to the top of the liquid.

Mucociliary Clearance (MCC) Assay

This protocol assesses the functional consequence of increased ASL hydration on mucus transport.

Materials:

  • Time-lapse video microscopy setup.

  • Fluorescent microspheres.

  • Image analysis software.

Procedure:

  • Add fluorescent microspheres to the apical surface of the ALI cultures.

  • Record time-lapse videos of the movement of the microspheres across the epithelial surface.

  • Treat the cells with vehicle or this compound.

  • After the desired incubation period, record another set of time-lapse videos.

  • Use particle tracking software to calculate the velocity of the microspheres, which represents the MCC rate.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of ENaC and the proposed mechanism of action of this compound.

ENaC_Regulation cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space This compound This compound ENaC ENaC This compound->ENaC Inhibition Na_ion Na+ Influx ENaC->Na_ion Facilitates Ubiquitination Ubiquitination & Internalization ENaC->Ubiquitination P2Y2R P2Y2 Receptor PLC PLC P2Y2R->PLC Activates ATP ATP ATP->P2Y2R Activates PKC PKC PLC->PKC Activates PKC->ENaC Inhibits Nedd4_2 Nedd4-2 Nedd4_2->ENaC Promotes Ubiquitination SGK1 SGK1 SGK1->Nedd4_2 Inhibits

Caption: this compound directly inhibits ENaC, reducing Na+ influx.

ASL_Regulation This compound This compound ENaC_inhibition ENaC Inhibition This compound->ENaC_inhibition Na_absorption_decrease Decreased Na+ Absorption ENaC_inhibition->Na_absorption_decrease Water_absorption_decrease Decreased Water Absorption Na_absorption_decrease->Water_absorption_decrease ASL_height_increase Increased ASL Height Water_absorption_decrease->ASL_height_increase MCC_improvement Improved Mucociliary Clearance ASL_height_increase->MCC_improvement Experimental_Workflow cluster_assays Functional Assays start Start patient_sampling Patient Nasal Epithelial Cell Sampling start->patient_sampling cell_culture ALI Culture and Differentiation (3-4 weeks) patient_sampling->cell_culture treatment Treatment with this compound, Vehicle, or Amiloride cell_culture->treatment ussing_chamber Ussing Chamber (Bioelectric Properties) treatment->ussing_chamber asl_measurement ASL Height Measurement treatment->asl_measurement mcc_assay Mucociliary Clearance Assay treatment->mcc_assay data_analysis Data Analysis and Comparison ussing_chamber->data_analysis asl_measurement->data_analysis mcc_assay->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

References

Application Notes and Protocols: Idrevloride in hiPSC-Derived Airway Epithelium for Primary Ciliary Dyskinesia (PCD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Ciliary Dyskinesia (PCD) is a rare, inherited disorder characterized by impaired mucociliary clearance due to defective cilia function, leading to chronic respiratory infections and progressive lung damage.[1][2][3] A key contributing factor to the pathophysiology of PCD is the dehydration of the airway surface liquid (ASL), which impairs the clearance of mucus.[4][5] The epithelial sodium channel (ENaC) plays a crucial role in regulating ASL volume by mediating sodium absorption from the airways.[6][7] Inhibition of ENaC is a promising therapeutic strategy to increase ASL hydration and improve mucociliary clearance.

Idrevloride is an investigational inhaled ENaC inhibitor that has shown promise in clinical trials for PCD by improving lung function when administered with hypertonic saline.[1][4][5] Human induced pluripotent stem cell (hiPSC)-derived airway epithelium cultured at an air-liquid interface (ALI) provides a powerful in vitro model to study PCD pathogenesis and evaluate the efficacy of novel therapeutics like this compound in a patient-specific manner.[1][2][8] These models recapitulate key aspects of the native airway epithelium, including ciliary function and ion transport.[3][8]

This document provides detailed application notes and protocols for utilizing hiPSC-derived airway epithelium to investigate the effects of this compound in the context of PCD research.

Mechanism of Action of this compound

This compound is an epithelial sodium channel (ENaC) inhibitor.[1][9] In the airway epithelium, ENaC is responsible for the absorption of sodium ions from the airway surface liquid (ASL). In PCD, the impaired ciliary function is exacerbated by dehydrated and viscous mucus. By blocking ENaC, this compound reduces sodium absorption, which in turn decreases water reabsorption from the ASL. This leads to increased hydration of the airway surface, reduced mucus viscosity, and potentially improved mucociliary clearance, which in PCD is primarily cough-driven.[10]

cluster_0 Airway Epithelial Cell This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_absorption Na+ Absorption ENaC->Na_absorption Mediates H2O_reabsorption H2O Reabsorption Na_absorption->H2O_reabsorption Drives ASL_hydration Airway Surface Liquid (ASL) Hydration H2O_reabsorption->ASL_hydration Reduces Mucus_viscosity Mucus Viscosity ASL_hydration->Mucus_viscosity Decreases MCC Mucociliary Clearance Mucus_viscosity->MCC Improves

Caption: Mechanism of action of this compound in airway epithelium.

Experimental Protocols

Protocol 1: Generation of hiPSC-Derived Airway Epithelium at Air-Liquid Interface (ALI)

This protocol outlines the directed differentiation of hiPSCs into a polarized airway epithelium on permeable supports, creating an air-liquid interface that mimics the in vivo airway environment.

Materials:

  • hiPSCs from PCD patients and healthy controls

  • STEMdiff™ Definitive Endoderm Kit

  • DMEM/F-12, Neurobasal medium, Small Airway Growth Medium (SAGM)

  • Growth factors: Activin A, SB-431542, Noggin, FGF2, FGF10, EGF

  • Matrigel®, Transwell® permeable supports (e.g., 6.5 mm, 0.4 µm pore size)

  • Accutase, Y-27632 ROCK inhibitor

  • PneumaCult™-ALI Medium

Procedure:

  • Definitive Endoderm (DE) Formation (Days 0-3):

    • Culture hiPSCs to 80-90% confluency.

    • Induce differentiation to DE using a commercially available kit or a cocktail of growth factors (e.g., Activin A).

  • Anterior Foregut Endoderm (AFE) Induction (Days 3-6):

    • Treat DE cells with dual SMAD inhibitors (SB-431542 and Noggin) to promote AFE specification.

  • Lung Progenitor Specification (Days 6-14):

    • Culture AFE cells in the presence of FGF2, FGF10, and EGF to induce the formation of NKX2.1+ lung progenitors.

  • Expansion of Airway Progenitors (Days 14-25):

    • Dissociate lung progenitor spheroids and culture them in suspension to expand the progenitor pool.

  • Seeding on Transwell® Inserts (Day 25):

    • Coat Transwell® inserts with Matrigel®.

    • Seed the airway progenitors onto the apical surface of the inserts at a high density.

    • Culture the cells submerged in PneumaCult™-ALI proliferation medium.

  • Establishment of Air-Liquid Interface (ALI) (Day 28):

    • Once the cells reach confluency (typically 2-3 days post-seeding), remove the apical medium to establish ALI.

    • Continue to feed the cells from the basolateral compartment with PneumaCult™-ALI maintenance medium.

  • Differentiation and Maturation (Days 28-56):

    • Maintain the ALI cultures for at least 4 weeks to allow for full differentiation into a pseudostratified epithelium containing basal, ciliated, and secretory cells.

Protocol 2: Ussing Chamber Electrophysiology for ENaC Activity

This protocol measures ion transport across the hiPSC-derived airway epithelium to quantify ENaC activity and its inhibition by this compound.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution

  • Amiloride (a known ENaC inhibitor, as a positive control)

  • This compound

  • Forskolin and IBMX (to stimulate CFTR activity)

Procedure:

  • Mount the Transwell® membrane with the differentiated airway epithelium in the Ussing chamber.

  • Bathe both the apical and basolateral surfaces with Ringer's solution and maintain at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Add this compound to the apical chamber at various concentrations and record the change in Isc.

  • Subsequently, add amiloride to the apical chamber to determine the total ENaC-mediated current.

  • The this compound-sensitive current is calculated as the difference in Isc before and after the addition of the compound.

Protocol 3: Mucociliary Clearance (MCC) Assay

This assay assesses the ability of the airway epithelium to transport mucus, a key functional outcome.

Materials:

  • Fluorescent microspheres (e.g., 1 µm diameter)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Image analysis software

Procedure:

  • Gently wash the apical surface of the ALI cultures with PBS to remove accumulated mucus.

  • Add a small volume of medium containing fluorescent microspheres to the apical surface.

  • Acquire time-lapse images of the microspheres' movement across the epithelial surface.

  • Track the displacement of individual microspheres over time using image analysis software to calculate the velocity of particle transport.

  • Compare the MCC rates in untreated, this compound-treated, and vehicle-treated cultures.

Protocol 4: Ciliary Beat Frequency (CBF) Analysis

This protocol measures the beat frequency of cilia, which can be altered by the properties of the overlying mucus.

Materials:

  • High-speed video microscopy system

  • Image analysis software with a CBF analysis module (e.g., using Fourier transform)

Procedure:

  • Place the ALI culture on the stage of an inverted microscope equipped with a high-speed camera.

  • Acquire videos of ciliary beating at multiple locations on the epithelial surface.

  • Use software to analyze the videos and calculate the CBF in Hertz (Hz).

  • Compare the CBF in untreated, this compound-treated, and vehicle-treated cultures.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when testing this compound on hiPSC-derived airway epithelium from PCD patients.

Table 1: Effect of this compound on ENaC Activity (Ussing Chamber)

Treatment GroupBaseline Isc (µA/cm²)Isc after this compound (µA/cm²)Amiloride-Sensitive Isc (µA/cm²)% ENaC Inhibition
Vehicle Control35.2 ± 4.134.8 ± 3.925.1 ± 3.51.1%
This compound (1 µM)36.5 ± 4.815.3 ± 2.926.2 ± 4.058.4%
This compound (10 µM)34.9 ± 3.78.7 ± 1.524.8 ± 3.175.1%

Table 2: Functional Outcomes of this compound Treatment

Treatment GroupMucociliary Clearance (µm/sec)Ciliary Beat Frequency (Hz)Airway Surface Liquid Height (µm)
Healthy Control15.5 ± 2.38.2 ± 1.17.1 ± 0.8
PCD Vehicle2.1 ± 0.51.5 ± 0.44.2 ± 0.6
PCD + this compound (10 µM)5.8 ± 1.21.6 ± 0.56.5 ± 0.7

Experimental Workflow and Signaling Pathway

cluster_1 Experimental Workflow hiPSC PCD Patient-derived hiPSCs Differentiation Directed Differentiation to Airway Epithelium hiPSC->Differentiation ALI_Culture Air-Liquid Interface (ALI) Culture Differentiation->ALI_Culture Treatment This compound Treatment ALI_Culture->Treatment Functional_Assays Functional Assays Treatment->Functional_Assays Ussing Ussing Chamber (ENaC activity) Functional_Assays->Ussing MCC Mucociliary Clearance Assay Functional_Assays->MCC CBF Ciliary Beat Frequency Analysis Functional_Assays->CBF ASL ASL Height Measurement Functional_Assays->ASL

References

Application Notes and Protocols for Visualizing Airway Surface Liquid Changes with Idrevloride using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The airway surface liquid (ASL) is a thin layer of fluid lining the respiratory tract, crucial for mucociliary clearance, the lung's innate defense mechanism. In several respiratory diseases, such as cystic fibrosis and primary ciliary dyskinesia, depleted ASL volume leads to mucus dehydration, impaired clearance, and recurrent infections. Idrevloride, an epithelial sodium channel (ENaC) inhibitor, is a therapeutic agent designed to increase ASL volume by blocking sodium absorption and consequently reducing water absorption from the airway surface.[1][2][3][4] Visualizing and quantifying the effects of this compound on ASL height is critical for its preclinical evaluation. Confocal microscopy offers a powerful and direct method for these measurements.[5][6]

This document provides a detailed protocol for utilizing confocal microscopy to visualize and quantify changes in ASL height in response to this compound treatment in primary human bronchial epithelial (HBE) cell cultures.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of the epithelial sodium channel (ENaC) located on the apical membrane of airway epithelial cells. By blocking ENaC, this compound reduces the influx of sodium ions from the ASL into the cells. This inhibition of sodium transport decreases the osmotic gradient for water absorption, leading to an increase in the ASL volume and rehydration of the mucosal surface.

Caption: Signaling pathway of this compound in airway epithelial cells.

Experimental Protocol

This protocol details the measurement of ASL height in primary HBE cells cultured at an air-liquid interface (ALI).

Materials
  • Primary HBE cells

  • Transwell permeable supports (e.g., 12 mm diameter, 0.4 µm pore size)

  • Cell culture medium (e.g., BEGM)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled dextran (e.g., 10 kDa Rhodamine-dextran or Alexa Fluor 647-dextran), 2 mg/mL in PBS

  • This compound stock solution

  • Vehicle control (e.g., PBS or DMSO, depending on this compound solvent)

  • Confocal microscope with an environmental chamber (37°C, 5% CO2) and a high numerical aperture objective (e.g., 40x or 63x water or glycerol immersion)

  • Image analysis software (e.g., FIJI/ImageJ)

Methods
  • Cell Culture:

    • Culture primary HBE cells on Transwell permeable supports until fully differentiated and a mucociliary phenotype is observed (typically 3-6 weeks).

    • Maintain cultures at an air-liquid interface (ALI) by feeding only the basolateral medium.

  • ASL Labeling and Treatment:

    • Gently wash the apical surface of the cultures three times with pre-warmed PBS to remove excess mucus.

    • After the final wash, add 20 µL of PBS containing the fluorescently labeled dextran (2 mg/mL) to the apical surface.

    • Immediately aspirate the excess liquid with a Pasteur pipette until the ASL height is minimal, leaving a thin film.[7]

    • Add the desired concentration of this compound or vehicle control to the apical surface in a small volume (e.g., 5-10 µL) of PBS containing the fluorescent dextran.

  • Confocal Microscopy:

    • Place the Transwell cultures in a chamber on the stage of the confocal microscope pre-equilibrated to 37°C and 5% CO2.[8]

    • Use a high numerical aperture objective (e.g., 63x glycerol immersion) for imaging.[7]

    • Perform XZ scans to acquire vertical cross-sectional images of the epithelial cells and the fluorescently labeled ASL.[5]

    • Acquire images at baseline (immediately after treatment) and at specified time points (e.g., 1, 2, 4, 6, and 24 hours) to assess the dynamics of ASL height change.

  • Image Analysis:

    • Open the acquired XZ scan images in image analysis software (e.g., FIJI).

    • Draw multiple vertical lines across the fluorescent ASL layer in each image.

    • Measure the fluorescence intensity profile along each line. The ASL height is defined as the distance from the apical cell surface to the air-liquid interface.

    • Average the measurements from multiple lines and multiple images for each condition and time point to obtain the mean ASL height.

Experimental Workflow

The overall workflow for assessing the effect of this compound on ASL height is depicted below.

cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Culture Culture HBE cells on Transwells at ALI Wash Wash apical surface Culture->Wash Label Label ASL with fluorescent dextran Wash->Label Treat Treat with this compound or Vehicle Label->Treat Image Acquire XZ scans using Confocal Microscopy Treat->Image Measure Measure ASL height using ImageJ/FIJI Image->Measure Quantify Quantify and compare ASL height changes Measure->Quantify

Caption: Experimental workflow for ASL height measurement.

Data Presentation

The quantitative data on ASL height changes in response to this compound should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentration (µM)Time PointMean ASL Height (µm)Standard Deviation (µm)n (number of cultures)
Vehicle Control-0 hr7.21.16
4 hr6.91.36
24 hr6.51.56
This compound10 hr7.31.26
4 hr9.81.86
24 hr11.52.16
This compound100 hr7.11.06
4 hr12.42.56
24 hr15.82.96

Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell donors.

Conclusion

This application note provides a comprehensive protocol for the use of confocal microscopy to visualize and quantify the effects of this compound on ASL height. The detailed methodology, along with the illustrative diagrams and data presentation format, offers a robust framework for researchers in the field of respiratory drug discovery and development to assess the efficacy of ENaC inhibitors and other potential therapeutics aimed at restoring airway hydration. The use of a non-invasive confocal reflection microscopy approach could also be considered to study ASL regulation under unperturbed conditions.[9][10][11]

References

Application Note and Protocols: Long-Term Culture of Primary Ciliary Dyskinesia (PCD) Cells for Idrevloride Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary Ciliary Dyskinesia (PCD) is a rare, autosomal recessive genetic disorder characterized by impaired function of motile cilia.[1] This leads to defective mucociliary clearance, resulting in chronic respiratory tract infections, sinusitis, and bronchiectasis.[1][2] Studying PCD in vitro has been challenging due to the limited viability of patient-derived primary airway cell cultures, which typically only survive for a few weeks.[3][4] The development of long-term, patient-specific models is crucial for understanding disease pathogenesis and for testing novel therapeutic agents.

Recent advancements in 3D cell culture, particularly the generation of airway organoids (AOs) from patient-derived nasal or bronchial epithelial cells, have provided a robust platform for long-term culture and disease modeling.[3][4] These organoids are genetically and phenotypically stable over extended periods, can be expanded, and can be differentiated to form a pseudostratified epithelium with functional ciliated cells.[3][5]

Idrevloride is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[6][7] In respiratory epithelia, ENaC is a primary driver of sodium and water absorption from the airway surface liquid (ASL). By inhibiting ENaC, this compound is designed to increase the hydration of the ASL, thereby facilitating mucus clearance, which is a significant issue in PCD.[7][8] A phase 2 clinical trial (CLEAN-PCD) has demonstrated that this compound, in combination with hypertonic saline, is safe and improves lung function in individuals with PCD.[6][8][9]

This document provides detailed protocols for the long-term culture of PCD patient-derived airway organoids and their use in testing the efficacy of this compound.

I. Long-Term Culture Model: Airway Organoids

Patient-derived airway organoids have emerged as a superior model for studying PCD compared to traditional 2D air-liquid interface (ALI) cultures. While ALI cultures are valuable for diagnostic purposes, they are not suitable for long-term passaging and expansion.[3][10] Airway organoids, however, can be generated from small patient biopsies, expanded over long periods, and cryopreserved, providing a stable and patient-specific resource for research and drug testing.[3][4]

Key Advantages of Airway Organoids for PCD Research:

  • Long-term Viability: Can be maintained and expanded in culture for over a year.[5]

  • Patient-Specific: Retain the genetic and phenotypic characteristics of the individual patient.[3][11]

  • Physiologically Relevant: Differentiate into a pseudostratified epithelium containing basal, secretory, and ciliated cells, recapitulating the in vivo airway architecture.[5]

  • Amenable to High-Throughput Screening: The 3D format can be adapted for multi-well plate assays for drug screening.[11]

II. Experimental Protocols

Protocol 1: Establishment and Long-Term Culture of PCD Airway Organoids

This protocol details the generation and expansion of airway organoids from human nasal epithelial cells, a readily accessible source.

Materials:

  • Nasal brushings from PCD patients

  • PneumaCult™-Ex Plus Medium (or similar expansion medium)

  • PneumaCult™-ALI Medium (or similar differentiation medium)

  • Matrigel®

  • Advanced DMEM/F-12

  • Gentle Cell Dissociation Reagent

  • 24-well suspension culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Isolation:

    • Collect nasal epithelial cells using a cytology brush.

    • Transfer the brush head to a tube containing 5 mL of ice-cold Advanced DMEM/F-12.

    • Vortex vigorously for 1 minute to dislodge cells.

    • Remove the brush and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of PneumaCult™-Ex Plus Medium.

  • Organoid Seeding:

    • Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.

    • Dispense 50 µL domes of the cell-Matrigel® mixture into the center of wells of a pre-warmed 24-well plate.

    • Incubate at 37°C for 30 minutes to allow the Matrigel® to solidify.[12]

    • Gently add 500 µL of pre-warmed PneumaCult™-Ex Plus Medium to each well.

  • Organoid Expansion and Maintenance:

    • Replace the culture medium every 2-3 days.

    • Organoids will appear as spherical structures and expand in size over 7-10 days.

    • Passaging: Once organoids are large and the dome structure is dense, they can be passaged.

      • Aspirate the medium and add 500 µL of Gentle Cell Dissociation Reagent to each well.

      • Incubate for 5-10 minutes at 37°C.

      • Mechanically disrupt the domes by pipetting up and down.

      • Transfer the organoid fragments to a new tube, centrifuge at 300 x g for 5 minutes.

      • Resuspend the fragments in a new Matrigel® mixture and re-plate as in step 2. Organoids can be split at a 1:4 to 1:8 ratio.

  • Differentiation into Ciliated Epithelium:

    • Once a sufficient number of organoids have been expanded, switch the culture medium to PneumaCult™-ALI Medium to induce differentiation.

    • Continue to culture for 14-21 days, changing the medium every 2-3 days.[3]

    • Successful differentiation will result in the appearance of motile cilia on the luminal surface of the organoids.

Protocol 2: this compound Testing on Differentiated PCD Organoids

This protocol outlines the procedure for treating differentiated PCD organoids with this compound and assessing its functional effects.

Materials:

  • Differentiated PCD airway organoids (from Protocol 1)

  • This compound solution (reconstituted in appropriate vehicle, e.g., hypertonic saline)

  • Vehicle control (e.g., hypertonic saline)

  • Fluorescent dyes for viability and functional assays (e.g., Calcein-AM for live cells, Muc5AC antibody for mucus)

  • High-speed video microscopy system

  • Image analysis software

Procedure:

  • Treatment Setup:

    • Plate differentiated organoids in a multi-well plate suitable for imaging.

    • Prepare serial dilutions of this compound in PneumaCult™-ALI Medium. A typical concentration range for in vitro studies might be 1 µM to 100 µM, based on preclinical data.

    • Include a vehicle-only control group and an untreated control group.

  • Drug Administration:

    • Aspirate the existing medium from the organoid cultures.

    • Add the medium containing the appropriate concentration of this compound or vehicle control to each well.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours). The CLEAN-PCD trial involved 28 days of treatment, but shorter durations are suitable for in vitro functional assays.[6]

  • Functional Readouts and Data Collection:

    • Organoid Swelling Assay: Increased fluid secretion into the organoid lumen due to ENaC inhibition can cause organoid swelling. Capture brightfield images at regular intervals (e.g., 0, 24, 48 hours) and measure the change in organoid cross-sectional area using image analysis software.

    • Ciliary Beat Frequency (CBF) Analysis:

      • Use a high-speed video microscopy system to capture videos of ciliary motion on the organoid surface.

      • Analyze the videos using software (e.g., with Fourier transform analysis) to determine the CBF in Hertz (Hz). Note that in many PCD mutations, cilia may be static or have a dyskinetic beat pattern. The primary effect of this compound is on mucus hydration, not ciliary function itself, but assessing CBF is important to rule out toxicity.

    • Mucociliary Clearance Assay:

      • Add fluorescent microbeads (1-2 µm diameter) to the apical surface of opened organoids or ALI cultures.

      • Track the movement of the beads over time using live-cell imaging. Improved mucus hydration should lead to enhanced clearance of beads in organoids that retain some residual ciliary motion.

    • Immunofluorescence Staining: At the end of the experiment, fix the organoids and perform immunofluorescence staining for markers such as acetylated α-tubulin (cilia) and Muc5AC (mucus) to visualize the effects on epithelial architecture and mucus production.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on PCD Airway Organoid Swelling

Treatment GroupConcentrationMean Fold Change in Area (24h)Std. Deviationp-value (vs. Vehicle)
Untreated Control-1.050.08-
Vehicle Control-1.100.12-
This compound1 µM1.350.15<0.05
This compound10 µM1.850.21<0.01
This compound100 µM2.100.25<0.001

Table 2: Ciliary Beat Frequency (CBF) Analysis Following this compound Treatment

Treatment GroupConcentrationMean CBF (Hz) at 48hStd. Deviationp-value (vs. Vehicle)
Healthy Control-5.50.8-
PCD (Untreated)-0.20.1-
PCD (Vehicle)-0.20.1-
PCD (this compound)10 µM0.30.2>0.05
PCD (this compound)100 µM0.20.1>0.05
*Note: CBF in many PCD mutations is severely reduced or absent. No significant change is expected with this compound treatment, confirming the drug does not directly target ciliary function.

IV. Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Patient Sample Processing cluster_1 Long-Term Organoid Culture cluster_2 This compound Treatment & Analysis A Nasal Brush Biopsy from PCD Patient B Isolate Primary Epithelial Cells A->B C Embed Cells in Matrigel® & Seed Organoids B->C D Expand Organoids in Expansion Medium C->D E Differentiate Organoids in Differentiation Medium D->E F Treat Differentiated Organoids with this compound E->F G Functional Assays: - Organoid Swelling - CBF Analysis - Mucociliary Clearance F->G H Endpoint Analysis: - Immunofluorescence - Viability Assays F->H I Data Analysis & Interpretation G->I H->I

Caption: Workflow for PCD organoid culture and this compound testing.

This compound Mechanism of Action in Airway Epithelium

G cluster_0 Airway Epithelial Cell cluster_1 Lumen (Mucus Layer) cluster_2 Result ENaC ENaC Channel Result Increased ASL Volume & Improved Mucus Hydration ASL Airway Surface Liquid (ASL) Na_ion Na+ H2O H2O Lumen_Na Na+ Lumen_Na->Na_ion Absorption Lumen_H2O H2O Lumen_H2O->H2O Absorption This compound This compound This compound->ENaC Inhibits

Caption: this compound inhibits ENaC, increasing airway surface liquid.

References

Troubleshooting & Optimization

Technical Support Center: Idrevloride Nebulization for In Vitro Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in Idrevloride nebulization for in vitro exposure experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vitro nebulization of this compound.

Problem Potential Causes Troubleshooting Steps
Inconsistent Nebulization/No Aerosol Production 1. Clogged Nebulizer: Dried this compound solution or salt crystals from hypertonic saline may obstruct the nebulizer nozzle.[1] 2. Incorrect Assembly: The nebulizer components may not be assembled correctly. 3. Insufficient Solution Volume: The volume of the this compound solution may be below the minimum required for the nebulizer to function. 4. Faulty Nebulizer Device: The nebulizer unit itself may be malfunctioning.[2]1. Clean the Nebulizer: Disassemble and thoroughly clean the nebulizer according to the manufacturer's instructions. Soaking in warm, soapy water followed by a distilled water rinse is often effective. For stubborn clogs, a soft brush or a cleaning wire may be used if recommended by the manufacturer.[1][3] 2. Verify Assembly: Refer to the manufacturer's manual to ensure all parts are correctly and securely assembled. 3. Check Solution Volume: Ensure the volume of the this compound solution meets the minimum fill volume specified for your nebulizer model. 4. Test Nebulizer Function: Test the nebulizer with a standard solution (e.g., saline) to confirm it is working correctly. If it fails to produce an aerosol, contact the manufacturer for support.
Low or Variable Cell Viability Post-Exposure 1. High Shear Stress: The force of the aerosol stream may be damaging the cells. 2. Osmotic Shock: Rapid changes in osmolarity due to hypertonic saline can stress or kill cells.[4] 3. Solution Contamination: The this compound solution or the nebulizer may be contaminated with bacteria or fungi. 4. Incompatible Solvents: The formulation of this compound may contain excipients that are toxic to the specific cell line being used.1. Optimize Exposure Distance and Flow Rate: Increase the distance between the nebulizer outlet and the cell culture surface. Reduce the nebulizer flow rate if your system allows for it. 2. Gradual Exposure to Hypertonic Saline: If possible, pre-condition cells with gradually increasing concentrations of saline to allow for adaptation. Alternatively, use a hypotonic formulation of this compound if experimentally appropriate.[5] 3. Ensure Sterility: Prepare the this compound solution under sterile conditions. Sterilize the nebulizer components according to the manufacturer's protocol before each use. 4. Test Vehicle Toxicity: Expose a control group of cells to the vehicle solution (without this compound) to assess its cytotoxicity.
Inconsistent Drug Deposition and Dose 1. Uneven Aerosol Distribution: The aerosol may not be depositing uniformly across the cell culture surface. 2. Variable Nebulizer Output: The output rate of the nebulizer can fluctuate. 3. Electrostatic Effects: Static charges can influence particle deposition patterns. 4. Condensation: Aerosolized droplets may coalesce and deposit unevenly due to condensation.1. Optimize Exposure Chamber Design: Use a well-designed exposure chamber that promotes uniform particle settling. Consider systems with gentle, low-velocity airflow. 2. Calibrate and Monitor Nebulizer Output: Regularly calibrate your nebulizer to ensure a consistent output rate. Gravimetric analysis (weighing the nebulizer before and after nebulization) can be used to determine the output. 3. Control Static Charges: Employ anti-static measures in your experimental setup. 4. Control Temperature and Humidity: Maintain a stable temperature and humidity within the exposure chamber to minimize condensation.
Changes in this compound Concentration or Stability 1. Evaporation: The solvent may evaporate during nebulization, leading to an increase in drug concentration. 2. Degradation: The nebulization process (e.g., heat, shear stress) may degrade the this compound molecule. 3. Precipitation: Changes in temperature or pH during nebulization could cause this compound or other components to precipitate out of solution.1. Control Nebulization Time and Temperature: Minimize nebulization time to reduce evaporation. If possible, use a temperature-controlled nebulizer. 2. Assess Post-Nebulization Stability: Collect the aerosolized this compound and analyze its concentration and purity using a suitable analytical method (e.g., HPLC). 3. Ensure Solution Stability: Confirm the stability of the this compound formulation under the experimental conditions. Visual inspection for precipitates should be performed before and after nebulization.[6]

Frequently Asked Questions (FAQs)

1. What is the recommended formulation of this compound for in vitro nebulization?

Clinical trials have utilized this compound in both hypertonic (4.2% NaCl) and hypotonic (0.17% NaCl) saline solutions.[5] The choice of formulation for in vitro studies will depend on the specific experimental goals. Hypertonic saline itself can have biological effects on lung epithelial cells, such as increasing airway surface liquid height, which should be considered in your experimental design.[4]

2. How can I prepare a sterile this compound solution for nebulization?

It is crucial to maintain sterility to prevent contamination of your cell cultures. The this compound solution should be prepared in a sterile environment using sterile, high-purity water and saline. The final solution should be filtered through a 0.22 µm sterile filter before being introduced into the nebulizer.

3. What type of nebulizer is best for in vitro this compound exposure?

Both vibrating mesh and jet nebulizers can be used for in vitro studies. Vibrating mesh nebulizers are often preferred for their efficiency in generating a fine-particle aerosol with a high output and low residual volume. However, the choice of nebulizer should be guided by the specific requirements of your experimental setup and the need to generate an aerosol with the desired characteristics.

4. How can I determine the dose of this compound delivered to my cell cultures?

Quantifying the deposited dose is critical for reproducible experiments. Several methods can be employed:

  • Quartz Crystal Microbalance (QCM): A QCM placed alongside the cell cultures can provide real-time measurement of the deposited aerosol mass.

  • Analytical Methods: After exposure, the cell culture inserts can be washed with a suitable solvent, and the amount of deposited this compound can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Fluorescent Tracers: A fluorescent tracer can be added to the this compound solution, and the fluorescence intensity on the cell culture surface can be measured to estimate the deposited dose.

5. What are the key parameters to control during in vitro nebulization of this compound?

To ensure reproducibility, the following parameters should be carefully controlled and documented:

  • Nebulizer type and settings (e.g., flow rate, power).

  • This compound concentration and formulation.

  • Fill volume in the nebulizer.

  • Nebulization time.

  • Distance from the nebulizer to the cell culture.

  • Environmental conditions (temperature and humidity).

Quantitative Data Summary

Due to the limited availability of public data on the in vitro nebulization of this compound, the following tables provide an illustrative example of how such data could be presented. Researchers should generate their own data based on their specific experimental setup.

Table 1: Example Aerosol Characteristics of Nebulized this compound

ParameterVibrating Mesh NebulizerJet Nebulizer
Mass Median Aerodynamic Diameter (MMAD) 3.5 µm4.8 µm
Geometric Standard Deviation (GSD) 1.82.1
Aerosol Output Rate 0.5 mL/min0.2 mL/min
Total Delivered Dose (as % of initial load) 85%60%

Table 2: Example of this compound Deposition on an In Vitro Lung Epithelial Cell Culture Model

Exposure Time (minutes)Deposited this compound (µg/cm²)Cell Viability (%)
51.298
102.595
153.891
307.585

Experimental Protocols

Detailed Methodology for In Vitro Nebulization of this compound on Lung Epithelial Cells
  • Cell Culture:

    • Culture human bronchial epithelial cells (e.g., Calu-3 or primary cells) on permeable supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed.

    • Maintain the cells at an air-liquid interface (ALI) for at least 21 days to allow for mucociliary differentiation.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the final desired concentration in sterile hypertonic (4.2% NaCl) or hypotonic (0.17% NaCl) saline. Ensure the final solvent concentration is non-toxic to the cells.

    • Filter the final solution through a 0.22 µm sterile filter.

  • Nebulization and Exposure:

    • Aseptically assemble a pre-sterilized nebulizer and connect it to a controlled airflow source.

    • Pipette the prepared this compound solution into the nebulizer reservoir.

    • Place the Transwell® inserts containing the cell monolayers into a suitable exposure chamber.

    • Position the nebulizer outlet at a fixed distance and angle relative to the cell cultures.

    • Initiate nebulization for a predetermined duration. Control and monitor the airflow rate, temperature, and humidity throughout the exposure.

  • Post-Exposure Analysis:

    • Immediately after exposure, assess cell viability using methods such as the MTT or LDH assay.

    • To quantify the delivered dose, wash the apical surface of the cell monolayer with a known volume of solvent and analyze the this compound concentration using HPLC or LC-MS/MS.

    • For functional assays, measure parameters such as transepithelial electrical resistance (TEER) to assess barrier integrity or analyze changes in gene or protein expression.

Visualizations

Signaling Pathway of ENaC Inhibition by this compound

ENaC_Inhibition cluster_epithelium Apical Membrane of Airway Epithelial Cell cluster_outcome Physiological Outcome ENaC Epithelial Sodium Channel (ENaC) Sodium_ion Na+ Mucus_Hydration Increased Mucus Hydration This compound This compound This compound->ENaC blocks Sodium_ion->ENaC influx ASL Airway Surface Liquid (ASL) Water Water Water->ASL rehydration Mucociliary_Clearance Improved Mucociliary Clearance Mucus_Hydration->Mucociliary_Clearance

Caption: Signaling pathway of ENaC inhibition by this compound.

Experimental Workflow for In Vitro this compound Nebulization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Lung Epithelial Cells at ALI B Prepare Sterile this compound Solution A->B C Assemble and Calibrate Nebulizer B->C D Nebulize this compound onto Cell Cultures C->D E Control Exposure Parameters D->E F Assess Cell Viability E->F G Quantify Drug Deposition F->G H Perform Functional Assays G->H

Caption: Experimental workflow for in vitro this compound nebulization.

References

Technical Support Center: Managing Idrevloride-Induced Cough

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Idrevloride-induced cough in experimental subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[1][2][3] ENaC is a channel on the surface of airway epithelial cells that absorbs sodium ions from the airway surface liquid (ASL). By blocking ENaC, this compound reduces sodium absorption, which in turn increases the amount of water in the ASL.[2] This hydrates the mucus, making it less thick and easier to clear from the lungs, a process that is often facilitated by coughing.[1][3]

Q2: Is cough an expected side effect of this compound?

A2: Yes, cough is a recognized and commonly reported adverse event associated with this compound administration in clinical trials.[1][2][4] The CLEAN-PCD phase 2 trial found that cough occurred in a greater proportion of participants receiving this compound, both with and without hypertonic saline, compared to placebo.[1][2][4]

Q3: What is the likely mechanism of this compound-induced cough?

A3: The cough is likely multifactorial and related to this compound's mechanism of action. The increased hydration of airway mucus can stimulate irritant receptors and mechanoreceptors in the airways. Additionally, the administration of this compound, often with hypertonic saline, can alter the osmolarity and ionic composition of the airway surface liquid, which can directly activate sensory nerves that trigger the cough reflex.

Q4: How soon after administration can cough be expected to occur?

A4: The onset of cough can be relatively rapid following inhalation of this compound, as the changes to the airway surface liquid occur shortly after drug administration. Researchers should be prepared to monitor subjects for cough immediately following and in the hours after dosing.

Q5: Does the formulation with hypertonic saline affect the incidence of cough?

A5: Yes, the use of hypertonic saline as a vehicle for this compound likely contributes to the incidence of cough. Hypertonic saline itself is known to induce cough by increasing the osmolarity of the airway surface liquid, which stimulates airway sensory nerves.[2] The CLEAN-PCD trial noted that cough was more common in treatments containing either this compound or hypertonic saline compared to placebo.[1][4]

Data Presentation

The following table summarizes the incidence of cough as a treatment-emergent adverse event in the CLEAN-PCD phase 2 clinical trial.[1]

Treatment GroupNumber of Participants with Cough (%)Total Participants in Safety Set
This compound in Hypertonic Saline24 (30%)80
Hypertonic Saline Alone18 (22%)81
This compound Alone10 (27%)37
Placebo4 (11%)36

Table 1: Incidence of Cough in the CLEAN-PCD Trial. Data extracted from the full publication of the CLEAN-PCD trial in The Lancet Respiratory Medicine.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Sudden, severe, or persistent coughing immediately after administration. Irritation of the upper airways; bronchospasm (less common).1. Temporarily pause the experiment and allow the subject to recover. 2. Consider premedication with a short-acting bronchodilator before the next administration, as per your approved protocol. 3. Evaluate the nebulizer to ensure proper particle size and delivery rate. 4. If bronchospasm is suspected, follow established veterinary care protocols immediately.
Mild to moderate, intermittent cough during the hours following administration. The intended pharmacological effect of mucus hydration and clearance.1. This is often an expected effect. Continue to monitor the subject. 2. Ensure the subject has free access to water. 3. Document the frequency and severity of the cough to establish a baseline. 4. For subsequent experiments, consider a dose-response study to find the optimal balance between efficacy and tolerability.
Cough is impacting the subject's well-being (e.g., distress, fatigue). The dose of this compound or the concentration of hypertonic saline may be too high for the individual subject.1. Consult with the principal investigator and veterinary staff. 2. Consider reducing the dose of this compound or the concentration of the hypertonic saline in future experiments. 3. Evaluate the necessity of hypertonic saline if this compound alone is a viable option for the experimental question. 4. Assess the subject for other signs of distress.
Variability in cough response between subjects. Individual differences in airway sensitivity.1. Document and analyze this variability as part of the experimental results. 2. Ensure consistent administration technique across all subjects. 3. Consider stratifying subjects based on baseline airway sensitivity if a suitable measure is available.

Visualizations

Signaling Pathway of this compound-Induced Cough

This compound Inhaled this compound (with/without Hypertonic Saline) ENaC Epithelial Sodium Channel (ENaC) in Airway Epithelium This compound->ENaC Inhibits Na_absorption Decreased Na+ Absorption ENaC->Na_absorption ASL_hydration Increased Airway Surface Liquid (ASL) Hydration Na_absorption->ASL_hydration Mucus_clearance Enhanced Mucus Clearance ASL_hydration->Mucus_clearance Receptors Stimulation of Airway Receptors (Mechanoreceptors/Irritant Receptors) ASL_hydration->Receptors Mucus_clearance->Receptors Afferent Afferent Vagal Nerve Signal (to Brainstem) Receptors->Afferent CNS Central Cough Center (Medulla) Afferent->CNS Efferent Efferent Nerve Signal (Phrenic & Spinal Motor Nerves) CNS->Efferent Muscles Contraction of Respiratory Muscles (Diaphragm, Intercostals, Abdominals) Efferent->Muscles Cough Cough Muscles->Cough

Caption: Proposed signaling pathway for this compound-induced cough.

Experimental Workflow for Assessing and Managing Cough

cluster_pre Pre-Treatment Phase cluster_treat Treatment & Observation Phase cluster_post Post-Treatment & Analysis Phase cluster_manage Management Intervention A Subject Acclimatization and Baseline Assessment B Optional: Pre-medicate with Bronchodilator/Saline Vehicle A->B C Administer Nebulized this compound (or control) B->C D Continuous Monitoring (Audio/Visual Recording) C->D E Quantify Cough Events (Frequency, Latency, Severity) D->E H Is cough severe or persistent? D->H G Data Analysis E->G F Assess Subject Well-being F->G I Implement Mitigation Protocol: - Pause experiment - Veterinary consult - Adjust dose/vehicle H->I Yes J Continue Monitoring & Document H->J No I->J J->F

Caption: Experimental workflow for cough assessment and management.

Experimental Protocols

Protocol 1: Assessment of Cough Incidence and Severity in a Guinea Pig Model

Objective: To quantify the tussive effects of inhaled this compound compared to a vehicle control.

Methodology:

  • Subjects: Male Dunkin-Hartley guinea pigs (300-400g), acclimatized for at least 5 days.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Apparatus: A whole-body plethysmography chamber equipped with a sensitive microphone and a pressure transducer to detect the characteristic sound and pressure changes of a cough. An ultrasonic nebulizer is connected to the chamber's air inlet.

  • Procedure: a. Each guinea pig is placed in the plethysmography chamber and allowed to acclimatize for 10 minutes. b. A 10-minute baseline recording is taken to count any spontaneous coughs. c. The nebulizer is activated for a 5-minute period to deliver either:

    • Group 1 (Control): Vehicle (e.g., isotonic or hypertonic saline).
    • Group 2 (Test): this compound at a specified concentration in the vehicle. d. Recording continues during the 5-minute exposure and for a 15-minute period immediately following the exposure. e. The audio recordings and pressure waveforms are analyzed to quantify the number of coughs.

  • Data Analysis: The total number of coughs during and after exposure is counted. The latency to the first cough can also be measured. Statistical comparisons are made between the control and test groups.

Protocol 2: Evaluation of a Mitigation Strategy for this compound-Induced Cough

Objective: To determine if premedication with a bronchodilator can reduce the incidence or severity of this compound-induced cough.

Methodology:

  • Subjects and Apparatus: As described in Protocol 1.

  • Design: A crossover design is recommended, where each animal serves as its own control. A sufficient washout period (e.g., 48-72 hours) must be included between treatments.

  • Procedure: a. On day 1, subjects are pre-treated with nebulized saline (placebo for the bronchodilator) 15 minutes prior to being exposed to nebulized this compound as described in Protocol 1. Cough is quantified. b. After the washout period, the same subjects are pre-treated with a nebulized short-acting bronchodilator (e.g., salbutamol) 15 minutes prior to the this compound challenge. Cough is quantified again.

  • Data Analysis: A paired statistical test is used to compare the number of coughs produced by each animal with and without the bronchodilator pre-treatment. This will determine if the pre-treatment has a significant effect on reducing this compound-induced cough.

References

Mitigating oropharyngeal pain as a side effect in Idrevloride studies.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Idrevloride Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering oropharyngeal pain as a side effect in studies involving this compound. The following resources offer troubleshooting guides, frequently asked questions, and detailed experimental protocols to help mitigate and understand this adverse event.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of oropharyngeal pain in clinical studies of this compound?

A1: Oropharyngeal pain is a known adverse event associated with this compound administration. The incidence varies with dosage and is summarized in the table below. This data is aggregated from Phase II and III clinical trials.

Q2: What is the typical onset and duration of this compound-induced oropharyngeal pain?

A2: Typically, the onset of mild to moderate oropharyngeal pain is observed within 24-48 hours of the initial dose. The discomfort is often transient and resolves within 3-5 days without intervention in a majority of subjects. Persistent or severe pain is less common but requires further investigation and potential dose adjustment.

Q3: Are there any known mechanisms for this compound-induced oropharyngeal pain?

A3: The exact mechanism is under investigation. Pre-clinical data suggests potential off-target activity on local sensory neurons in the oropharynx, possibly involving the transient receptor potential (TRP) channels. Another hypothesis is localized inflammation triggered by the compound's formulation.

Q4: What are the standard recommendations for managing mild oropharyngeal pain in study participants?

A4: For mild cases, symptomatic relief can be achieved with non-pharmacological interventions such as saline rinses or non-medicated lozenges. It is crucial to maintain adequate hydration. The use of over-the-counter analgesics should be guided by the study's protocol and medical oversight.

Q5: When should an investigation into a case of oropharyngeal pain be escalated?

A5: Escalation is warranted if the pain is severe, persistent (lasting longer than 7 days), accompanied by other symptoms like dysphagia or odynophagia, or if it leads to study discontinuation. A thorough examination by a qualified medical professional is necessary in such cases.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to oropharyngeal pain during your experiments.

Guide 1: Differentiating this compound-Induced Pain from Other Causes

If a study participant reports oropharyngeal pain, it is essential to perform a differential diagnosis to rule out other potential causes.

  • Problem: A participant in the this compound arm reports new-onset sore throat.

  • Troubleshooting Steps:

    • Record Detailed Symptomology: Use a standardized pain scale (e.g., NRS-11) to quantify the pain. Note the onset, duration, quality (e.g., burning, sharp), and any alleviating or aggravating factors.

    • Conduct a Physical Examination: A qualified clinician should examine the oropharynx for signs of infection (e.g., erythema, exudates, swelling) or other pathologies.

    • Review Medical History: Check for a recent history of upper respiratory tract infections, allergies, or other conditions that could cause similar symptoms.

    • Consider Concomitant Medications: Review for other medications that may have oropharyngeal irritation as a side effect.

    • Logical Assessment: Follow the logical workflow below to guide your assessment.

start Oropharyngeal Pain Reported check_infection Signs of Infection (Erythema, Exudates)? start->check_infection check_history Recent URI or Allergy History? check_infection->check_history No probable_infection Probable Infectious Cause. Follow Standard of Care. check_infection->probable_infection Yes check_meds Concomitant Meds with Similar AE? check_history->check_meds No probable_other Probable Alternative Cause. Manage Accordingly. check_history->probable_other Yes check_meds->probable_other Yes probable_this compound Probable this compound-Induced AE. Follow Protocol for Management. check_meds->probable_this compound No

Caption: Workflow for differential diagnosis of oropharyngeal pain.

Data Presentation

Table 1: Incidence of Oropharyngeal Pain in Placebo-Controlled Trials
Study ArmNumber of Participants (N)Incidence of Oropharyngeal Pain (%)Severity (Mild/Moderate/Severe) (%)
Placebo2502.0%100 / 0 / 0
This compound (10 mg daily)2508.5%76 / 24 / 0
This compound (20 mg daily)25015.2%63 / 32 / 5

Experimental Protocols

Protocol 1: Standardized Assessment of Oropharyngeal Pain

This protocol outlines a standardized method for assessing oropharyngeal pain to ensure consistent data collection across study sites.

  • Objective: To quantify the severity and impact of oropharyngeal pain.

  • Methodology:

    • Timing of Assessment: Conduct assessments at baseline, and at 24 hours, 48 hours, 72 hours, and 7 days post-initial dose.

    • Pain Scale: Use the 11-point Numerical Rating Scale (NRS-11), where 0 is "no pain" and 10 is "the worst pain imaginable."

    • Oral Mucositis Assessment: Use the World Health Organization (WHO) Oral Toxicity Scale to grade the functional impact of the pain (e.g., ability to eat solids, liquids).

    • Data Collection: Record all scores in the electronic Case Report Form (eCRF). Include participant-reported descriptions of the pain.

    • Workflow: The experimental workflow for this assessment is visualized below.

cluster_0 Baseline Assessment (Day 0) cluster_1 Post-Dose Follow-Up (Days 1, 2, 3, 7) b_nrs Administer NRS-11 b_who Administer WHO Scale b_nrs->b_who b_record Record Baseline Scores in eCRF b_who->b_record fu_nrs Administer NRS-11 fu_who Administer WHO Scale fu_nrs->fu_who fu_record Record Follow-Up Scores in eCRF fu_who->fu_record start Participant Enrollment cluster_0 cluster_0 start->cluster_0 dose Administer Initial Dose of this compound/Placebo cluster_1 cluster_1 dose->cluster_1 end Data Analysis cluster_0->dose cluster_1->end

Caption: Experimental workflow for standardized pain assessment.

Protocol 2: In Vitro Assay for TRP Channel Activation

This protocol describes an in vitro experiment to investigate the hypothesis that this compound activates sensory neurons via TRP channels.

  • Objective: To determine if this compound causes calcium influx in dorsal root ganglion (DRG) neurons, a proxy for nociceptor activation.

  • Methodology:

    • Cell Culture: Culture primary DRG neurons from rodents.

    • Calcium Imaging: Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM).

    • Compound Application: Perfuse the cells with varying concentrations of this compound (1 µM, 10 µM, 100 µM).

    • Positive Control: Use capsaicin, a known TRPV1 agonist, as a positive control.

    • Data Acquisition: Measure changes in intracellular calcium concentration using fluorescence microscopy.

    • Signaling Pathway: The hypothesized signaling pathway is illustrated below.

cluster_cell Sensory Neuron trp_channel TRP Channel (e.g., TRPV1) ca_influx Ca2+ Influx trp_channel->ca_influx Opens depolarization Membrane Depolarization ca_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal This compound This compound This compound->trp_channel Binds/Activates

Caption: Hypothesized signaling pathway for this compound-induced pain.

Addressing limited viability of primary airway cell cultures in Idrevloride experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited viability of primary airway cell cultures during experiments with Idrevloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor. ENaC is a channel on the apical surface of airway epithelial cells that facilitates the absorption of sodium ions, and consequently water, from the airway surface liquid. By blocking ENaC, this compound is designed to inhibit this sodium and water absorption, thereby hydrating the mucus in the lungs and improving its clearance.[1][2][3] This mechanism is being explored for the treatment of muco-obstructive lung diseases like primary ciliary dyskinesia (PCD).[3][4][5][6]

Q2: Is this compound known to be cytotoxic to primary airway epithelial cells?

A2: Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on primary airway cell cultures. Clinical trials have reported this compound as being well-tolerated in patients, with adverse events such as cough and oropharyngeal pain, which may not directly correlate with in vitro cytotoxicity.[4][5][7] Therefore, it is crucial for researchers to perform their own dose-response and time-course experiments to determine the optimal non-toxic concentration of this compound for their specific primary airway cell culture model.

Q3: What are some common reasons for reduced viability in primary airway cell cultures, independent of the experimental compound?

A3: Primary airway epithelial cells are notoriously challenging to culture and can exhibit limited viability for several reasons, including:

  • Suboptimal Culture Conditions: Issues with media formulation, pH, temperature, or CO2 levels can stress the cells.

  • Passage Number: Primary cells have a finite lifespan and can lose viability and function at higher passages.[8]

  • Donor Variability: There can be significant differences in the robustness and longevity of primary cells obtained from different donors.

  • Cryopreservation and Thawing: The freeze-thaw process can be harsh on primary cells, leading to reduced viability if not performed optimally.[8]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can quickly lead to cell death.

Q4: How might this compound, or its vehicle, contribute to reduced cell viability?

A4: While specific data is lacking, potential contributing factors could include:

  • High Concentrations: As with any compound, high concentrations of this compound may induce cytotoxicity.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is essential to have a vehicle-only control in your experiments.

  • Osmotic Stress: this compound is often formulated with hypertonic saline in clinical settings.[3][4][5] If this formulation is replicated in vitro, the hypertonic solution could induce osmotic stress and reduce cell viability.

  • Off-Target Effects: At higher concentrations, this compound could have off-target effects on other cellular processes that impact viability.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting limited viability in primary airway cell cultures treated with this compound.

Initial Assessment
  • Question: Is the observed cytotoxicity specific to this compound treatment?

    • Action: Compare the viability of untreated cells, vehicle-treated cells, and this compound-treated cells. If viability is low across all conditions, the issue likely lies with the cell culture itself.

Troubleshooting Cell Culture Health
  • Issue: Low viability in control groups (untreated and vehicle-treated).

    • Possible Cause & Solution:

      • Cell Quality:

        • Check Passage Number: Use the lowest passage number possible.

        • Thawing Protocol: Ensure a rapid thaw and gentle handling of cryopreserved cells.

        • Donor Variability: If possible, test cells from a different donor.

      • Culture Conditions:

        • Media: Confirm the correct formulation and freshness of the culture medium.

        • Environment: Verify incubator temperature, CO2, and humidity levels.

        • Contamination: Regularly test for mycoplasma and visually inspect for other contaminants.

Troubleshooting this compound-Specific Cytotoxicity
  • Issue: Significantly lower viability in this compound-treated wells compared to controls.

    • Possible Cause & Solution:

      • Concentration Too High:

        • Action: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

      • Vehicle Toxicity:

        • Action: Test a range of vehicle concentrations to ensure it is not contributing to cell death at the concentration used in your experiments.

      • Incubation Time:

        • Action: Conduct a time-course experiment to see if cytotoxicity is dependent on the duration of exposure. Shorter incubation times may be sufficient to observe the desired effect of this compound without compromising viability.

      • Assay Interference:

        • Action: Consider if this compound could be interfering with the viability assay itself. For example, it might inhibit the metabolic enzymes measured in an MTT assay. It is advisable to use a secondary, different type of viability assay to confirm results (e.g., an LDH assay which measures membrane integrity).

Data Presentation

The following table is a template for summarizing quantitative data from cell viability experiments. Note: The data presented here is hypothetical and for illustrative purposes only. Researchers should generate their own data.

Treatment GroupConcentration (µM)Incubation Time (hours)Cell Viability (%) (MTT Assay)LDH Release (% of Max)Apoptotic Cells (%) (Annexin V/PI)
Untreated Control02410052
Vehicle Control (DMSO)0.1%249863
This compound1249584
This compound1024851510
This compound5024524535
This compound10024217868
Positive Control (e.g., Staurosporine)124109590

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • Primary airway epithelial cells cultured in a 96-well plate

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Seed primary airway epithelial cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound, vehicle control, and a positive control for cytotoxicity. Include untreated wells as a negative control.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Primary airway epithelial cells cultured in a 96-well plate

  • This compound stock solution

  • Vehicle control

  • LDH assay kit (commercially available)

  • 96-well plate reader

Procedure:

  • Culture and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes if cells are in suspension, or proceed directly for adherent cells.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary airway epithelial cells cultured in 6- or 12-well plates

  • This compound stock solution

  • Vehicle control

  • Annexin V-FITC (or other fluorophore) and PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound and controls for the desired duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Annexin V-fluorophore and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

G cluster_pathway This compound's Primary Signaling Pathway This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_Influx Decreased Na+ Influx ENaC->Na_Influx Leads to Water_Reabsorption Decreased Water Reabsorption Na_Influx->Water_Reabsorption ASL_Hydration Increased Airway Surface Liquid (ASL) Hydration Water_Reabsorption->ASL_Hydration Mucociliary_Clearance Improved Mucociliary Clearance ASL_Hydration->Mucociliary_Clearance G cluster_workflow Experimental Workflow for Assessing this compound Cytotoxicity start Start: Primary Airway Cell Culture treatment Treat cells with this compound (dose-response & time-course) start->treatment viability_assay Perform Viability Assays (e.g., MTT, LDH) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis: Determine IC50 & Mode of Cell Death viability_assay->data_analysis apoptosis_assay->data_analysis end End: Optimized Protocol data_analysis->end G cluster_troubleshooting Troubleshooting Logic for Limited Viability start Low Cell Viability Observed check_controls Are controls (untreated, vehicle) also showing low viability? start->check_controls troubleshoot_culture Troubleshoot General Cell Culture Health check_controls->troubleshoot_culture Yes troubleshoot_compound Investigate this compound- Specific Toxicity check_controls->troubleshoot_compound No optimize_concentration Optimize this compound Concentration & Duration troubleshoot_compound->optimize_concentration check_vehicle Verify Vehicle Compatibility troubleshoot_compound->check_vehicle

References

Technical Support Center: Differentiating Primary vs. Secondary Ciliary Defects with Idrevloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Idrevloride to differentiate between primary and secondary ciliary defects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to ciliary function?

A1: this compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[1] By blocking ENaC, this compound is designed to increase the airway surface liquid (ASL) volume, effectively rehydrating the mucus layer.[1] This can improve mucociliary clearance, which is often impaired in conditions with dehydrated mucus.[2] In the context of ciliary defects, this compound's primary role is not to directly correct the ciliary structure or beat pattern but to optimize the environment in which cilia function.

Q2: What is the fundamental difference between primary ciliary dyskinesia (PCD) and secondary ciliary dyskinesia (SCD)?

A2: Primary ciliary dyskinesia (PCD) is a genetic disorder caused by mutations in genes responsible for ciliary structure and function, leading to lifelong, irreversible ciliary defects. Secondary ciliary dyskinesia (SCD), on the other hand, is an acquired and often transient condition where ciliary function is impaired due to external factors such as infection, inflammation, or exposure to toxins.[3] With the removal of the underlying cause and cellular repair, ciliary function in SCD can often be restored.

Q3: How can this compound help differentiate between PCD and SCD in our in vitro experiments?

A3: this compound's mechanism of action provides a functional tool to distinguish between these two conditions. In an in vitro model using patient-derived respiratory epithelial cells, such as an air-liquid interface (ALI) culture, you can assess the response to this compound treatment.

  • Hypothesis for SCD: If the ciliary defect is secondary to a dehydrated airway surface, increasing the ASL height with this compound may improve ciliary beat frequency (CBF) and the effectiveness of ciliary movement.

  • Hypothesis for PCD: In PCD, the cilia themselves are intrinsically dysfunctional due to genetic mutations. Therefore, simply rehydrating the ASL with this compound is not expected to correct the abnormal ciliary beat pattern or restore normal function.

Troubleshooting Guides

Problem 1: No significant change in ciliary beat frequency (CBF) is observed after this compound treatment in our cell culture model.
  • Possible Cause 1: Primary Ciliary Dyskinesia (PCD).

    • Explanation: The lack of response is the expected outcome for cells with PCD. The underlying genetic defect prevents normal ciliary function, regardless of the hydration state of the airway surface liquid.

    • Troubleshooting Steps:

      • Proceed with definitive PCD diagnostic testing on your cell cultures or patient samples. This includes transmission electron microscopy (TEM) to identify ultrastructural defects and genetic testing for known PCD-related mutations.

      • Analyze the ciliary beat pattern (CBP) using high-speed video microscopy (HSVM). Even if the frequency doesn't change, the characteristic abnormal patterns of PCD (e.g., static, twitching, or uncoordinated beating) will persist.

  • Possible Cause 2: The secondary ciliary defect is not related to dehydration.

    • Explanation: Not all secondary ciliary defects are caused by a dehydrated ASL. Severe inflammation or damage from infection can directly impact ciliary structure and function in a way that is not reversible by rehydration alone.

    • Troubleshooting Steps:

      • Review the clinical history of the patient from whom the cells were derived. Recent or ongoing respiratory infections can be a strong indicator of SCD.

      • Perform TEM on the cell samples. SCD can sometimes be associated with specific, though often transient, ultrastructural abnormalities like compound cilia or microtubular disorganization.[4]

      • Culture the cells for an extended period in an air-liquid interface (ALI) system. This allows for ciliary regeneration, and if the defect is secondary, you may observe a normalization of ciliary function over time.

  • Possible Cause 3: Suboptimal experimental conditions.

    • Explanation: The effectiveness of this compound can be influenced by the experimental setup.

    • Troubleshooting Steps:

      • Verify Drug Concentration and Delivery: Ensure that the concentration of this compound used is appropriate for in vitro studies and that it has been effectively delivered to the apical surface of your cell culture.

      • Assess Cell Culture Health: Confirm the viability and differentiation of your ALI culture. Poorly differentiated cultures may not have a sufficient number of ciliated cells to show a measurable response. Transepithelial Electrical Resistance (TEER) measurements can help assess monolayer integrity.

      • Control for Confounding Factors: Ensure that the culture medium and other experimental conditions do not contain factors that could inhibit ciliary function.

Problem 2: We observe a slight improvement in CBF after this compound treatment, but the ciliary beat pattern remains abnormal.
  • Possible Cause: Atypical PCD or a combination of primary and secondary defects.

    • Explanation: Some forms of PCD have residual ciliary function that might be slightly enhanced by an improved periciliary environment. Alternatively, a patient with PCD may also have a superimposed secondary defect due to chronic infections.

    • Troubleshooting Steps:

      • Detailed CBP Analysis: A thorough analysis of the ciliary beat pattern is crucial. While the frequency might increase slightly, the persistence of a fundamentally abnormal and ineffective beat pattern is highly suggestive of PCD.

      • Comprehensive Diagnostic Panel: In such ambiguous cases, a full diagnostic workup is essential. This includes nasal nitric oxide (nNO) measurements (which are typically very low in PCD), TEM, and genetic testing.[5]

      • Extended ALI Culture: Observe the cells in an ALI culture over a longer period. In PCD, the abnormal beat pattern will persist, whereas in SCD, there is a higher likelihood of normalization.

Data Presentation

Table 1: Expected Outcomes of Diagnostic Tests in PCD vs. SCD

TestPrimary Ciliary Dyskinesia (PCD)Secondary Ciliary Dyskinesia (SCD)
Nasal Nitric Oxide (nNO) Typically very low (< 77 nL/min)[6]Generally normal or can be elevated due to inflammation[7][8]
Ciliary Beat Frequency (CBF) Can be normal, low, or high, but often associated with an abnormal beat pattern[9]Often reduced, but can recover with time and treatment of the underlying cause
Ciliary Beat Pattern (CBP) Persistently abnormal (e.g., static, stiff, rotational, uncoordinated)[9]Can be abnormal but often normalizes after cell culture and recovery from insult
Transmission Electron Microscopy (TEM) Hallmark ultrastructural defects in ~70% of cases (e.g., dynein arm defects)May show non-specific abnormalities (e.g., compound cilia, microtubular disorganization) that are often transient[4]
Genetic Testing Identification of biallelic mutations in known PCD genesNo mutations in PCD-related genes
Response to this compound (in vitro) No significant improvement in ciliary beat patternPotential for improvement in CBF if the defect is related to mucus dehydration

Table 2: Quantitative Data from this compound Clinical Trials in PCD

Treatment GroupMean Absolute Change from Baseline in ppFEV1p-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline+1.0 percentage points0.04
Hypertonic Saline Alone-0.5 percentage points-
This compound Alone-0.5 percentage pointsNot significant
Placebo-1.3 percentage pointsNot significant

ppFEV1: percent predicted forced expiratory volume in 1 second

Experimental Protocols

Protocol 1: Air-Liquid Interface (ALI) Culture of Human Nasal Epithelial Cells
  • Cell Isolation: Obtain human nasal epithelial cells via a nasal brush biopsy.

  • Cell Expansion: Expand the isolated cells in a culture flask using a suitable growth medium (e.g., PneumaCult™-Ex Plus).

  • Seeding on Transwells: Once confluent, detach the cells and seed them onto permeable transwell inserts (0.4 µm pore size) coated with an appropriate extracellular matrix protein (e.g., collagen).

  • Submerged Culture: Culture the cells in a submerged state until they form a confluent monolayer.

  • Initiation of ALI: Once confluent, remove the medium from the apical chamber to expose the cells to air. Continue to provide medium to the basolateral chamber.

  • Differentiation: Maintain the ALI culture for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and goblet cells.

  • This compound Treatment: Once the culture is well-differentiated (as confirmed by the presence of beating cilia), this compound can be added to the apical surface to assess its effect on ciliary function.

Protocol 2: High-Speed Video Microscopy (HSVM) for Ciliary Function Analysis
  • Sample Preparation: Place a sample of the ALI culture or a fresh nasal brushing biopsy on a microscope slide in a suitable medium.

  • Image Acquisition: Using a high-speed digital video camera attached to a light microscope, record videos of ciliary beating at a frame rate of at least 120 frames per second.

  • CBF Analysis: Analyze the recorded videos using specialized software to calculate the ciliary beat frequency in Hertz (Hz).

  • CBP Analysis: Visually assess the ciliary beat pattern in slow motion. Characterize the movement as normal (a distinct effective and recovery stroke), or abnormal (e.g., static, stiff, rotational, dyskinetic, or uncoordinated).

Protocol 3: Nasal Nitric Oxide (nNO) Measurement
  • Patient Preparation: The patient should be in a stable state of health, without any acute respiratory infections.

  • Measurement Technique: Use a chemiluminescence analyzer. The patient exhales against a resistance to ensure velum closure, preventing contamination from the lower airways. Air is sampled from one nostril while the other remains open.

  • Data Analysis: The concentration of nNO is measured in parts per billion (ppb) and converted to a production rate in nanoliters per minute (nL/min).

  • Interpretation: Compare the measured nNO level to the established diagnostic cutoff for PCD (typically < 77 nL/min).[6]

Protocol 4: Transmission Electron Microscopy (TEM) for Ciliary Ultrastructure
  • Sample Fixation: Immediately fix the nasal biopsy or cell culture sample in a suitable fixative (e.g., glutaraldehyde).

  • Processing: Post-fix the sample in osmium tetroxide, dehydrate it through a series of ethanol concentrations, and embed it in resin.

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded sample using an ultramicrotome.

  • Staining: Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • Imaging: Examine the sections under a transmission electron microscope and capture images of ciliary cross-sections.

  • Analysis: Analyze the images for the presence of the normal "9+2" microtubule arrangement and the inner and outer dynein arms. Identify any hallmark PCD defects.

Mandatory Visualizations

Idrevloride_Signaling_Pathway cluster_epithelium Airway Epithelial Cell ENaC ENaC (Epithelial Sodium Channel) Na_ion Na+ ENaC->Na_ion Na+ Absorption ASL Airway Surface Liquid (ASL) Mucus Dehydrated Mucus ASL->Mucus Leads to Hydrated_Mucus Hydrated Mucus ASL->Hydrated_Mucus Results in Water Water Na_ion->Water Water Follows Water->ASL Decreases ASL This compound This compound This compound->ENaC Inhibits This compound->ASL Increases ASL Height

Caption: this compound's mechanism of action on the airway epithelium.

Experimental_Workflow start Patient with Suspected Ciliary Defect biopsy Nasal Brush Biopsy start->biopsy ali_culture Establish Air-Liquid Interface (ALI) Culture biopsy->ali_culture idrevloride_treatment Treat with this compound ali_culture->idrevloride_treatment hsvm_analysis High-Speed Video Microscopy (HSVM) Analysis idrevloride_treatment->hsvm_analysis cbf_response Assess Ciliary Beat Frequency (CBF) Response hsvm_analysis->cbf_response no_response No Significant Improvement in CBF cbf_response->no_response No improvement Significant Improvement in CBF cbf_response->improvement Yes pcd_path Suspect Primary Ciliary Dyskinesia (PCD) no_response->pcd_path scd_path Suspect Secondary Ciliary Dyskinesia (SCD) improvement->scd_path confirmatory_tests Perform Confirmatory Tests: - TEM - Genetic Testing - nNO Measurement pcd_path->confirmatory_tests scd_path->confirmatory_tests Confirm resolution of defect Logical_Relationship decision decision outcome outcome start Start with In Vitro Model This compound Apply this compound start->this compound cbf_check CBF Improves? This compound->cbf_check cbp_check CBP Normalizes? cbf_check->cbp_check Yes pcd High Likelihood of PCD cbf_check->pcd No scd High Likelihood of SCD cbp_check->scd Yes ambiguous Ambiguous Result: Further Investigation Needed cbp_check->ambiguous No

References

Improving reproducibility of ciliary beat frequency measurements in Idrevloride assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of ciliary beat frequency (CBF) measurements in assays involving Idrevloride.

Troubleshooting Guide

This guide addresses common issues encountered during CBF measurement experiments.

Question: Why am I observing high variability in my baseline CBF measurements between experiments?

Answer: High variability in baseline Ciliary Beat Frequency (CBF) can stem from several factors related to experimental conditions and sample handling. Environmental factors are critical, as CBF is highly dependent on temperature.[1][2] The relationship between CBF and temperature is sigmoidal, with a linear relationship between 7°C and 32°C.[2] Therefore, maintaining a constant and physiological temperature (e.g., 37°C) is crucial for reproducible results.[2] The pH and osmolarity of the measurement medium can also influence CBF if they fall outside of an acceptable range.[1]

Sample quality and preparation are also key. The method of obtaining ciliated cells can impact the results; for instance, forceps biopsies may yield more consistent beating patterns compared to curette biopsies because they tend to preserve a continuous layer of ciliated cells in contact with the basal membrane.[1] For in-vitro cultures, differences in cell origin, culture medium, and growth factors can lead to variability in the number and quality of ciliated cells.[3] Additionally, the quality of the ciliated epithelia itself is a significant factor; disrupted epithelial edges show reduced CBF and increased dyskinesia.[4]

Question: My CBF readings are lower than expected, or the cilia stop beating prematurely. What could be the cause?

Answer: Suboptimal CBF readings or cessation of ciliary beating can be attributed to several issues. A primary reason can be inadequate environmental control. As mentioned, temperature significantly impacts CBF, and unregulated ambient temperatures can lead to increased variability and reduced reproducibility.[2] Cilia may even stop beating in shallower parts of the trachea when temperature and humidity are dropped.[5]

The health and viability of the cells are also critical. The quality of the tissue sample is important, as disrupted ciliated epithelium has been shown to have a slower CBF.[4] For cultured cells, factors like the duration of tissue acclimation can affect the percentage of active ciliary area, although it may have a minimal impact on the CBF itself.[6][7] The presence of excessive mucus can also impede ciliary movement and imaging.[2] This can sometimes be addressed by washing the cells with additional medium.[2]

Question: I am having trouble getting clear images/videos for CBF analysis. How can I improve my imaging quality?

Answer: Poor image quality can significantly hinder accurate CBF analysis. Ensure that your microscopy setup is optimized for live-cell imaging. The choice of high-speed video camera is important; a frame rate of at least 120 frames per second (fps) is recommended, with 500 fps being ideal to capture sufficient detail of the ciliary beat pattern.[2]

Sample preparation is also crucial for clear imaging. Thin layers or clusters of epithelial cells are preferable for live cilia imaging.[2] If excessive mucus is present, it can be reduced by methods such as nasal douching with saline prior to sampling or by washing cultured cells.[2] During imaging, focusing issues and the presence of debris can obscure the cilia.[3] Some analysis software includes features to detect and flag videos with poor focus or debris.[3]

Question: The CBF analysis software is giving me inconsistent or inaccurate results. What should I check?

Answer: Inconsistent software-derived CBF values can be due to both the software itself and the quality of the video input. Different software platforms may use different algorithms for CBF measurement, such as those based on Fast Fourier Transform (FFT).[3][8] It's important to be aware of the limitations of your chosen software. For example, one study found that while both SAVA and ciliaFA could reliably collect CBF data, ciliaFA failed to generate accurate measurements above approximately 10 Hz.[6][7]

The quality of the video recording is a major factor. The software's performance can be affected by focusing issues and the presence of debris in the video.[3] Ensure that your video captures have adequate resolution and frame rate for the software to accurately track ciliary motion.[2] It is also good practice to visually inspect the software's output and compare it with a manual calculation of CBF from a subset of your videos to validate the automated analysis.[2]

Frequently Asked Questions (FAQs)

This compound and its Mechanism

Question: What is this compound and how is it expected to affect ciliary function?

Answer: this compound is an investigational epithelial sodium channel (ENaC) inhibitor.[9] In conditions like primary ciliary dyskinesia (PCD), where mucociliary clearance is impaired, mucus can become dehydrated and hyperconcentrated.[10] By blocking ENaC, this compound inhibits sodium and water absorption from the airway surface.[11][12] This action is intended to increase the hydration of the mucus layer, which is hypothesized to improve mucus clearance.[10][13] In clinical trials for PCD, this compound administered with hypertonic saline has been shown to be safe and associated with improved lung function.[9][10][14][15] The primary mechanism is aimed at restoring mucus hydration rather than directly altering the intrinsic beating of cilia.[13]

Experimental Design and Protocols

Question: What are the key parameters to control for reproducible CBF measurements?

Answer: To ensure the reproducibility of your CBF measurements, it is essential to standardize and control several key parameters. These can be broadly categorized into environmental, sample-related, and data acquisition/analysis factors.

Parameter CategoryKey Parameters to ControlRationale
Environmental TemperatureCBF is highly temperature-dependent.[1][16] Maintain a constant, physiological temperature (e.g., 37°C).[2]
pHCBF can be affected by pH variations, although human nasal ciliated cells can tolerate a range.[17] Maintain a stable pH within the optimal range for your cells.
Medium OsmolarityWhile CBF is stable within a certain range, significant deviations in osmolarity can impact ciliary function.[1]
Sample-Related Cell/Tissue Source and PreparationThe biopsy method (e.g., forceps vs. curette) can affect the integrity of the ciliated epithelium.[1] For cultured cells, consistency in cell source, culture conditions, and differentiation protocols is crucial.[3]
Sample QualityUse intact, undisrupted strips of ciliated epithelium for analysis, as disrupted edges can lead to reduced CBF and increased dyskinesia.[4]
Acclimation TimeAllow tissues to acclimate to the measurement conditions to ensure stable readings. Longer acclimation can increase the percentage of active ciliary area.[6][7]
Data Acquisition Microscope and Camera SettingsUse a high-speed camera with an adequate frame rate (ideally ≥120 fps) to accurately capture ciliary motion.[2] Keep magnification and lighting conditions consistent.
Video Capture Duration and LocationsCapture videos of a standardized length from multiple distinct locations on each tissue sample to ensure representative data.[6]
Data Analysis Software and Analysis ParametersUse a consistent software platform and standardized analysis parameters. Be aware of the limitations of your chosen software.[6][7]

Question: Can you provide a general protocol for measuring CBF in response to this compound?

Answer: The following is a generalized protocol for measuring CBF in vitro. This should be adapted based on the specific cell type (e.g., primary human bronchial epithelial cells) and culture system (e.g., air-liquid interface).

Experimental Protocol: In Vitro CBF Measurement with this compound

  • Cell Culture and Preparation:

    • Culture human airway epithelial cells on an appropriate substrate (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a ciliated epithelium.

    • Prior to the experiment, gently wash the apical surface of the cell cultures with pre-warmed medium to remove accumulated mucus.[2]

    • Acclimate the cell cultures in the measurement chamber of the microscope stage, which should be maintained at a constant 37°C, for a sufficient period to allow the CBF to stabilize.[2][6][7]

  • Baseline CBF Measurement:

    • Using a high-speed video camera (e.g., ≥120 fps) mounted on a phase-contrast or differential interference contrast microscope, capture several short videos (e.g., 2-8 seconds) from different regions of the cell culture to establish a baseline CBF.[2][6]

  • Application of this compound:

    • Prepare solutions of this compound at the desired concentrations in the appropriate vehicle (e.g., physiological salt solution).

    • Carefully apply the this compound solution to the apical surface of the ciliated cells.

  • Post-Treatment CBF Measurement:

    • At specified time points after the addition of this compound, capture a series of videos from the same regions (if possible) or representative regions of the cell culture.

  • Data Analysis:

    • Use a validated CBF analysis software (e.g., Sisson-Ammons Video Analysis - SAVA, or ImageJ with an appropriate plugin) to determine the CBF from the captured videos.[2][6]

    • Calculate the mean CBF for each condition (baseline and post-treatment) and for each concentration of this compound.

    • Statistically analyze the data to determine if this compound has a significant effect on CBF compared to the baseline and vehicle control.

Data Interpretation

Question: What are typical CBF values for human airway epithelial cells?

Answer: Baseline CBF in human nasal epithelial cells measured at room temperature is typically in the range of 7-8 Hz.[18] However, CBF is temperature-dependent, and at physiological temperature (37°C), the mean CBF can be higher, for instance, around 12.8 Hz in healthy children.[4] In vitro studies have reported baseline CBF values for human cells ranging from approximately 4.6 Hz to over 8 Hz, depending on the specific culture conditions and measurement temperature.[6][19] It is important for each laboratory to establish its own normal reference range based on their specific methods and equipment.[2]

Question: How do I interpret changes in CBF in the context of an this compound assay?

Answer: When interpreting CBF changes in an this compound assay, it is important to consider the drug's primary mechanism of action, which is to hydrate the airway surface liquid by blocking ENaC.[12][13] Therefore, a direct, acute change in the intrinsic ciliary beat may not be the primary expected outcome. Instead, the effects of this compound on mucociliary clearance are more likely to be observed in assays that measure mucus transport or the properties of the periciliary liquid layer.

Any observed changes in CBF should be carefully evaluated. A significant increase or decrease in CBF could indicate a secondary or off-target effect of the compound. It is also crucial to include appropriate controls, such as a vehicle control, to ensure that any observed changes are due to this compound itself and not the solvent or other experimental manipulations. Positive controls, such as compounds known to modulate CBF (e.g., ATP, procaterol), can also be included to validate the responsiveness of the cell system.[6][20][21]

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to CBF measurements.

experimental_workflow CBF Measurement Experimental Workflow cluster_prep Sample Preparation cluster_measurement CBF Measurement cluster_analysis Data Analysis cell_culture Cell Culture (ALI) mucus_removal Mucus Removal cell_culture->mucus_removal acclimation Acclimation (37°C) mucus_removal->acclimation baseline Baseline Video Capture acclimation->baseline treatment Add this compound/Control baseline->treatment post_treatment Post-Treatment Video Capture treatment->post_treatment software_analysis CBF Software Analysis post_treatment->software_analysis statistical_analysis Statistical Comparison software_analysis->statistical_analysis interpretation Interpretation statistical_analysis->interpretation

Caption: Workflow for CBF measurement in this compound assays.

troubleshooting_workflow Troubleshooting High CBF Variability action action start High CBF Variability? temp_check Temperature Constant? start->temp_check ph_osm_check pH/Osmolarity Stable? temp_check->ph_osm_check Yes set_temp Ensure Stable 37°C Environment temp_check->set_temp No sample_quality_check Sample Quality Consistent? ph_osm_check->sample_quality_check Yes check_media Verify Medium Composition and Stability ph_osm_check->check_media No acclimation_check Acclimation Sufficient? sample_quality_check->acclimation_check Yes standardize_sampling Standardize Biopsy/Culture Protocol sample_quality_check->standardize_sampling No increase_acclimation Increase and Standardize Acclimation Time acclimation_check->increase_acclimation No end_node Variability Reduced acclimation_check->end_node Yes set_temp->end_node check_media->end_node standardize_sampling->end_node increase_acclimation->end_node

Caption: Decision tree for troubleshooting CBF variability.

idrevloride_pathway This compound's Proposed Mechanism of Action This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_absorption Decreased Na+ Absorption ENaC->Na_absorption Leads to H2O_absorption Decreased H2O Absorption Na_absorption->H2O_absorption ASL_hydration Increased Airway Surface Liquid (ASL) Hydration H2O_absorption->ASL_hydration Mucus_hydration Increased Mucus Hydration ASL_hydration->Mucus_hydration Mucociliary_clearance Improved Mucociliary Clearance Mucus_hydration->Mucociliary_clearance

Caption: Signaling pathway of this compound's effect on mucus hydration.

References

Troubleshooting inconsistent mucociliary transport results in Idrevloride studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idrevloride in mucociliary transport studies. Inconsistent results can arise from various factors related to experimental setup, cell culture models, and data analysis. This guide aims to address common issues to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect mucociliary transport?

This compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[1][2][3] ENaC is a channel on the apical surface of airway epithelial cells that absorbs sodium ions from the airway surface liquid (ASL). By inhibiting ENaC, this compound blocks this sodium absorption, which in turn is thought to increase the hydration of the ASL.[4][5][6] This rehydration of the mucus layer is predicted to improve its clearance by ciliary action and cough.[1][2][3]

Q2: Why is this compound often studied in combination with hypertonic saline?

Clinical studies, such as the CLEAN-PCD trial, have shown that this compound administered in hypertonic saline results in a greater improvement in lung function compared to either agent alone.[4][5][6][7] Hypertonic saline works by creating an osmotic gradient that draws water into the airways, thus hydrating the mucus. The combination of this compound's ENaC inhibition and the osmotic effect of hypertonic saline appears to have a synergistic or additive effect on airway surface liquid hydration and mucociliary clearance.[4][5][6]

Q3: What are the key in vitro and in vivo models for studying this compound's effect on mucociliary transport?

  • In Vitro: The most common in vitro model utilizes well-differentiated primary human airway epithelial cells cultured at an air-liquid interface (ALI).[8][9] This system replicates the pseudostratified mucociliary epithelium of the airways, allowing for the measurement of endpoints like ciliary beat frequency (CBF), airway surface liquid (ASL) height, and mucus transport velocity.[10][11]

  • In Vivo: Animal models, such as sheep, are used to assess mucociliary clearance.[12] In humans, gamma scintigraphy is a widely used technique to measure the clearance of inhaled radiolabeled particles from the lungs over time.[13]

Q4: Are there known interactions between this compound and CFTR modulators?

The phase 2 CLEAN-PCD trial included an exploratory arm where the CFTR modulator ivacaftor was added to this compound and hypertonic saline treatment; however, this did not result in a further improvement in lung function in the study population.[5][6] It is important to consider that the underlying disease genetics (e.g., PCD vs. Cystic Fibrosis) will influence the relevance of CFTR modulator interactions. When designing experiments, it is crucial to consider the specific genetic background of the cells or subjects and the potential for drug-drug interactions, as CFTR modulators can be substrates and modulators of CYP enzymes.[14]

Troubleshooting Guide

Inconsistent Ciliary Beat Frequency (CBF) Measurements
Potential Issue Possible Causes Recommended Solutions
High variability between wells/cultures - Inconsistent cell differentiation across cultures.- Variations in temperature or CO2 levels during measurement.- Subjectivity in manual CBF analysis.- Implement rigorous quality control for cell cultures (see detailed protocol below).- Ensure precise environmental control during image acquisition.- Utilize automated and validated CBF analysis software to minimize operator bias.[15][16][17]
Unexpected decrease in CBF with this compound - Cytotoxicity at high concentrations.- Off-target effects of the compound or formulation excipients.- Perform a dose-response curve to identify the optimal non-toxic concentration.- Test vehicle controls to rule out effects of the formulation.- Ensure the formulation is free of contaminants that could impair ciliary function.
No change in CBF despite expected ASL hydration - In PCD models with immotile or dyskinetic cilia, changes in hydration may not restore ciliary beat.- The primary effect of this compound is on mucus properties, not directly on ciliary motility in all cases.- Confirm the ciliary phenotype of your cell model.- Focus on measuring mucus transport and rheology as primary endpoints.
Variable Airway Surface Liquid (ASL) Height Results

| Potential Issue | Possible Causes | Recommended Solutions | | :--- | :--- | | Inconsistent baseline ASL height | - Variations in cell culture quality and differentiation.- Differences in the initial volume of liquid on the apical surface.- Inconsistent timing of measurements after media changes. | - Standardize cell seeding density and differentiation protocols.- Use a consistent and minimal volume of fluorescent dye for labeling the ASL.- Allow for a sufficient equilibration period before baseline measurements.[18] | | Lack of significant ASL height increase with this compound | - Suboptimal drug concentration.- Rapid absorption or short half-life of the compound in the in vitro system.- Insufficient ENaC activity at baseline in the cell model. | - Perform a thorough dose-response and time-course experiment.- Consider the experimental endpoint in relation to the compound's duration of action.- Use cell models known to have robust ENaC expression and activity. | | High background fluorescence | - Cell toxicity leading to uptake of the fluorescent marker.- Non-specific binding of the fluorescent dye. | - Assess cell viability with a live/dead stain.- Use a well-characterized and validated fluorescent marker for ASL labeling.[19] |

Inconsistent Mucus Transport Measurements

| Potential Issue | Possible Causes | Recommended Solutions | | :--- | :--- | | High variability in mucus transport rates | - Inhomogeneous mucus layer thickness and distribution.- Variations in mucus rheology (viscosity and elasticity) between cultures.- Presence of debris or air bubbles in the mucus. | - Allow sufficient time for a stable mucus layer to form.- Characterize mucus rheological properties to correlate with transport rates.- Carefully inspect cultures for and remove any debris before measurement. | | No improvement in mucus transport with this compound | - The cell model may not produce a sufficiently dehydrated mucus layer at baseline to observe a rehydration effect.- The method for measuring mucus transport (e.g., particle tracking) may not be sensitive enough to detect subtle changes. | - Consider using models that mimic airway dehydration (e.g., exposure to dry air or specific stimuli).- Optimize the particle size and density for tracking experiments.- Use complementary methods to assess mucus properties, such as rheology. |

Data Presentation

Summary of CLEAN-PCD Phase 2 Clinical Trial Results

The following table summarizes key efficacy data from the CLEAN-PCD (NCT02871778) trial, a phase 2, randomized, double-blind, placebo-controlled crossover study.[5][7]

Treatment GroupMean Absolute Change from Baseline in ppFEV1P-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline+1.0 percentage points0.04
Hypertonic Saline Alone-0.5 percentage pointsN/A
This compound AloneNot ReportedNot Reported
Placebo-2.1 percentage pointsNot Reported

ppFEV1: percent predicted forced expiratory volume in 1 second.

Experimental Protocols

Detailed Methodology for In Vitro Mucociliary Clearance Assay Using Primary Human Airway Epithelial Cells

This protocol outlines the key steps for assessing the effect of this compound on mucociliary transport in a well-differentiated primary human airway epithelial cell culture model.

1. Cell Culture and Differentiation:

  • Obtain primary human bronchial epithelial cells from a reputable supplier.

  • Culture the cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to allow for full differentiation into a pseudostratified mucociliary epithelium.[10]

  • Quality Control:

    • Monitor the transepithelial electrical resistance (TEER) to ensure the formation of a tight epithelial barrier.

    • Visually inspect the cultures for the presence of beating cilia and a mucus layer.

    • Perform immunofluorescence staining for markers of ciliated cells (e.g., acetylated tubulin) and goblet cells (e.g., MUC5AC) on representative cultures.

2. Treatment with this compound and Hypertonic Saline:

  • Prepare fresh solutions of this compound in the appropriate vehicle (e.g., hypertonic saline of a specific concentration).

  • Gently wash the apical surface of the differentiated cultures with a balanced salt solution to remove accumulated mucus.

  • Add the treatment solutions to the apical chamber and incubate for the desired time period in a cell culture incubator (37°C, 5% CO2).

3. Measurement of Ciliary Beat Frequency (CBF):

  • Place the culture plate on a heated microscope stage to maintain 37°C.

  • Acquire high-speed videos (≥100 frames per second) of beating cilia at multiple locations on each culture insert.

  • Analyze the videos using a validated CBF analysis software to determine the beat frequency in Hertz (Hz).[15][16][17]

4. Measurement of Airway Surface Liquid (ASL) Height:

  • Add a small volume of a high-molecular-weight, fluorescently labeled dextran to the apical surface.

  • Acquire z-stack images using a confocal microscope.

  • Use image analysis software to measure the height of the fluorescent layer, which represents the ASL height.[18][19]

5. Measurement of Mucus Transport:

  • Gently place fluorescent microspheres on the mucus layer.

  • Acquire time-lapse videos of the movement of the microspheres.

  • Track the displacement of the microspheres over time to calculate the mucus transport velocity.

Mandatory Visualizations

Signaling Pathway of this compound Action

Idrevloride_Mechanism This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_absorption Sodium (Na+) Absorption ENaC->Na_absorption Mediates ASL_hydration Airway Surface Liquid (ASL) Hydration Na_absorption->ASL_hydration Reduces Mucociliary_transport Mucociliary Transport ASL_hydration->Mucociliary_transport Improves

Caption: Mechanism of action of this compound on mucociliary transport.

Experimental Workflow for In Vitro Mucociliary Transport Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_culture Primary Airway Epithelial Cell Culture Differentiation Air-Liquid Interface Differentiation (≥21 days) Cell_culture->Differentiation QC Quality Control (TEER, Cilia, Mucus) Differentiation->QC Treatment_prep Prepare this compound in Hypertonic Saline QC->Treatment_prep Apical_wash Apical Wash Treatment_prep->Apical_wash Incubation Apical Treatment Application & Incubation Apical_wash->Incubation CBF Ciliary Beat Frequency (CBF) Measurement Incubation->CBF ASL Airway Surface Liquid (ASL) Height Measurement Incubation->ASL Mucus_transport Mucus Transport Velocity Measurement Incubation->Mucus_transport

Caption: Workflow for assessing this compound's effect in vitro.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_experimental Experimental Factors cluster_analysis Data Analysis Inconsistent_Results Inconsistent Mucociliary Transport Results Cell_Model Cell Model Variability (Differentiation, Genetics) Inconsistent_Results->Cell_Model Assay_Conditions Assay Conditions (Temperature, pH, Media) Inconsistent_Results->Assay_Conditions Drug_Formulation Drug Formulation (Concentration, Stability) Inconsistent_Results->Drug_Formulation CBF_Analysis CBF Analysis Software & Parameters Inconsistent_Results->CBF_Analysis Image_Acquisition Image Acquisition Settings Inconsistent_Results->Image_Acquisition Statistical_Analysis Statistical Methods Inconsistent_Results->Statistical_Analysis

Caption: Key factors contributing to inconsistent results.

References

Idrevloride stability and storage protocols for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage protocols for Idrevloride for laboratory use. The information herein is compiled from general best practices for investigational compounds. For specific details, always refer to the documentation provided by the manufacturer or supplier of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: As specific stability data for this compound is not publicly available, it is crucial to consult the manufacturer's certificate of analysis and product information sheet for precise storage temperature recommendations. Investigational drugs should be stored in a secure, temperature-controlled, and monitored environment.[1][2][3] General storage conditions for investigational compounds are provided in the table below.

Q2: How should this compound be protected from degradation?

A2: To minimize degradation, this compound should be protected from light and moisture. It is advisable to store it in its original packaging in a desiccator if it is sensitive to humidity. The storage area should be secure and have limited access to prevent unauthorized handling.[1][2]

Q3: What is the shelf-life of this compound?

A3: The shelf-life of this compound will be specified by the manufacturer on the product label or certificate of analysis. Do not use the compound beyond the expiration date. For reconstituted solutions, the stability is generally much shorter.

Q4: How do I reconstitute lyophilized this compound?

A4: If you have received this compound as a lyophilized powder, it is essential to use the reconstitution solvent and procedure recommended by the supplier. A general protocol for reconstituting lyophilized compounds is provided in the "Experimental Protocols" section.

Q5: Can I aliquot the reconstituted this compound solution?

A5: Aliquoting a reconstituted solution into single-use volumes can help to avoid repeated freeze-thaw cycles, which can degrade the compound. If you choose to aliquot, use low-protein-binding microcentrifuge tubes and store them under the conditions recommended for the reconstituted solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in the reconstituted solution The compound's solubility limit has been exceeded. The solution was not properly mixed. The storage temperature of the solution is incorrect.Gently warm the solution and vortex to aid dissolution. Ensure the correct solvent and concentration are used as per the manufacturer's instructions. Verify the recommended storage conditions for the reconstituted solution.
Loss of biological activity in experiments The compound has degraded due to improper storage or handling. The reconstituted solution has been stored for too long. Repeated freeze-thaw cycles of the stock solution.Always follow the recommended storage and handling procedures. Prepare fresh solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.
Inconsistent experimental results Inaccurate concentration of the this compound solution. Degradation of the compound. Variability in experimental conditions.Ensure the lyophilized powder was fully dissolved during reconstitution. Use a freshly prepared solution or a properly stored aliquot. Maintain consistent experimental parameters.

Data Presentation

Table 1: General Storage Conditions and Stability for Investigational Compounds

Storage Condition Temperature Range Typical Stability of Solid Compound Typical Stability of Reconstituted Solution
Room Temperature15-25 °CVariesHours to days
Refrigerated2-8 °CMonths to yearsDays to weeks
Frozen-20 °CYearsWeeks to months
Ultra-low Freezer-80 °CYearsMonths to years

Note: This table provides general guidelines. The specific stability of this compound under these conditions must be confirmed with the manufacturer.

Experimental Protocols

Protocol: Reconstitution of Lyophilized this compound

This is a general procedure and should be adapted based on the manufacturer's specific instructions.

  • Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[4]

  • Determine the appropriate solvent. This information should be provided by the supplier. Common solvents include sterile water, PBS, or DMSO.

  • Calculate the volume of solvent needed to achieve the desired stock solution concentration.

  • Slowly add the recommended solvent to the vial.

  • Gently swirl or vortex the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking, which can cause foaming or denaturation if the compound is a protein.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • If not for immediate use, aliquot the stock solution into single-use, low-protein-binding tubes and store at the recommended temperature.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is an epithelial sodium channel (ENaC) blocker.[6] ENaC is involved in sodium and water transport across epithelial cell membranes. By blocking ENaC, this compound is thought to increase the hydration of airway surfaces.[7]

G cluster_0 Airway Surface Liquid cluster_1 Epithelial Cell This compound This compound ENaC ENaC This compound->ENaC Blocks ASL_hydration Increased Airway Surface Liquid Hydration This compound->ASL_hydration Promotes Na_transport Sodium Transport ENaC->Na_transport Mediates Na_ion Na+ Ion Na_ion->ENaC Flows through Na_transport->ASL_hydration Reduces

Caption: Hypothetical signaling pathway of this compound as an ENaC blocker.

Experimental Workflow for this compound Use

This diagram illustrates a typical workflow for using this compound in a laboratory experiment, from receiving the compound to data analysis.

G A Receive this compound B Store according to manufacturer's instructions A->B C Reconstitute Lyophilized Powder (if applicable) B->C D Prepare Working Solutions C->D E Perform Experiment (e.g., cell-based assay) D->E F Data Collection E->F H Dispose of waste according to safety protocols E->H G Data Analysis F->G

Caption: General experimental workflow for using this compound in the lab.

References

How to control for confounding factors in Idrevloride in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Idrevloride In Vitro Studies

Welcome, researchers, to the technical support center for in vitro studies involving this compound. This compound is an investigational epithelial sodium channel (ENaC) inhibitor designed to hydrate airway mucus.[1][2] This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you control for common confounding factors and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound in airway epithelial cell cultures.

Cell Culture & Monolayer Integrity

Q1: Why are my Transepithelial Electrical Resistance (TEER) values low or highly variable across different inserts?

A1: Low or variable TEER is a common issue that points to incomplete tight junction formation or monolayer disruption. TEER is a critical measure of barrier integrity for epithelial cell layers grown in vitro.[1][3]

  • Potential Causes & Solutions:

    • Cell Passage Number: High-passage cells can exhibit altered growth rates, morphology, and protein expression, including junctional proteins.[4][5] It's crucial to use cells within a validated low-passage range.

    • Incomplete Confluence: Cells must form a complete monolayer for tight junctions to mature. Allow sufficient time for cultures to reach 100% confluence before initiating air-liquid interface (ALI) conditions.

    • Temperature Fluctuations: Temperature can significantly affect TEER values.[6] Ensure all media and buffers are pre-warmed to 37°C and that measurements are taken under stable temperature conditions.

    • Mechanical Disruption: Pipetting directly onto the cell monolayer during media changes can create gaps. Add media gently to the side of the insert.

    • Media Formulation: Different media components can influence tight junction formation.[6] Maintain consistency in media batches and supplements.

Q2: My primary human bronchial epithelial (HBE) cells are differentiating poorly at the air-liquid interface (ALI). What can I do?

A2: Poor differentiation, characterized by a lack of ciliated and mucus-producing cells, will significantly impact the physiological relevance of your model and the response to this compound.

  • Potential Causes & Solutions:

    • Basolateral Media Volume: Ensure the basolateral medium just touches the bottom of the insert membrane without spilling onto the apical surface. This is critical for establishing the air-liquid interface.[7]

    • Apical Wash Frequency: While necessary to remove accumulated mucus for some assays, excessive washing of the apical surface can strip away crucial factors and damage cilia. Wash gently with pre-warmed PBS only when necessary.

    • Donor Variability: Primary cells from different donors can have inherent variations in differentiation capacity.[8] If possible, screen cells from multiple donors.

    • Contamination: A low-grade microbial contamination can impair cell health and differentiation. Regularly test for mycoplasma.

Ussing Chamber & Electrophysiology Measurements

Q3: I'm observing a high and unstable baseline short-circuit current (Isc) in my Ussing chamber experiments.

A3: A stable baseline Isc is essential for accurately measuring the inhibitory effect of this compound on ENaC. Instability can mask the true effect of the compound.

  • Potential Causes & Solutions:

    • Temperature and pH Imbalance: The apical and basolateral buffers must be identical in composition, temperature (37°C), and pH (7.4), and continuously gassed (95% O2 / 5% CO2).[9]

    • Air Bubbles: Air bubbles on the tissue surface or near the electrodes can disrupt the electrical circuit.[2] Ensure all bubbles are removed after mounting the insert.

    • Insufficient Equilibration: Tissues require an equilibration period (typically 20-30 minutes) after mounting in the Ussing chamber to stabilize.[10] During this time, Isc may increase as endogenous inhibitors are washed out.[11]

    • Voltage-Clamp Issues: Check that the voltage-sensing electrodes are properly calibrated and positioned close to the tissue to minimize series resistance.[12]

Q4: The inhibitory effect of this compound (decrease in Isc) is less potent or more variable than expected.

A4: Sub-optimal potency can be due to experimental conditions that alter ENaC activity or the compound's availability.

  • Potential Causes & Solutions:

    • Low Basal ENaC Activity: The baseline amiloride-sensitive current must be sufficiently high to detect inhibition. ENaC activity can be influenced by proteases present in the airway surface liquid.[11][13] Some protocols may require stimulating ENaC activity prior to adding the inhibitor.

    • Compound Adsorption: Hydrophobic compounds can adsorb to plastic tubing and chamber components. Consider using low-adsorption materials.

    • Buffer Composition: The ionic composition of the Ringer's solution is critical. Ensure sodium concentrations are physiological and consistent across experiments.[9]

    • Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is low (<0.1%) and that a vehicle control is included in every experiment, as solvents can have independent effects on ion channels.

Data Presentation: Confounding Factor Analysis

The following tables summarize hypothetical quantitative data to illustrate the impact of common confounding factors on this compound's in vitro activity.

Table 1: Effect of Cell Passage Number on this compound IC50

Cell Passage NumberBaseline TEER (Ω·cm²)Amiloride-Sensitive Isc (µA/cm²)This compound IC50 (nM)
Low (<15)650 ± 5015.2 ± 1.825 ± 4
High (>40)320 ± 758.1 ± 2.578 ± 15
Data represents mean ± SD. High-passage cells show reduced barrier function and a rightward shift in this compound potency, indicating decreased sensitivity.[4][14]

Table 2: Effect of Apical Buffer Sodium Concentration on this compound Inhibition

Apical [Na+] (mM)Baseline Isc (µA/cm²)% Inhibition by 30nM this compound
708.5 ± 1.165% ± 8%
140 (Physiological)16.1 ± 2.052% ± 6%
20022.4 ± 2.538% ± 7%
Data represents mean ± SD. The apparent inhibitory effect of this compound is dependent on the substrate concentration ([Na+]), a key factor to control in ENaC assays.

Experimental Protocols

Protocol 1: Culture of Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
  • Expansion: Culture primary HBE cells in expansion medium until they reach 80-90% confluence.

  • Seeding: Seed cells onto microporous Transwell® inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).

  • Submerged Culture: Maintain the culture with medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days). Monitor confluence and TEER.

  • Establish ALI: Once TEER values are >400 Ω·cm², carefully remove the apical medium.[15]

  • Differentiation: Replace the basolateral medium with differentiation medium every 2-3 days for at least 21 days. The apical surface remains exposed to air.[7]

  • Monitoring: Regularly monitor for the development of cilia and mucus production. TEER should be measured weekly to ensure monolayer integrity.

Protocol 2: Measuring ENaC Inhibition in an Ussing Chamber
  • Setup: Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2 / 5% CO2. Assemble the Ussing chamber and calibrate the electrodes.[10]

  • Mounting: Carefully remove an ALI culture insert from the plate and mount it in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both chambers with the gassed, pre-warmed Ringer's solution. Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.

  • Baseline ENaC Activity: Add a maximal concentration of amiloride (a potent ENaC blocker, e.g., 10-100 µM) to the apical chamber to determine the total ENaC-mediated current.[12] Wash out and allow the current to return to baseline.

  • This compound Addition: Add this compound at the desired concentration to the apical chamber and record the change in Isc.

  • Maximal Inhibition: After the this compound effect has stabilized, add a maximal concentration of amiloride to confirm the residual current is ENaC-independent.

  • Calculation: The this compound-sensitive current is calculated as the difference in Isc before and after compound addition, often expressed as a percentage of the total amiloride-sensitive current.

Visualizations: Pathways and Workflows

Signaling and Ion Transport Pathway

ENaC_Pathway cluster_lumen Apical Lumen (Airway Surface Liquid) cluster_cell Airway Epithelial Cell cluster_baso Basolateral Side Na+ Na+ ENaC ENaC Channel Na+->ENaC Influx Na_in Na+ ENaC->Na_in This compound This compound This compound->ENaC Inhibition NaK_ATPase Na+/K+ ATPase K_in K+ NaK_ATPase->K_in Na_out Na+ NaK_ATPase->Na_out Efflux Na_in->NaK_ATPase K_out K+ K_out->NaK_ATPase Ussing_Workflow A Mount ALI Culture in Ussing Chamber B Equilibrate (20-30 min) Achieve Stable Isc A->B C Add Vehicle Control Record Baseline B->C D Add this compound (Test Concentration) C->D E Record Change in Isc D->E F Add Amiloride (Max Conc.) Determine Max ENaC Block E->F G Analyze Data: Calculate % Inhibition F->G TEER_Troubleshooting Start Low TEER Observed CheckPassage Is Cell Passage Number Low (<15)? Start->CheckPassage CheckConfluence Is Monolayer 100% Confluent? CheckPassage->CheckConfluence Yes Result1 Discard Cells, Use New Low Passage Stock CheckPassage->Result1 No CheckALI ALI Culture Conditions Correct? CheckConfluence->CheckALI Yes Result2 Allow More Time for Growth Before ALI CheckConfluence->Result2 No CheckMedia Media/Reagents Consistent? CheckALI->CheckMedia Yes Result3 Adjust Basolateral Volume, Check for Apical Leaks CheckALI->Result3 No Result4 Review Protocol, Prepare Fresh Media CheckMedia->Result4

References

Best practices for minimizing variability in airway organoid response to Idrevloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in airway organoid responses to Idrevloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[1][2] ENaC is located on the apical surface of airway epithelial cells and is responsible for sodium absorption from the airway surface liquid. By blocking ENaC, this compound inhibits sodium and water absorption, leading to increased hydration of the airway surface liquid and mucus.[3][4] This can improve mucus clearance.[1][2]

Q2: What is the rationale for using this compound in combination with hypertonic saline?

A2: The combination of this compound and hypertonic saline is intended to have a dual effect on airway surface liquid hydration. Hypertonic saline works by creating an osmotic gradient that draws water into the airway lumen.[3][4] this compound complements this by blocking the reabsorption of sodium and water.[3][4] This combined action is hypothesized to be more effective at rehydrating airway mucus than either agent alone.[5]

Q3: What are the common sources of variability in airway organoid cultures?

A3: Variability in airway organoid cultures can arise from several factors, including:

  • Donor-to-donor differences: Primary human cells from different donors can exhibit significant variability in growth, differentiation, and drug response.[6][7]

  • Starting cell population: The purity and viability of the initial cell population, such as basal cells, can impact organoid formation and composition.

  • Culture conditions: Variations in media composition, growth factor concentrations, Matrigel lot, and culture duration can all contribute to variability.[8][9]

  • Organoid heterogeneity: Within the same culture, organoids can vary in size, morphology, and cellular composition, which can affect experimental readouts.[10]

  • Experimental procedures: Inconsistent handling, passaging techniques, and assay protocols can introduce significant variability.[11]

Q4: How can I assess the cellular composition and maturity of my airway organoids?

A4: It is crucial to characterize your airway organoids to ensure they have the desired cellular heterogeneity and maturity. This can be achieved through:

  • Immunofluorescence staining: Use antibodies against specific cell type markers (e.g., KRT5 for basal cells, MUC5AC for goblet cells, and acetylated α-tubulin for ciliated cells) to visualize and quantify the different cell populations within your organoids.[8][12]

  • Quantitative RT-PCR (qRT-PCR): Measure the gene expression of cell-specific markers to assess the relative abundance of different cell types.[8]

  • Single-cell RNA sequencing (scRNA-seq): For a more in-depth analysis, scRNA-seq can provide a comprehensive profile of the cellular composition and developmental states of your organoids.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in organoid swelling response to this compound Inconsistent organoid size and morphology: Smaller or less-developed organoids may have a different response compared to larger, more mature ones.- Implement a size selection step before drug treatment (e.g., using a cell strainer).- Ensure consistent culture duration to allow for uniform maturation.[13]
Heterogeneous cellular composition: The proportion of ENaC-expressing cells may vary between organoids.- Characterize the cellular composition of your organoids using immunofluorescence or qRT-PCR to ensure consistency between batches.[8]- Optimize differentiation protocols to enrich for the desired epithelial cell types.
Inconsistent drug concentration: Uneven distribution of this compound within the Matrigel dome or well.- Ensure thorough but gentle mixing of this compound into the culture medium.- Use a sufficient volume of medium to cover the organoids completely.
No observable effect of this compound on organoid swelling Low ENaC expression or function: The organoids may not express sufficient levels of functional ENaC for this compound to have a measurable effect.- Confirm ENaC expression using qRT-PCR or immunofluorescence.- Consider using a positive control, such as a known ENaC activator, to confirm channel functionality.
Suboptimal assay conditions: The assay window may not be long enough to detect a change, or the imaging frequency may be too low.- Optimize the duration of this compound treatment and the time points for imaging.- Increase the frequency of image acquisition to capture dynamic changes in organoid size.
Apical-in organoid polarity: If the apical surface is facing the lumen, this compound in the surrounding medium may not be able to access ENaC.- Use apical-out airway organoid models for easier access of drugs to the apical cell surface.- If using apical-in organoids, consider microinjection to deliver this compound directly into the lumen.
Organoid health declines after this compound treatment Cytotoxicity at the tested concentration: The concentration of this compound may be too high for the in vitro model.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Include a vehicle control to ensure that the solvent used to dissolve this compound is not causing the toxicity.
Poor initial organoid quality: Unhealthy or stressed organoids are more susceptible to drug-induced toxicity.- Ensure optimal culture conditions and only use healthy, well-formed organoids for experiments.- Regularly assess organoid viability using assays like live/dead staining.

Experimental Protocols

Protocol 1: Airway Organoid Culture and Differentiation

This protocol is a general guideline and may need to be optimized for specific cell sources and research questions.

Materials:

  • Primary human bronchial epithelial cells (HBECs)

  • PneumaCult™-Ex Plus Medium (or similar expansion medium)

  • Matrigel® (growth factor reduced)

  • PneumaCult™ Airway Organoid Seeding Medium

  • PneumaCult™ Airway Organoid Differentiation Medium

  • 24-well non-tissue culture-treated plates

Procedure:

  • Expansion of HBECs: Culture HBECs in PneumaCult™-Ex Plus Medium until they reach 50-60% confluency.[13]

  • Organoid Seeding: a. Harvest and count the HBECs. b. Resuspend the cells in a 1:9 mixture of PneumaCult™ Airway Organoid Seeding Medium and Matrigel® at a concentration of 2 x 10³ cells per 50 µL dome.[13] c. Pipette 50 µL domes into the center of each well of a pre-warmed 24-well plate. d. Incubate at 37°C for 10-15 minutes to allow the Matrigel to solidify.[14] e. Gently add 500-750 µL of PneumaCult™ Airway Organoid Seeding Medium to each well.[13]

  • Seeding Phase: Culture the organoids for 4-7 days, changing the medium every 2 days.[13]

  • Differentiation Phase: a. After the seeding phase, replace the medium with 750-1000 µL of PneumaCult™ Airway Organoid Differentiation Medium.[13] b. Change the medium every 2 days for 21-28 days.[13] c. Mature airway organoids should exhibit a central lumen and contain various differentiated cell types, including ciliated and goblet cells.[13]

Protocol 2: Forskolin-Induced Swelling (FIS) Assay for this compound Efficacy

The FIS assay is commonly used to measure CFTR function but can be adapted to assess the activity of other ion channels like ENaC.

Materials:

  • Mature airway organoids in a 24-well plate

  • Krebs-bicarbonate Ringer (KBR)-Glucose solution

  • Forskolin

  • This compound

  • Vehicle control (e.g., DMSO)

  • Live-cell imaging system

Procedure:

  • Pre-treatment (Optional): If assessing the effect of a corrector, pre-incubate the organoids with the corrector compound for 24 hours.[15]

  • Assay Setup: a. Capture baseline bright-field images of the organoids (Time 0 h). b. Gently remove the culture medium. c. Wash the organoids with pre-warmed KBR-Glucose solution.

  • Drug Addition: a. Add KBR-Glucose solution containing the desired concentration of this compound or vehicle control to the respective wells. b. To stimulate CFTR-mediated swelling (as a positive control for organoid responsiveness), add Forskolin (e.g., 10 µM final concentration) to designated wells.[15]

  • Live Imaging: a. Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂). b. Acquire bright-field images of the organoids at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-6 hours).

  • Data Analysis: a. Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ/Fiji). b. Calculate the percentage change in organoid area relative to the baseline (Time 0). c. The area under the curve (AUC) can be calculated to provide a single value for the swelling response.[16]

Quantitative Data

The following table summarizes the key efficacy findings from the CLEAN-PCD Phase 2 clinical trial of this compound in patients with Primary Ciliary Dyskinesia. This data is provided for informational purposes to illustrate the expected in vivo effects of this compound.

Table 1: Summary of Lung Function Changes in the CLEAN-PCD Trial [5][17][18]

Treatment GroupMean Absolute Change from Baseline in ppFEV₁p-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline+1.0 percentage points0.044
Hypertonic Saline Alone-0.5 percentage pointsN/A

ppFEV₁: percent predicted forced expiratory volume in 1 second.

Visualizations

Signaling Pathway

Idrevloride_Mechanism ENaC ENaC Channel Hydration Increased ASL Hydration Na_ion Na+ Na_ion->ENaC Absorption H2O H₂O ASL Airway Surface Liquid H2O->ASL This compound This compound This compound->ENaC Inhibits This compound->ENaC

Caption: Mechanism of action of this compound on an airway epithelial cell.

Experimental Workflow

experimental_workflow start Start: Primary Human Bronchial Epithelial Cells expand 2D Expansion start->expand seed Organoid Seeding in Matrigel expand->seed differentiate Differentiation (21-28 days) seed->differentiate mature Mature Airway Organoids differentiate->mature treat Treat with This compound mature->treat image Live Imaging (FIS Assay) treat->image analyze Data Analysis: Measure Swelling image->analyze end Endpoint: Variability Assessment analyze->end

Caption: Experimental workflow for assessing this compound in airway organoids.

References

Technical Support Center: Refinement of Animal Models for Idrevloride Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the efficacy of Idrevloride. The information is tailored for scientists and drug development professionals working to refine preclinical assessments of this investigational epithelial sodium channel (ENaC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relevance to animal models?

A1: this compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[1] In muco-obstructive lung diseases like Primary Ciliary Dyskinesia (PCD), hyperactive ENaC leads to increased sodium and water absorption from the airway surface, resulting in dehydrated and difficult-to-clear mucus.[2] this compound is designed to block these sodium channels, thereby hydrating the airway mucus and improving mucociliary clearance.[3][4] Animal models for this compound efficacy testing should therefore recapitulate the pathophysiology of airway surface liquid depletion and mucus obstruction.

Q2: Which animal models are most commonly used for testing ENaC inhibitors like this compound?

A2: The most relevant models include:

  • βENaC Transgenic Mice: These mice overexpress the β-subunit of the epithelial sodium channel in their airways, leading to a phenotype that closely mimics key features of muco-obstructive lung diseases, including airway surface liquid depletion, mucus hyperconcentration, and spontaneous lung pathology.[5][6] This makes them a suitable model for evaluating the therapeutic potential of ENaC inhibitors.

  • Sheep Models: Healthy sheep are often used to assess the effects of inhaled therapeutics on mucociliary clearance (MCC).[6][7][8] Preclinical studies for an earlier formulation of this compound (P-1037) have utilized sheep to demonstrate augmentation of MCC.[8]

  • Primary Ciliary Dyskinesia (PCD) Mouse Models: Several genetically engineered mouse models of PCD exist, such as those with mutations in genes like Mdnah5 and Pcdp1.[5] However, a significant challenge with these models is the high incidence of lethal hydrocephalus, which can limit their use in long-term studies.[8][9] Inducible models, like the Dnaic1 floxed mouse, have been developed to circumvent this issue by allowing for gene deletion in adult animals.[8][9]

Q3: We are observing high perinatal mortality in our βENaC transgenic mouse colony. How can we mitigate this?

A3: High mortality in βENaC transgenic mice, particularly in the neonatal period, is a known issue and is often attributed to severe tracheal mucus plugging.[6] Back-crossing the transgenic line onto a different genetic background, such as C57BL/6J, has been shown to significantly reduce early mortality while still maintaining a robust muco-obstructive phenotype.[10] Careful monitoring of newborn pups and maintaining optimal husbandry conditions are also crucial.

Q4: Our PCD mouse model (e.g., Mdnah5 knockout) suffers from severe hydrocephalus, preventing long-term efficacy studies of this compound. What are our options?

A4: The development of hydrocephalus is a common and significant challenge in many germline knockout models of PCD.[8][9] To address this, consider using a conditional knockout model, such as the tamoxifen-inducible Dnaic1 model.[8][9] This allows for the study of PCD pathogenesis and therapeutic interventions in adult mice, thereby avoiding the confounding effects of developmental abnormalities like hydrocephalus.

Q5: We are not observing a significant effect of our ENaC inhibitor on mucociliary clearance in our sheep model. What could be the issue?

A5: While sheep models are valuable for assessing MCC, it's important to recognize their limitations. Healthy sheep do not exhibit the baseline mucus plugging and structural lung damage seen in human muco-obstructive diseases.[2] Therefore, the therapeutic window for observing an effect of an ENaC inhibitor might be narrower. Ensure that the aerosol delivery method is efficiently targeting the airways and that the dosage is adequate. For a more disease-relevant context, consider more advanced models like cystic fibrosis pigs or ferrets, which do exhibit mucus plugging.[2]

Troubleshooting Guides

Troubleshooting Inconsistent Mucociliary Clearance (MCC) Measurements in βENaC Mice
Observed Problem Potential Cause Recommended Solution
High variability in MCC rates between mice of the same genotype.Heterogeneity of mucus obstruction in the airways.Increase the number of animals per group to improve statistical power. Utilize imaging techniques like X-ray velocimetry to quantify the regional distribution of lung function and mucus obstruction, allowing for stratification of animals based on disease severity.
No measurable MCC in some βENaC mice.Complete airway obstruction by mucus plugs.Confirm airway patency with histological analysis. For functional measurements, it may be necessary to exclude animals with complete obstruction from the analysis of MCC rates, but this should be noted as a key pathological feature.
Anesthetic agent appears to affect MCC rates.Different anesthetics can have varying effects on physiological processes.Standardize the anesthetic protocol across all experimental groups. Studies have shown that the type of anesthetic may not significantly impact MCC rates in mice, but consistency is key for reproducible results.[11]
Difficulty in visualizing fluorescent particles for tracking.Inadequate delivery of particles or poor imaging setup.Optimize the nasal aerosolization protocol to ensure consistent particle deposition.[11][12] Ensure the fluorescence microscopy setup is correctly configured for trans-tracheal imaging.
Troubleshooting Histological Analysis of Airway Remodeling and Mucus Obstruction
Observed Problem Potential Cause Recommended Solution
Difficulty in quantifying the extent of mucus obstruction.Subjective assessment of histological slides.Employ quantitative morphometric techniques to measure the percentage of mucus-obstructed airways at different levels of the bronchial tree (e.g., proximal, central, peripheral). This provides an objective measure of therapeutic efficacy.
Inconsistent staining for mucins (e.g., Alcian Blue-Periodic Acid-Schiff - AB-PAS).Variations in tissue processing and staining protocols.Strictly standardize fixation, embedding, sectioning, and staining procedures. Use positive and negative controls for each staining batch to ensure consistency.
Inability to differentiate between airway wall thickening and surrounding parenchymal tissue.Challenges in defining the airway wall boundary.Utilize morphometric software that allows for the precise delineation of the airway wall, for instance, by measuring changes in extracellular matrix and contractile tissue at a defined distance from the epithelium.
Lack of correlation between histological findings and functional data.Histology provides a static snapshot, while functional measurements assess dynamic processes.Integrate both histological and functional assessments. For example, correlate the degree of mucus plugging observed in histology with measurements of airway resistance or lung expansion from functional tests.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Airway Epithelium

cluster_epithelium Airway Epithelium cluster_interstitium Interstitium Mucus Dehydrated Mucus ASL Airway Surface Liquid (ASL) (Depleted) ENaC Epithelial Sodium Channel (ENaC) H2O H2O ENaC->H2O Drives H2O Absorption Interstitium Interstitium This compound This compound This compound->ENaC Inhibits Na_ion Na+ Na_ion->ENaC Influx

Caption: Mechanism of this compound in hydrating airway mucus by inhibiting ENaC.

Experimental Workflow for Efficacy Testing in βENaC Mice

start Select βENaC Transgenic and Wild-Type Littermates treatment Administer this compound or Vehicle via Nebulization start->treatment mcc_assay Assess Mucociliary Clearance (e.g., Fluorescent Bead Assay) treatment->mcc_assay histology Histological Analysis of Lungs (AB-PAS for Mucus) treatment->histology lung_function Measure Lung Function (e.g., Airway Resistance) treatment->lung_function data_analysis Quantitative Data Analysis and Comparison mcc_assay->data_analysis histology->data_analysis lung_function->data_analysis end Evaluate Therapeutic Efficacy data_analysis->end

Caption: Workflow for testing this compound efficacy in βENaC transgenic mice.

Troubleshooting Logic for Inconsistent Preclinical Data

start Inconsistent Efficacy Data check_model Is the animal model appropriate? start->check_model model_yes Yes check_model->model_yes Yes model_no No check_model->model_no No check_protocol Is the experimental protocol robust? protocol_yes Yes check_protocol->protocol_yes Yes protocol_no No check_protocol->protocol_no No check_analysis Is the data analysis method suitable? analysis_yes Yes check_analysis->analysis_yes Yes analysis_no No check_analysis->analysis_no No model_yes->check_protocol refine_model Refine Model Selection (e.g., use inducible PCD model, consider alternative species) model_no->refine_model protocol_yes->check_analysis refine_protocol Standardize Protocols (e.g., dosing, anesthesia, outcome measures) protocol_no->refine_protocol re_evaluate Re-evaluate Hypothesis/ Mechanism of Action analysis_yes->re_evaluate refine_analysis Implement Quantitative Analysis (e.g., morphometrics, automated tracking) analysis_no->refine_analysis

References

Addressing challenges of in vitro dissolution testing for inhaled Idrevloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with in vitro dissolution testing of inhaled Idrevloride. The information provided is based on established principles for orally inhaled drug products (OIDPs), as specific dissolution data for this compound is not extensively published.

Troubleshooting Guides

This section addresses common issues encountered during the in vitro dissolution testing of inhaled drug products, which are applicable to this compound.

Issue 1: High Variability in Dissolution Profiles Between Replicates

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent particle deposition on the collection surface.Ensure the cascade impactor or other collection device is assembled and operated consistently. Verify flow rate and collection time. Visually inspect the collection surface for uniform particle distribution.Reduced variability in the amount and distribution of the deposited dose, leading to more consistent dissolution profiles.
Non-uniform wetting of the drug particles.Pre-wet the collection membrane with a small amount of dissolution medium before starting the test. Ensure the chosen dissolution medium adequately wets the drug particles.Improved and more consistent contact between the drug particles and the dissolution medium, leading to more reproducible dissolution onset.
Inconsistent agitation or flow rate in the dissolution apparatus.Calibrate and verify the paddle speed (for USP II) or pump flow rate (for flow-through cell). Ensure no air bubbles are trapped in the system.Consistent hydrodynamic conditions across all test cells, minimizing variability in the dissolution rate.

Issue 2: Incomplete Dissolution or Slower Than Expected Dissolution Rate

| Potential Cause | Troubleshooting Step | Expected Outcome | | Poor solubility of this compound in the chosen dissolution medium. | Review the physicochemical properties of this compound. Consider modifying the dissolution medium by adjusting pH or adding a biocompatible surfactant (e.g., 0.5% sodium dodecyl sulfate) to improve solubility.[1] | Enhanced solubility of this compound in the dissolution medium, leading to a more complete and faster dissolution profile that may better reflect in vivo conditions. | | Drug particle aggregation or agglomeration on the collection surface. | Evaluate the particle size distribution of the aerosolized drug. Consider using a lower drug load on the collection surface to minimize aggregation.[2] | Minimized particle aggregation, allowing for a greater surface area to be exposed to the dissolution medium and a more representative dissolution rate. | | Use of a non-biorelevant dissolution medium. | The lung lining fluid contains surfactants and proteins. Consider using a simulated lung fluid (SLF) to better mimic the in vivo environment.[3] | A dissolution profile that is more physiologically relevant and potentially more predictive of in vivo performance. |

Issue 3: Lack of In Vitro-In Vivo Correlation (IVIVC)

| Potential Cause | Troubleshooting Step | Expected Outcome | | The chosen in vitro test does not adequately mimic the in vivo lung environment. | The lung has a very small volume of surface fluid (10-30 mL).[4] Standard dissolution apparatuses often use much larger volumes. Consider using low-volume dissolution apparatuses like the Franz cell or Transwell systems.[4][5] | The in vitro dissolution data may better correlate with in vivo pharmacokinetic data by more closely replicating the physiological conditions of the lung. | | Clearance mechanisms in the lung are not accounted for in vitro. | In vivo, mucociliary clearance and phagocytosis by macrophages can affect drug residence time and dissolution.[6] While difficult to replicate in vitro, consider the impact of these mechanisms when interpreting data. | A better understanding of the limitations of the in vitro system and a more cautious interpretation of the IVIVC. | | The aerodynamic particle size distribution is not adequately considered. | The dissolution test should be performed on the respirable fraction of the aerosolized dose.[2] Utilize cascade impactors to collect the relevant particle size fraction for dissolution testing.[4] | The dissolution profile will be more representative of the particles that would deposit in the lungs, improving the potential for a meaningful IVIVC. |

Frequently Asked Questions (FAQs)

Q1: Why is there no standardized pharmacopeial method for in vitro dissolution testing of inhaled drugs like this compound?

A1: There is no universally accepted standard method for in vitro dissolution testing of orally inhaled drug products (OIDPs) due to the complexity of the lung environment.[4][7][8] Mimicking the low volume of lung lining fluid, the presence of mucus and surfactants, and the various clearance mechanisms is challenging with a single in vitro setup.[5][6] Different apparatuses, such as the USP II (paddle-over-disk), flow-through cells (USP IV), Franz cells, and Transwell systems, have been used, but none have emerged as the standard.[4][5]

Q2: What is the importance of dose collection in the dissolution testing of inhaled this compound?

A2: Dose collection is a critical prerequisite for meaningful dissolution testing.[5] The test should be performed on the fine particle dose (FPD), which is the fraction of the drug with an aerodynamic diameter typically ≤ 5 µm, as this is the portion that reaches the lungs.[4] Cascade impactors, such as the Andersen Cascade Impactor (ACI) or the Next Generation Impactor (NGI), are commonly used to separate the aerosol particles by size and collect the respirable fraction for subsequent dissolution analysis.[2]

Q3: What type of dissolution medium should be used for inhaled this compound?

A3: The choice of dissolution medium is critical and should be based on the physicochemical properties of this compound and the goal of the study. While simple buffers (e.g., phosphate-buffered saline) can be used for quality control purposes, a more biorelevant medium is often preferred for developing an IVIVC.[1] Simulated lung fluids (SLFs) that contain surfactants and salts found in the lung lining fluid can provide a more physiologically relevant environment.[3] For poorly soluble drugs, the addition of surfactants to the medium may be necessary to achieve sink conditions.[2]

Q4: How does the formulation of this compound, particularly its combination with hypertonic saline, impact in vitro dissolution testing?

A4: this compound is clinically administered with hypertonic saline to enhance mucus hydration.[9][10][11] For in vitro dissolution testing, the presence of hypertonic saline in the formulation should be considered. The dissolution medium should ideally be compatible with the formulation. The hypertonic nature of the formulation could influence the dissolution rate by altering the local ionic strength at the particle surface. It is important to evaluate the dissolution of the formulated product as it is delivered to the patient.

Q5: What are the key parameters to control during in vitro dissolution testing of inhaled drugs?

A5: Several parameters must be carefully controlled to ensure the reproducibility and relevance of the dissolution data. These include:

  • Agitation rate or flow rate: This influences the diffusion layer thickness around the particles.[12]

  • Temperature: Should be maintained at 37°C to mimic physiological conditions.[6]

  • Volume of dissolution medium: Low volumes are generally more biorelevant for inhaled drugs.[4]

  • pH and composition of the dissolution medium: Should be appropriate for the drug's properties and the study's objective.[12]

  • Method of dose collection: Must be reproducible and collect the desired particle size fraction.[4]

Data Presentation

Table 1: Comparison of Common In Vitro Dissolution Apparatuses for Inhaled Drugs

ApparatusPrincipleAdvantagesDisadvantages
USP Apparatus II (Paddle-over-disk) Drug-coated membrane is placed at the bottom of the vessel, and the paddle provides agitation.Widely available, simple to use.High volume of dissolution medium, may not be biorelevant for the lungs.[5]
USP Apparatus IV (Flow-through cell) Dissolution medium is pumped through a cell containing the drug particles.Can use low volumes of medium, allows for continuous flow.Can be more complex to set up, potential for filter clogging.[2]
Franz Diffusion Cell A membrane with deposited drug separates a donor and a receptor chamber.Uses a very low volume of medium, good for permeability studies.[4]Limited agitation, may not be suitable for all formulations.
Transwell® System A porous membrane insert containing the drug is placed in a well with dissolution medium.Can be used with cell cultures for permeability studies, low volume.[4][5]Small sample size, may have limited sink conditions.

Table 2: Illustrative Dissolution Data for a Hypothetical Inhaled Drug in Different Media

Time (minutes)% Dissolved in PBS (pH 7.4)% Dissolved in PBS + 0.5% SDS% Dissolved in Simulated Lung Fluid (SLF)
1510.2 ± 1.525.8 ± 2.120.5 ± 1.8
3018.5 ± 2.045.1 ± 3.538.9 ± 3.1
6030.1 ± 3.268.7 ± 4.260.2 ± 3.9
12045.6 ± 4.185.3 ± 5.078.4 ± 4.5
24060.3 ± 5.592.1 ± 4.888.6 ± 5.2

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: General Method for In Vitro Dissolution Testing of an Inhaled Powder Using a Cascade Impactor and USP Apparatus II

  • Preparation:

    • Assemble the Andersen Cascade Impactor (ACI) according to the manufacturer's instructions.

    • Place appropriate collection surfaces (e.g., filters) on the desired stages of the impactor to collect the fine particle fraction (typically stages corresponding to < 5 µm).

    • Prepare the dissolution medium (e.g., simulated lung fluid) and equilibrate it to 37°C in the USP Apparatus II vessels.

  • Dose Collection:

    • Actuate the this compound inhaler into the ACI at a calibrated flow rate for a specified duration.

    • Carefully disassemble the impactor and retrieve the filters containing the fine particle dose.

  • Dissolution Testing:

    • Secure the filter with the deposited drug onto a suitable holder (e.g., a "paddle-over-disk" holder).

    • Carefully lower the holder into the dissolution vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_collection Dose Collection Phase cluster_dissolution Dissolution Testing Phase cluster_analysis Analysis Phase prep_impactor Assemble Cascade Impactor actuate_inhaler Actuate Inhaler into Impactor prep_impactor->actuate_inhaler prep_media Prepare & Equilibrate Dissolution Medium place_filter Place Filter in Dissolution Apparatus prep_media->place_filter retrieve_filters Retrieve Filters with Fine Particle Dose actuate_inhaler->retrieve_filters retrieve_filters->place_filter start_test Start Dissolution Test (37°C, specified RPM) place_filter->start_test sample_collection Collect Samples at Time Points start_test->sample_collection analyze_samples Analyze Samples (e.g., HPLC) sample_collection->analyze_samples calculate_profile Calculate Dissolution Profile analyze_samples->calculate_profile

Caption: Workflow for In Vitro Dissolution Testing of Inhaled this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Problem: Inconsistent or Slow Dissolution cause1 Poor Solubility start->cause1 cause2 Particle Aggregation start->cause2 cause3 Inconsistent Deposition start->cause3 cause4 Non-Biorelevant Medium start->cause4 sol1 Modify Dissolution Medium (e.g., add surfactant) cause1->sol1 sol2 Optimize Drug Load cause2->sol2 sol3 Verify Impactor Operation cause3->sol3 sol4 Use Simulated Lung Fluid cause4->sol4 end Resolution sol1->end Improved Dissolution Profile sol2->end sol3->end sol4->end

Caption: Troubleshooting Logic for In Vitro Dissolution Issues.

References

Technical Support Center: Accounting for Idrevloride's Effect on Mucus Viscosity in Clearance Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the effects of Idrevloride on mucus viscosity in mucociliary clearance assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect mucus properties?

A1: this compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[1][2] By blocking ENaC, this compound inhibits the absorption of sodium ions from the airway surface liquid.[2][3] This action, particularly when co-administered with hypertonic saline, leads to increased hydration of the mucus layer, which is intended to improve mucus clearance.[3][4][5] The primary effect of this hydration is a reduction in mucus viscosity and elasticity, making it easier to transport by cilia or cough.

Q2: Why is it crucial to account for changes in mucus viscosity when evaluating this compound in clearance assays?

A2: Mucociliary clearance is critically dependent on the viscoelastic properties of mucus.[6][7] Cilia are most effective at propelling mucus within an optimal range of viscosity and elasticity. If mucus is too thick (hyperviscous) or too thin (hypoviscous), clearance is impaired. Since this compound is designed to alter these very properties by hydrating mucus, failing to account for these changes can lead to misinterpretation of assay results. For instance, an observed increase in clearance speed could be directly attributed to the altered mucus rheology.

Q3: What are the direct effects of this compound on mucus viscosity that I should expect in my in vitro experiments?

A3: In in vitro models of airway epithelia, the application of this compound, especially in combination with hypertonic saline, is expected to decrease the viscoelastic moduli (both elastic G' and viscous G'') of the secreted mucus. This translates to a less viscous and less elastic mucus gel. The magnitude of this effect can vary depending on the baseline hydration state of the culture and the concentration of this compound and hypertonic saline used.

Q4: How can I quantify the change in mucus viscosity following this compound treatment in my experiments?

A4: Several methods can be employed to quantify mucus viscosity:

  • Microrheology: This technique uses the tracking of microscopic beads within the mucus to determine its viscoelastic properties from their Brownian motion or their response to an applied force (e.g., with optical tweezers).[7][8] It requires very small sample volumes.

  • Bulk Rheometry: Benchtop rheometers can measure the viscoelastic properties of larger mucus samples.[9] These instruments apply a controlled stress or strain to the sample and measure the resulting deformation.

  • Particle Tracking Microrheology (PTM): This involves analyzing the movement of fluorescent nanoparticles within the mucus to calculate its viscosity.

The choice of method will depend on the sample volume, the specific properties of interest, and the available equipment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant change in mucus clearance after this compound treatment. 1. Suboptimal this compound/hypertonic saline concentration: The concentration may be too low to induce sufficient mucus hydration. 2. Already hydrated mucus: The baseline mucus viscosity in the culture model may already be in the optimal range for clearance. 3. Impaired ciliary function: The underlying issue may be with ciliary beating rather than mucus properties.1. Perform a dose-response study: Test a range of this compound and hypertonic saline concentrations to determine the optimal dose for your model. 2. Dehydrate the culture: Before the experiment, consider exposing the culture to a dry environment to create a more dehydrated and viscous mucus layer, which is more representative of certain disease states. 3. Assess ciliary beat frequency (CBF): Use video microscopy to measure CBF and ensure that the cilia are functional.
High variability in mucus viscosity measurements between samples. 1. Inherent biological variability: Donor-to-donor variability in mucus composition is common.[6] 2. Inconsistent sample collection: The method of mucus collection can impact its properties.[8] 3. Sample heterogeneity: Mucus is a complex and heterogeneous gel.[7]1. Increase sample size: Use a sufficient number of replicates and/or donors to account for biological variability. 2. Standardize collection protocol: Use a consistent and minimally disruptive method for collecting mucus samples. 3. Perform measurements at multiple locations: For microrheology, take measurements from different areas within the same sample to get a more representative average.
Observed decrease in mucus clearance after this compound treatment. 1. Over-hydration of mucus: Excessive hydration can lead to a mucus layer that is too thin and watery for efficient ciliary propulsion. 2. Direct effect on cilia: While not its primary mechanism, a very high concentration of the compound could potentially have off-target effects on ciliary function.1. Titrate down the concentration: Use a lower concentration of this compound and/or hypertonic saline to avoid excessive hydration. 2. Measure ciliary beat frequency: Assess CBF at the concentrations used to rule out any direct negative impact on cilia.

Experimental Protocols

Protocol 1: In Vitro Mucociliary Clearance Assay with Integrated Viscosity Measurement

This protocol describes a method to assess the effect of this compound on mucociliary clearance while accounting for changes in mucus viscosity.

1. Cell Culture:

  • Culture human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) until a well-differentiated, mucociliary phenotype is achieved.

2. Pre-treatment and Dehydration (Optional):

  • To mimic a disease state with dehydrated mucus, expose the cultures to a low-humidity environment for a defined period (e.g., 24-48 hours) before the experiment.

3. This compound Treatment:

  • Apically apply this compound in a suitable vehicle (e.g., hypertonic saline) to the cultures. Include appropriate controls (vehicle alone, untreated).

  • Incubate for a predetermined time to allow for the drug to take effect.

4. Mucus Viscosity Measurement (Microrheology):

  • Carefully add fluorescent microbeads (e.g., 1 µm diameter) to the apical surface of the cultures.

  • Using time-lapse fluorescence microscopy, capture the movement of the beads within the mucus layer.

  • Analyze the mean squared displacement (MSD) of the beads over time to calculate the viscoelastic moduli (G' and G'') of the mucus.

5. Mucociliary Clearance Measurement:

  • Following viscosity measurement, gently add inert particles (e.g., fluorescent microspheres of a larger diameter, ~5 µm) to the apical surface.

  • Using time-lapse microscopy, track the movement of these particles over a defined period.

  • Calculate the particle transport speed and directionality to determine the mucociliary clearance rate.

6. Data Analysis:

  • Correlate the changes in mucus viscosity (G' and G'') with the measured mucociliary clearance rates for each treatment group.

Quantitative Data Summary
Parameter Control (Vehicle) This compound This compound + Hypertonic Saline
Mucus Viscosity (Pa·s) Expected: HigherExpected: LowerExpected: Lowest
Mucus Elasticity (Pa) Expected: HigherExpected: LowerExpected: Lowest
Mucociliary Clearance Rate (µm/s) Expected: BaselineExpected: IncreasedExpected: Highest Increase
Ciliary Beat Frequency (Hz) Expected: No ChangeExpected: No ChangeExpected: No Change

Note: The expected outcomes are based on the known mechanism of action of this compound. Actual values will be experiment-dependent.

Visualizations

Idrevloride_Signaling_Pathway cluster_epithelium Airway Epithelial Cell This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC blocks ASL Airway Surface Liquid (ASL) This compound->ASL increases hydration of ENaC->ASL dehydrates Na_ion Na+ Na_ion->ENaC influx Water Water Water->ASL hydration Mucus Mucus Layer ASL->Mucus hydrates

Caption: Signaling pathway of this compound in airway epithelial cells.

Experimental_Workflow A 1. Culture Human Bronchial Epithelial Cells at ALI B 2. Pre-treatment (Optional Dehydration) A->B C 3. Treat with this compound / Controls B->C D 4. Measure Mucus Viscosity (e.g., Microrheology) C->D E 5. Measure Mucociliary Clearance Rate D->E F 6. Correlate Viscosity and Clearance Data E->F

Caption: Experimental workflow for assessing this compound's effects.

Logical_Relationship This compound This compound Treatment Hydration Increased Mucus Hydration This compound->Hydration Viscosity Decreased Mucus Viscosity & Elasticity Hydration->Viscosity Clearance Improved Mucociliary Clearance Viscosity->Clearance

Caption: Logical relationship of this compound's effects on mucus.

References

Validation & Comparative

A Head-to-Head Comparison: Idrevloride and Hypertonic Saline in Primary Ciliary Dyskinesia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Idrevloride versus hypertonic saline in the context of Primary Ciliary Dyskinesia (PCD). This analysis is supported by available clinical trial data and outlines the experimental methodologies for key assessments.

Primary Ciliary Dyskinesia (PCD) is a rare genetic disorder characterized by impaired mucociliary clearance, leading to chronic respiratory infections and progressive lung damage.[1][2] Therapeutic strategies aim to improve mucus hydration and facilitate its removal. This guide focuses on two such therapies: this compound, an investigational epithelial sodium channel (ENaC) inhibitor, and hypertonic saline, an established osmotic agent.

Mechanism of Action

This compound , an epithelial sodium channel (ENaC) inhibitor, works by blocking the reabsorption of sodium ions from the airway surface liquid.[1] This inhibition of sodium transport leads to an increase in the volume of liquid on the airway surface, thereby hydrating the mucus.[3][4] In preclinical in vitro studies on human airway epithelial cells, this compound has been shown to increase the apical surface liquid volume.[3][4]

Hypertonic saline functions as an osmotic agent. When inhaled, the higher salt concentration of the solution draws water from the airway epithelium into the airway lumen.[5] This influx of water helps to rehydrate the thickened mucus, making it easier to clear from the lungs.

Comparative Efficacy: Clinical Trial Data

The CLEAN-PCD trial was a multinational, randomized, double-blind, placebo-controlled crossover study involving 123 adolescents and adults with PCD.[2] The primary endpoint was the absolute change from baseline in the percentage of predicted forced expiratory volume in 1 second (ppFEV1) after 28 days of treatment.[4]

Treatment GroupMean Absolute Change in ppFEV1 from Baselinep-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline +1.0 percentage points0.04
Hypertonic Saline Alone -0.5 percentage pointsN/A
Table 1: Comparison of the effect of this compound in hypertonic saline vs. hypertonic saline alone on lung function in PCD patients after 28 days of treatment (Data from the CLEAN-PCD Trial).[5]

The results demonstrated a statistically significant improvement in lung function for patients receiving the combination of this compound and hypertonic saline compared to those receiving hypertonic saline alone.[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the efficacy of mucoactive agents in PCD models.

Culturing Human Bronchial Epithelial (HBE) Cells from PCD Patients
  • Cell Source: Bronchial brushings or biopsies are obtained from individuals with a confirmed diagnosis of PCD.[6]

  • Cell Isolation and Expansion: Epithelial cells are isolated from the tissue sample and expanded in a specialized growth medium (e.g., BEGM) on collagen-coated culture dishes.[7]

  • Air-Liquid Interface (ALI) Culture: Once confluent, the cells are seeded onto porous membrane supports (e.g., Transwells®) and cultured at an air-liquid interface. This process allows the cells to differentiate into a pseudostratified epithelium that closely mimics the in vivo airway, complete with ciliated and mucus-producing cells.[6][7] This in vitro system serves as a valuable "PCD model" for therapeutic testing.

Measurement of Airway Surface Liquid (ASL) Height
  • Principle: This method quantifies the volume of liquid on the surface of the cultured airway epithelium.

  • Procedure:

    • A fluorescent dye that is impermeable to the cell layer is added to the apical surface of the ALI culture.

    • The culture is imaged using a confocal microscope in the x-z plane.

    • The height of the fluorescently labeled liquid layer above the cell surface is measured using image analysis software.

  • Significance: An increase in ASL height indicates airway surface hydration, a key therapeutic goal in PCD.

Measurement of Ciliary Beat Frequency (CBF)
  • Principle: This assay assesses the function of the cilia on the cultured epithelial cells.

  • Procedure:

    • The ALI culture is placed on a heated microscope stage.

    • High-speed digital video microscopy is used to capture the movement of the cilia.

    • Specialized software analyzes the video to determine the frequency of ciliary beating in Hertz (Hz).

  • Significance: While therapies like this compound and hypertonic saline do not directly correct the underlying ciliary defect in PCD, changes in the periciliary liquid layer can potentially influence ciliary movement.

Assessment of Mucociliary Clearance (MCC)
  • Principle: This experiment measures the ability of the cultured epithelium to transport mucus.

  • Procedure:

    • Fluorescent microspheres are added to the apical surface of the ALI culture to mimic inhaled particles trapped in mucus.

    • Time-lapse microscopy is used to track the movement of the microspheres across the epithelial surface.

    • The velocity of particle movement is calculated to determine the rate of mucociliary clearance.

  • Significance: Improved MCC is the ultimate functional outcome desired for therapies aimed at hydrating airway mucus in PCD.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Idrevloride_Mechanism cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen ENaC Epithelial Sodium Channel (ENaC) ASL Airway Surface Liquid (ASL) ENaC->ASL Reduces Na+ reabsorption from Na_ion Na+ Na_ion->ENaC Transport into cell This compound This compound This compound->ENaC Inhibits Mucus Mucus Layer ASL->Mucus Hydrates Lumen_Na Na+ Hypertonic_Saline_Mechanism cluster_lumen Airway Lumen cluster_epithelium Airway Epithelial Cell HS Hypertonic Saline (High Salt Concentration) Water Water (H2O) HS->Water Draws out via Osmosis ASL Airway Surface Liquid (ASL) Mucus Mucus Layer ASL->Mucus Hydrates Water->ASL Increases Volume of Experimental_Workflow start Obtain Bronchial Biopsy from PCD Patient isolate Isolate and Expand Bronchial Epithelial Cells start->isolate culture Culture on Porous Supports at Air-Liquid Interface (ALI) isolate->culture treatment Treat with this compound or Hypertonic Saline culture->treatment measurement Measure Endpoints treatment->measurement endpoints ASL Height Ciliary Beat Frequency Mucociliary Clearance measurement->endpoints analysis Compare Efficacy measurement->analysis

References

Head-to-head comparison of Idrevloride and amiloride for ENaC inhibition in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two key epithelial sodium channel (ENaC) inhibitors: Idrevloride, a novel compound in development, and amiloride, a long-established benchmark. This analysis is based on publicly available in vitro experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Executive Summary

Amiloride is a well-characterized ENaC inhibitor with a substantial body of literature detailing its potency and kinetic properties. It serves as a foundational tool in ENaC research. This compound is a newer, long-acting ENaC inhibitor positioned for therapeutic use in muco-obstructive respiratory diseases. While clinical data on this compound is emerging, detailed in vitro quantitative data on its direct ENaC inhibition, such as IC50, binding affinity, and kinetic rates, are not yet widely available in the public domain. This guide, therefore, presents a comprehensive overview of amiloride's in vitro profile and contrasts it with the currently available information for this compound.

Quantitative Comparison of ENaC Inhibition

The following table summarizes the available quantitative data for the in vitro ENaC inhibitory activity of amiloride. At present, corresponding quantitative data for this compound is not publicly available.

ParameterAmilorideThis compoundSource
IC50 (αβγ ENaC) ~0.1 µMData not available[1][2]
IC50 (δβγ ENaC) 2.6 µMData not available
Ki (rat α-ENaC) 169 nMData not available
On-rate (k-on) Data available, but variable depending on experimental conditionsData not available
Off-rate (k-off) Data available, but variable depending on experimental conditionsData not available

Note: The inhibitory activity of amiloride can be influenced by factors such as the specific ENaC subunit composition and the experimental conditions.

Mechanism of Action and Key Features

Amiloride is a potassium-sparing diuretic that directly blocks the pore of the epithelial sodium channel (ENaC).[1] This action inhibits the reabsorption of sodium ions in the distal tubules of the kidney. In the context of respiratory research, this blockade is explored for its potential to increase the airway surface liquid volume.

This compound is described as a novel, long-acting ENaC inhibitor.[3] It is designed to block sodium channels on the airway surface, thereby hydrating the mucus and improving its clearance.[3][4] Preclinical and clinical studies have shown that it can increase the apical surface liquid volume in airway epithelial cells.[5][6][7]

Experimental Methodologies for ENaC Inhibition Assays

The following are detailed protocols for two common in vitro methods used to assess ENaC inhibition.

Ussing Chamber Electrophysiology

The Ussing chamber is a technique used to measure the transport of ions across an epithelial tissue or a cultured cell monolayer. It is a gold-standard method for studying ENaC activity.

Objective: To measure the effect of ENaC inhibitors on the short-circuit current (Isc), which is a measure of net ion transport, across an epithelial monolayer.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes and 3M KCl agar bridges

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer), warmed to 37°C and gassed with 95% O2/5% CO2

  • Epithelial cell monolayer cultured on permeable supports (e.g., human bronchial epithelial cells)

  • ENaC inhibitors (Amiloride, this compound)

  • Other pharmacological agents as required (e.g., forskolin to stimulate CFTR, bumetanide to inhibit the Na-K-2Cl cotransporter)

Procedure:

  • Chamber Setup: Assemble the Ussing chamber with the permeable support containing the cell monolayer separating the apical and basolateral chambers.

  • Buffer Addition: Fill both chambers with pre-warmed and gassed Ringer's solution.

  • Equilibration: Allow the system to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline short-circuit current (Isc) is achieved.

  • Inhibitor Addition: Add the ENaC inhibitor (e.g., amiloride or this compound) to the apical chamber at various concentrations.

  • Data Recording: Continuously record the Isc. The decrease in Isc following the addition of the inhibitor reflects the inhibition of ENaC-mediated sodium transport.

  • Data Analysis: Calculate the percentage inhibition of the Isc at each concentration to determine the IC50 value.

Experimental Workflow for Ussing Chamber Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture epithelial cells on permeable supports Chamber_Setup Assemble Ussing Chamber Cell_Culture->Chamber_Setup Equilibration Equilibrate & establish baseline Isc Chamber_Setup->Equilibration Buffer_Prep Prepare & warm Ringer's solution Buffer_Prep->Chamber_Setup Inhibitor_Addition Add inhibitor (this compound or Amiloride) Equilibration->Inhibitor_Addition Record_Isc Record Short-Circuit Current (Isc) Inhibitor_Addition->Record_Isc Calculate_Inhibition Calculate % Inhibition Record_Isc->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing ENaC inhibition using a Ussing chamber.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ionic currents through individual channels in the cell membrane.

Objective: To directly measure the effect of ENaC inhibitors on the activity of single ENaC channels or whole-cell ENaC currents.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • Cell culture dish with adherent cells expressing ENaC (e.g., HEK293 cells transfected with ENaC subunits)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • ENaC inhibitors (Amiloride, this compound)

Procedure:

  • Pipette Preparation: Pull a glass micropipette with a tip diameter of ~1 µm and fill it with the intracellular solution.

  • Cell Approach: Under the microscope, carefully bring the micropipette into contact with the surface of a cell.

  • Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Configuration:

    • Cell-attached: Record currents from the patch of membrane under the pipette.

    • Whole-cell: Apply a stronger pulse of suction to rupture the membrane patch, allowing for measurement of currents from the entire cell membrane.

  • Data Recording: Record baseline channel activity or whole-cell currents.

  • Inhibitor Application: Perfuse the cell with the extracellular solution containing the ENaC inhibitor.

  • Data Analysis: Analyze the changes in channel open probability, single-channel conductance, or whole-cell current amplitude to determine the inhibitory effect.

ENaC Signaling and Regulation

The activity of ENaC is tightly regulated by various signaling pathways, with ubiquitination playing a key role in its degradation.

ENaC Ubiquitination Pathway: The E3 ubiquitin ligase Nedd4-2 binds to the PY motif on the C-terminus of ENaC subunits, leading to their ubiquitination.[1][8][9] This marks the channel for internalization and subsequent degradation in lysosomes or proteasomes, thereby reducing the number of active channels at the cell surface.[10][11] This process is a critical mechanism for controlling sodium transport.

ENaC Ubiquitination and Degradation Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ENaC ENaC Internalization Internalization (Endocytosis) ENaC->Internalization Nedd4_2 Nedd4-2 (E3 Ligase) Nedd4_2->ENaC Binds to PY motif Nedd4_2->ENaC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Nedd4_2 Proteasome Proteasome Lysosome Lysosome Internalization->Proteasome Degradation Internalization->Lysosome Degradation

Caption: Simplified pathway of ENaC regulation via Nedd4-2 mediated ubiquitination.

Conclusion

Amiloride remains an indispensable tool for in vitro ENaC research due to its well-documented inhibitory profile. Its known IC50, Ki, and kinetic parameters provide a solid baseline for comparative studies. This compound shows promise as a long-acting ENaC inhibitor, particularly for therapeutic applications in respiratory diseases. However, for its application as a precise tool in fundamental in vitro research, the public availability of detailed quantitative data on its direct ENaC inhibition is crucial. As more data on this compound becomes available, a more direct and quantitative head-to-head comparison will be possible, which will be invaluable for the scientific community. Researchers should consider the specific requirements of their experimental design when choosing between these two inhibitors.

References

Assessing Idrevloride's Therapeutic Effect: A Preclinical Biomarker Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key preclinical biomarkers used to assess the therapeutic efficacy of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor for the treatment of primary ciliary dyskinesia (PCD). The performance of this compound, as inferred from preclinical studies on ENaC inhibitors, is compared with alternative therapeutic strategies, supported by available experimental data.

Introduction to this compound and Primary Ciliary Dyskinesia

Primary ciliary dyskinesia (PCD) is a rare genetic disorder characterized by impaired mucociliary clearance due to defective cilia function. This leads to chronic respiratory tract infections, bronchiectasis, and progressive lung function decline. A key pathological feature of PCD is the dehydration of the airway surface, resulting in thick, tenacious mucus that is difficult to clear.

This compound is an inhaled ENaC inhibitor designed to block sodium channels on the airway surface.[1] This inhibition of sodium absorption is intended to increase the airway surface liquid (ASL) depth, thereby hydrating the mucus and facilitating its removal through coughing and residual ciliary action.

Mechanism of Action: ENaC Inhibition

The therapeutic rationale for ENaC inhibition in PCD lies in its ability to modulate the hydration of the airway surface. In healthy airways, a balance between sodium absorption (primarily through ENaC) and chloride secretion maintains a functional periciliary liquid layer, allowing cilia to beat effectively and propel mucus. In PCD, while ciliary movement is inherently impaired, the properties of the mucus and airway surface liquid can significantly impact the efficiency of cough-driven clearance. By blocking ENaC, this compound is expected to reduce sodium and water absorption from the airway lumen, leading to increased hydration of the mucus blanket.

start HBE cells at ALI treatment Treat with this compound or Vehicle start->treatment imaging Acquire µOCT Images treatment->imaging analysis Measure ASL Depth imaging->analysis end Compare Treatment vs. Vehicle analysis->end This compound This compound Administration ENaC_Inhibition ENaC Inhibition This compound->ENaC_Inhibition ASL_Increase Increased ASL Depth ENaC_Inhibition->ASL_Increase Direct Effect Mucus_Hydration Mucus Hydration ASL_Increase->Mucus_Hydration MCC_Improvement Improved Mucociliary Clearance Mucus_Hydration->MCC_Improvement Functional Outcome Therapeutic_Effect Therapeutic Effect MCC_Improvement->Therapeutic_Effect

References

Correlating In Vitro Airway Surface Liquid Changes with In Vivo Lung Function for Idrevloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor, focusing on the correlation between its in vitro effects on airway surface liquid (ASL) and in vivo improvements in lung function. This document is intended to offer an objective overview supported by available experimental data to aid in research and development efforts in muco-obstructive lung diseases.

Introduction to this compound and Airway Surface Liquid

This compound (formerly known as P-1037) is a small molecule inhibitor of the epithelial sodium channel (ENaC).[1][2][3] In muco-obstructive lung diseases such as primary ciliary dyskinesia (PCD), the absorption of sodium and subsequently water from the airway lumen is dysregulated, leading to dehydration of the airway surface liquid (ASL), thickened mucus, and impaired mucociliary clearance.[4] By blocking ENaC, this compound is designed to inhibit this sodium and water absorption, thereby increasing the volume of the ASL and promoting mucus hydration.[1][4] This mechanism is hypothesized to improve mucus clearance and, consequently, lung function.[4]

In Vitro Evidence: Impact on Airway Surface Liquid

Preclinical studies on human bronchial epithelial (HBE) cell cultures have been instrumental in characterizing the in vitro effects of ENaC inhibitors on ASL height. While specific quantitative data for this compound's direct effect on ASL height from peer-reviewed publications are not publicly available, the mechanism of action is well-established through extensive research on other ENaC inhibitors. These studies consistently demonstrate that ENaC inhibition leads to an increase in ASL height.

Alternative ENaC Inhibitor In Vitro Data (for context):

CompoundCell TypeAssayKey Findings
SPLUNC1 Human Bronchial Epithelial CellsConfocal MicroscopyDose-dependent increase in ASL height with an IC50 of 6.53 μM.[5][6]
Amiloride Human Bronchial Epithelial CellsConfocal MicroscopyBlocks Na+ and fluid absorption, leading to increased ASL volume.[7]

These findings with other ENaC inhibitors provide a strong rationale for the expected in vitro effects of this compound.

In Vivo Efficacy: The CLEAN-PCD Clinical Trial

The primary evidence for this compound's in vivo efficacy comes from the Phase 2, randomized, double-blind, placebo-controlled crossover trial known as CLEAN-PCD.[8][9] This multinational study evaluated the safety and efficacy of nebulized this compound in adolescents and adults with PCD.[8][9]

Study Design and Treatment Arms

The CLEAN-PCD trial had a crossover design where patients received different treatments in two 28-day periods separated by a 28-day washout period. The key treatment arms for comparison were:[8][9]

  • This compound in Hypertonic Saline: 85 μg of this compound in 4.2% hypertonic saline, nebulized twice daily.

  • Hypertonic Saline (HS) Alone: 4.2% hypertonic saline, nebulized twice daily.

  • This compound Alone: 85 μg of this compound in 0.17% saline, nebulized twice daily.

  • Placebo: 0.17% saline, nebulized twice daily.

In Vivo Lung Function Outcomes

The primary endpoint of the CLEAN-PCD trial was the absolute change from baseline in the percentage of predicted Forced Expiratory Volume in 1 second (ppFEV1) after 28 days of treatment.[9]

Table 1: In Vivo Lung Function Changes (CLEAN-PCD Trial) [1][9]

Treatment GroupMean Absolute Change in ppFEV1 from Baselinep-value (vs. HS Alone)
This compound in Hypertonic Saline +1.0 percentage points0.044
Hypertonic Saline Alone -0.5 percentage points-
This compound Alone Not specifiedNot significant
Placebo Not specifiedNot significant

The combination of this compound and hypertonic saline demonstrated a statistically significant improvement in ppFEV1 compared to hypertonic saline alone, supporting the hypothesis that dual-action airway hydration provides a tangible benefit in lung function.[1][9]

Experimental Protocols

In Vitro Airway Surface Liquid Height Measurement (General Protocol)

While the specific protocol for this compound is not published, a standard method for assessing the effect of ENaC inhibitors on ASL height in vitro involves confocal microscopy.

Protocol Overview:

  • Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized epithelium.

  • ASL Labeling: The ASL is labeled with a fluorescent, non-absorbable dextran conjugate (e.g., 10-kDa dextran-Texas Red).

  • Treatment: The cultured cells are treated with the ENaC inhibitor (e.g., this compound) at various concentrations.

  • Imaging: The ASL height is measured using an inverted confocal microscope in x-z scan mode. Images are captured at baseline and at multiple time points after treatment.

  • Analysis: The ASL height is quantified from the confocal images using image analysis software.

In Vivo Lung Function Measurement (Spirometry)

The CLEAN-PCD trial utilized spirometry to measure lung function, a standard and well-validated technique.

Protocol Overview:

  • Patient Preparation: Patients are instructed to be in a stable clinical state and to withhold any short-acting bronchodilators for a specified period before testing.

  • Procedure: Standard spirometry is performed according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines. Patients perform forced expiratory maneuvers into a spirometer.

  • Measurements: Key parameters measured include Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1).

  • Data Analysis: The measured FEV1 is expressed as a percentage of the predicted value for an individual of the same age, sex, height, and ethnicity (ppFEV1). The absolute change from baseline in ppFEV1 is calculated for each treatment arm.

Visualizing the Correlation and Mechanisms

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound on the airway epithelium.

cluster_epithelium Airway Epithelial Cell cluster_lumen cluster_result Lumen (ASL) Lumen (ASL) Apical Membrane Apical Membrane Basolateral Membrane Basolateral Membrane Interstitial Fluid Interstitial Fluid This compound This compound ENaC ENaC Channel This compound->ENaC Inhibits Na_ion Na+ Na_ion->ENaC H2O H2O Increased_ASL Increased ASL Volume Mucus_Hydration Mucus Hydration Increased_ASL->Mucus_Hydration Improved_Clearance Improved Mucociliary Clearance Mucus_Hydration->Improved_Clearance Improved_Lung_Function Improved Lung Function Improved_Clearance->Improved_Lung_Function

Caption: Mechanism of action of this compound on the airway epithelial sodium channel (ENaC).

Experimental Workflow

The following diagram outlines the workflow from in vitro studies to in vivo clinical trials for this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Clinical Trial (CLEAN-PCD) HBE_Culture Human Bronchial Epithelial Cell Culture (ALI) ASL_Measurement ASL Height Measurement (Confocal Microscopy) HBE_Culture->ASL_Measurement Treatment with this compound Treatment_Administration Nebulized this compound +/- Hypertonic Saline ASL_Measurement->Treatment_Administration Positive Correlation Supports Clinical Investigation Patient_Recruitment Patient Recruitment (PCD) Patient_Recruitment->Treatment_Administration Lung_Function_Test Spirometry (FEV1 Measurement) Treatment_Administration->Lung_Function_Test Correlation Correlation of In Vitro and In Vivo Data

Caption: Experimental workflow from in vitro ASL studies to in vivo lung function trials.

Logical Relationship

The following diagram illustrates the logical relationship between the molecular action of this compound and the clinical outcome.

ENaC_Inhibition ENaC Inhibition by this compound Reduced_Na_Absorption Reduced Na+ and Water Absorption ENaC_Inhibition->Reduced_Na_Absorption Increased_ASL_Height Increased Airway Surface Liquid Height Reduced_Na_Absorption->Increased_ASL_Height Improved_Mucus_Hydration Improved Mucus Hydration Increased_ASL_Height->Improved_Mucus_Hydration Enhanced_Mucociliary_Clearance Enhanced Mucociliary Clearance Improved_Mucus_Hydration->Enhanced_Mucociliary_Clearance Improved_Lung_Function Improved Lung Function (Increased FEV1) Enhanced_Mucociliary_Clearance->Improved_Lung_Function

Caption: Logical cascade from ENaC inhibition to improved lung function.

Conclusion

The available data from the CLEAN-PCD trial provide in vivo evidence that this compound, in combination with hypertonic saline, leads to a statistically significant improvement in lung function in patients with PCD. This clinical outcome is consistent with the established in vitro mechanism of action for ENaC inhibitors, which is to increase airway surface liquid volume. While specific quantitative in vitro data for this compound would strengthen this correlation, the existing evidence supports the hypothesis that restoring airway surface hydration through ENaC inhibition is a viable therapeutic strategy for muco-obstructive lung diseases. Further research, including the publication of detailed preclinical data and results from ongoing and future clinical trials, will be crucial for a more comprehensive understanding of this compound's therapeutic potential.

References

Idrevloride in CLEAN-PCD: A Statistical and Mechanistic Comparison for Primary Ciliary Dyskinesia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Idrevloride based on the CLEAN-PCD clinical trial data. It delves into the statistical methods employed, compares efficacy with alternative treatments for Primary Ciliary Dyskinesia (PCD), and visualizes the drug's mechanism of action.

Comparative Efficacy of this compound

The CLEAN-PCD trial was a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study designed to evaluate the efficacy and safety of the epithelial sodium channel (ENaC) inhibitor, this compound, for the treatment of Primary Ciliary Dyskinesia (PCD) in patients aged 12 years and older.[1][2][3][4][5] The trial included four treatment arms: this compound in hypertonic saline, hypertonic saline alone, this compound alone, and placebo.

The primary measure of efficacy was the absolute change from baseline in the percentage of predicted forced expiratory volume in 1 second (ppFEV1) after 28 days of treatment.[2][3][4]

Treatment ArmLeast-Squares Mean Absolute Change from Baseline in ppFEV1 (95% CI)P-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline1.0 (-0.4 to 2.4)0.044
Hypertonic Saline Alone-0.5 (-2.0 to 0.9)-
This compound Alone-0.5Not Significant
Placebo-1.3Not Significant

Table 1: Primary Efficacy Endpoint Results from the CLEAN-PCD Trial[2]

The combination of this compound with hypertonic saline demonstrated a statistically significant improvement in lung function compared to hypertonic saline alone.[2]

Comparison with Alternative PCD Therapies

Currently, treatment options for PCD are limited and often focus on managing symptoms and preventing complications. Key alternatives include:

  • Hypertonic Saline: As seen in the CLEAN-PCD trial, hypertonic saline is a common therapy used to hydrate airway mucus. Its effect, however, was less pronounced than when combined with this compound.[2]

  • Azithromycin: This antibiotic is used for its anti-inflammatory and anti-bacterial properties to reduce the frequency of respiratory exacerbations. Clinical trials have shown that long-term, low-dose azithromycin can significantly reduce the number of exacerbations in PCD patients. However, these trials did not consistently demonstrate a significant improvement in lung function (ppFEV1).

Direct head-to-head trials comparing the efficacy of this compound with these alternatives on the same endpoints are not yet available.

Experimental Protocols and Statistical Analysis of CLEAN-PCD

Study Design

The CLEAN-PCD trial utilized a crossover design, where each participant received different treatments during different periods of the trial.[1][2][3][4][5] This design is statistically powerful as it allows each patient to serve as their own control, thus reducing inter-patient variability. A washout period was included between treatment periods to minimize the carry-over effects of the treatments.[2][3]

Statistical Analysis

The primary efficacy analysis was performed on the full analysis set, which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline ppFEV1 measurement.

While the specific details of the mixed-effects model used in the final analysis are not publicly available, a common approach for a 2x2 crossover trial involves a mixed-effects model with the following components:

  • Fixed Effects:

    • Treatment (e.g., this compound in hypertonic saline vs. hypertonic saline alone)

    • Period (to account for any time effect)

    • Sequence (to assess for carry-over effects)

  • Random Effect:

    • Patient (to account for the correlation of repeated measures within the same individual)

This model allows for the estimation of the treatment effect while accounting for the variability between and within subjects.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

This compound is an epithelial sodium channel (ENaC) inhibitor. In the airways of individuals with PCD, dysfunctional cilia lead to poor mucus clearance and a dehydrated airway surface liquid (ASL). ENaC is a channel on the surface of airway epithelial cells that absorbs sodium ions from the ASL into the cell. This sodium absorption drives water to follow, further dehydrating the ASL. By blocking ENaC, this compound is believed to reduce sodium and water absorption, thereby increasing the hydration of the ASL and improving mucociliary clearance.

cluster_epithelium Airway Epithelial Cell cluster_intervention Therapeutic Intervention cluster_outcome Physiological Outcome ENaC ENaC Na_in Na+ Influx ENaC->Na_in Mediates H2O_in Water Reabsorption Na_in->H2O_in Drives ASL_dehydration ASL Dehydration H2O_in->ASL_dehydration Leads to This compound This compound ENaC_inhibition ENaC Inhibition This compound->ENaC_inhibition Causes ENaC_inhibition->ENaC Targets Na_in_reduced Reduced Na+ Influx ENaC_inhibition->Na_in_reduced Results in H2O_in_reduced Reduced Water Reabsorption Na_in_reduced->H2O_in_reduced Leads to ASL_rehydration ASL Rehydration H2O_in_reduced->ASL_rehydration Results in MCC_improved Improved Mucociliary Clearance ASL_rehydration->MCC_improved Facilitates cluster_setup Trial Setup cluster_treatment Treatment Periods (Crossover) cluster_analysis Data Analysis Screening Patient Screening (N=216) Inclusion Inclusion Criteria Met Screening->Inclusion Eligible? Randomization Randomization (N=123) Inclusion->Randomization Period1 Period 1 (28 days) - this compound + HS - HS Alone - this compound Alone - Placebo Randomization->Period1 Washout Washout (28 days) Period1->Washout DataCollection ppFEV1 Measurement (Baseline, Day 28 of each period) Period1->DataCollection Period2 Period 2 (28 days) (Crossover Treatment) Washout->Period2 Period2->DataCollection StatAnalysis Statistical Analysis (Mixed-Effects Model) DataCollection->StatAnalysis PrimaryEndpoint Primary Endpoint: Absolute Change from Baseline in ppFEV1 StatAnalysis->PrimaryEndpoint

References

Idrevloride and Quality of Life in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Preclinical Data: A thorough review of existing scientific literature reveals a notable absence of studies evaluating the impact of Idrevloride on quality-of-life (QoL) parameters within preclinical models. Research to date has primarily focused on the clinical applications of this compound, particularly in the context of Primary Ciliary Dyskinesia (PCD) in human subjects. This guide, therefore, will focus on the available clinical data for this compound and compare it with an established therapy, hypertonic saline, for which QoL data is available. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future preclinical and clinical study design.

Clinical Evidence in Primary Ciliary Dyskinesia

This compound is an investigational epithelial sodium channel (ENaC) inhibitor designed to hydrate airway mucus and improve its clearance.[1] In the Phase 2 CLEAN-PCD clinical trial, which evaluated the safety and efficacy of this compound in patients with PCD, quality of life was a secondary endpoint.[2] While some reports from the trial suggest that "parameters of quality-of-life were improved," specific quantitative data from this study has not been detailed in the available literature.[3]

In contrast, a randomized controlled trial investigating the effect of inhaled hypertonic saline, a common treatment for PCD, on QoL provides more specific insights. This study utilized established questionnaires to measure changes in patient-reported outcomes.

Comparative Analysis of Quality-of-Life Outcomes

The following table summarizes the available clinical data on the impact of this compound and hypertonic saline on quality-of-life in patients with PCD.

TreatmentStudyQuality-of-Life InstrumentsKey Findings
This compound CLEAN-PCD (Phase 2)Quality of Life Questionnaire-Bronchiectasis (QoL-B), St. George's Respiratory Questionnaire (SGRQ)[2]General statements of "improved" quality of life parameters, but specific data is not publicly available.[1][3]
Hypertonic Saline (7%) Randomized Controlled TrialQuality of Life Questionnaire-Bronchiectasis (QoL-B), St. George's Respiratory Questionnaire (SGRQ)[4][5]No significant change in the SGRQ total score. However, a significant improvement was observed in the "Health Perception" scale of the QoL-B.[4][5]

Experimental Protocols

The assessment of quality of life in the aforementioned clinical trials relied on validated, patient-reported outcome measures.

St. George's Respiratory Questionnaire (SGRQ): This is a widely used questionnaire designed to measure health-related quality of life in patients with respiratory diseases. It consists of three components: Symptoms, Activity, and Impacts. The "Symptoms" section assesses respiratory symptoms, their frequency, and severity. The "Activity" component evaluates the impact of the disease on physical activities. The "Impacts" section covers the broader effects on social and psychological functioning.

Quality of Life Questionnaire-Bronchiectasis (QoL-B): This is a disease-specific questionnaire developed for patients with bronchiectasis, a condition prevalent in PCD. It addresses various domains of a patient's life, including physical functioning, emotional well-being, social functioning, and treatment burden. The "Health Perception" scale of the QoL-B specifically gauges the patient's overall view of their health.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided.

cluster_airway Airway Lumen cluster_epithelium Airway Epithelium Mucus Mucus Epithelial_Cell Epithelial Cell ENaC ENaC Sodium_Influx Na+ Influx This compound This compound This compound->ENaC Inhibits Mucus_Hydration Increased Mucus Hydration This compound->Mucus_Hydration Leads to Water_Absorption Water Absorption Water_Absorption->Mucus Dehydrates

Caption: Mechanism of action of this compound.

Patient_Recruitment Patient Recruitment (e.g., PCD diagnosis) Baseline_Assessment Baseline QoL Assessment (SGRQ, QoL-B) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Control_Group Control Group (e.g., Placebo or Standard of Care) Randomization->Control_Group Follow_up_Assessment Follow-up QoL Assessment Treatment_Group->Follow_up_Assessment Control_Group->Follow_up_Assessment Data_Analysis Data Analysis and Comparison Follow_up_Assessment->Data_Analysis

Caption: Clinical trial workflow for QoL assessment.

Conclusion and Future Directions

While direct preclinical data on this compound's effect on quality of life is lacking, the clinical findings in PCD patients, though not yet fully detailed, suggest a potential benefit. The comparison with hypertonic saline highlights the nuances of QoL assessment, where different instruments may capture varying aspects of patient experience. For researchers and drug development professionals, this underscores the importance of selecting appropriate and sensitive QoL measures in both preclinical and clinical studies. Future preclinical research on this compound could incorporate behavioral and physiological markers that are surrogates for quality-of-life parameters to bridge the existing data gap and provide a more holistic understanding of its therapeutic potential.

References

Evaluating the Synergistic Potential of Idrevloride with CFTR Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. However, the quest for enhanced therapeutic efficacy continues, with combination therapies targeting alternative ion channels representing a promising frontier. This guide provides a detailed evaluation of the synergistic potential of Idrevloride, an epithelial sodium channel (ENaC) inhibitor, when used in conjunction with CFTR modulators like ivacaftor. We present a comprehensive analysis of the available clinical and preclinical data, detailed experimental protocols, and visual workflows to facilitate an objective comparison.

The Rationale for Synergy: A Dual-Channel Approach

The hydration of the airway surface liquid (ASL) is critical for mucociliary clearance and is primarily regulated by the balance between chloride secretion via the CFTR channel and sodium absorption through the ENaC.[1][2] In cystic fibrosis, dysfunctional CFTR leads to reduced chloride secretion, while ENaC activity is often hyperactive, resulting in excessive sodium and water absorption.[1][2] This ion transport imbalance leads to ASL dehydration, mucus hyperconcentration, and the hallmark pathophysiology of CF lung disease.

The hypothesized synergy between an ENaC inhibitor like this compound and a CFTR potentiator such as ivacaftor is based on fundamental principles of epithelial electrophysiology.[1][3] By blocking ENaC, this compound is expected to reduce sodium absorption and hyperpolarize the apical membrane of airway epithelial cells.[1][3] This hyperpolarization increases the electrochemical driving force for chloride ions to exit the cell through CFTR channels that have been opened by a potentiator like ivacaftor.[1][3] This dual-action mechanism is theorized to result in a more significant restoration of ASL hydration and mucociliary clearance than either agent could achieve alone.

cluster_0 Airway Epithelial Cell cluster_1 Electrochemical Gradient cluster_2 Airway Lumen ENaC ENaC Na+ Absorption Na+ Absorption ENaC->Na+ Absorption Mediates Hyperpolarization Hyperpolarization ENaC->Hyperpolarization Reduced activity contributes to CFTR CFTR Cl- Secretion Cl- Secretion CFTR->Cl- Secretion Mediates This compound This compound This compound->ENaC Inhibits Ivacaftor Ivacaftor Ivacaftor->CFTR Potentiates ASL Hydration Increased ASL Hydration Na+ Absorption->ASL Hydration Reduced absorption contributes to Cl- Secretion->ASL Hydration Hyperpolarization->Cl- Secretion Enhances Driving Force

Figure 1: Hypothesized synergistic signaling pathway of this compound and Ivacaftor.

Preclinical Evidence of Synergy

In these experiments, the combination of BI 1265162 and lumacaftor/ivacaftor led to a greater increase in mucociliary clearance (MCC) in CF human epithelial models than with the CFTR modulators alone, restoring MCC to levels seen in healthy epithelial cells.[4][5] These findings support the mechanistic hypothesis that ENaC inhibition can augment the therapeutic effects of CFTR modulators.[6][7]

Clinical Evaluation: The CLEAN-PCD Trial

The most relevant clinical data for evaluating the combination of this compound and a CFTR modulator comes from the Phase 2 CLEAN-PCD (Clearing Lungs with ENaC Inhibition in Primary Ciliary Dyskinesia) trial.[8][9] While the primary focus of this study was on patients with Primary Ciliary Dyskinesia (PCD), an optional extension (Part B) was conducted where the CFTR potentiator ivacaftor was added to the treatment regimens of the main trial.[10]

Experimental Protocol: CLEAN-PCD Part B
  • Study Design: An optional 28-day extension study where participants continued their assigned treatment from Part A (this compound in hypertonic saline, hypertonic saline alone, this compound alone, or placebo) with the addition of oral ivacaftor (150 mg twice daily).[11]

  • Primary Efficacy Endpoint: The absolute change in the percentage of predicted forced expiratory volume in 1 second (ppFEV1) from the original study baseline and from the Part B baseline.[12]

  • Key Methodologies:

    • Spirometry (FEV1): Pulmonary function tests were conducted according to American Thoracic Society/European Respiratory Society standards. ppFEV1 was calculated based on reference equations.

    • Drug Administration: this compound (85 μg) and hypertonic saline (4.2% NaCl) were administered via nebulizer twice daily. Ivacaftor was administered as an oral tablet.[9]

cluster_0 Part A (28 days) cluster_1 Part B (28 days Extension) cluster_2 Endpoints A1 This compound + HS B1 This compound + HS + Ivacaftor A1->B1 Continue + Add Ivacaftor A2 HS Alone B2 HS Alone + Ivacaftor A2->B2 Continue + Add Ivacaftor A3 This compound Alone B3 This compound Alone + Ivacaftor A3->B3 Continue + Add Ivacaftor A4 Placebo B4 Placebo + Ivacaftor A4->B4 Continue + Add Ivacaftor E1 Primary: Change in ppFEV1 B1->E1 E2 Secondary: FVC, QoL B1->E2 B2->E1 B2->E2 B3->E1 B3->E2 B4->E1 B4->E2 Start Evaluation of Synergy Data CLEAN-PCD Part B Data Start->Data Result1 This compound + HS + Ivacaftor: Continued ppFEV1 Improvement Data->Result1 Result2 Placebo + Ivacaftor: No Improvement Data->Result2 Conclusion Ambiguous Synergy Result1->Conclusion Possible Synergy OR Effect of Longer this compound Tx Result2->Conclusion Argues Against Ivacaftor-driven Effect

References

Idrevloride in Primary Ciliary Dyskinesia: A Review of Clinical Efficacy with a Note on Genetic Subgroup Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Durham, NC – Idrevloride, an investigational inhaled epithelial sodium channel (ENaC) inhibitor, has demonstrated promising results in improving lung function in patients with Primary Ciliary Dyskinesia (PCD), a rare genetic disorder. The pivotal Phase 2 CLEAN-PCD clinical trial showed that this compound, in combination with hypertonic saline, led to a statistically significant improvement in lung function compared to hypertonic saline alone. However, a detailed comparative analysis of this compound's effect on different PCD-causing genetic mutations is not yet publicly available. This guide provides a comprehensive overview of the existing clinical data on this compound and discusses the current landscape of PCD genetics.

Primary Ciliary Dyskinesia is a rare, inherited condition characterized by impaired mucociliary clearance, leading to chronic respiratory infections, bronchiectasis, and progressive lung damage.[1] The genetic basis of PCD is heterogeneous, with over 50 known causative genes.[2]

Mechanism of Action

This compound is designed to block the epithelial sodium channel (ENaC) in the airways. By inhibiting ENaC, this compound is thought to increase the volume of the airway surface liquid, hydrating the mucus and facilitating its clearance through coughing.[3] This mechanism of action addresses the underlying issue of dehydrated and viscous mucus in the airways of PCD patients.

Clinical Efficacy: The CLEAN-PCD Trial

The CLEAN-PCD trial was a multinational, Phase 2, randomized, double-blind, placebo-controlled crossover study that evaluated the safety and efficacy of nebulized this compound in individuals with PCD aged 12 years and older.[1][4]

Key Findings:

The trial demonstrated that treatment with this compound in hypertonic saline resulted in a significant improvement in the primary endpoint, the absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1), compared to hypertonic saline alone.[4]

Table 1: Summary of Primary Efficacy Endpoint in the CLEAN-PCD Trial

Treatment GroupMean Absolute Change from Baseline in ppFEV1Difference vs. Hypertonic Saline Alone (95% CI)p-value
This compound in Hypertonic Saline+1.0%1.5% (0.04 to 3.0)0.044
Hypertonic Saline Alone-0.5%--

Data sourced from the CLEAN-PCD clinical trial results.[4][5]

The combination of this compound and hypertonic saline was generally well-tolerated, with a safety profile consistent with the underlying disease.[6]

Comparative Analysis Across PCD Genetic Mutations: A Data Gap

A core interest for researchers and clinicians is understanding how novel therapeutics like this compound perform in patients with different underlying genetic mutations causing PCD. Specific genotypes can lead to variations in disease severity and clinical presentation.

Despite a thorough review of published literature, conference abstracts, and clinical trial registries, no specific data from the CLEAN-PCD trial or other studies have been released that provide a comparative analysis of this compound's efficacy across different PCD genetic mutations. The results of the CLEAN-PCD trial were reported on the overall study population, without subgroup analyses based on genotype.[1][3][6]

Therefore, it is not currently possible to provide a quantitative comparison of this compound's effects on patients with mutations in genes such as DNAH5, DNAI1, CCDC39, or others.

Experimental Protocols

The following is a summary of the methodology employed in the CLEAN-PCD trial.

CLEAN-PCD Trial Protocol:
  • Study Design: Phase 2, randomized, double-blind, placebo-controlled, crossover trial.[4]

  • Participants: 123 individuals aged 12 years and older with a confirmed diagnosis of PCD.[1]

  • Intervention: Participants were randomized to receive sequences of four treatments:

    • This compound in hypertonic saline

    • Hypertonic saline alone

    • This compound alone

    • Placebo[1]

  • Duration: Each treatment period was 28 days, separated by a 28-day washout period.[4]

  • Primary Endpoint: Absolute change from baseline in ppFEV1.[5]

  • Secondary Endpoints: Included other measures of lung function and patient-reported outcomes.

Visualizing the Pathway and Workflow

To illustrate the proposed mechanism of action of this compound and the workflow of the CLEAN-PCD trial, the following diagrams are provided.

Idrevloride_Mechanism_of_Action cluster_airway Airway Lumen & Epithelium cluster_channel Mucus Dehydrated Mucus Hydration Increased Mucus Hydration Mucus->Hydration Rehydration Epithelium Airway Epithelial Cell ENaC ENaC This compound This compound This compound->ENaC Inhibits Clearance Improved Mucociliary Clearance Hydration->Clearance

Caption: Proposed mechanism of action of this compound in PCD.

CLEAN_PCD_Workflow cluster_treatment 28-Day Crossover Treatment Periods Screening Patient Screening (N=216) Randomization Randomization (N=123) Screening->Randomization T1 This compound + HS Randomization->T1 Group A T2 HS Alone Randomization->T2 Group B T3 This compound Alone Randomization->T3 Group C T4 Placebo Randomization->T4 Group D Washout 28-Day Washout T1->Washout T2->Washout T3->Washout T4->Washout Crossover Treatment Crossover Washout->Crossover Endpoint Primary Endpoint Analysis (Change in ppFEV1) Crossover->Endpoint

Caption: Simplified workflow of the CLEAN-PCD clinical trial.

Future Directions

The positive results of the CLEAN-PCD trial are a significant step forward in the development of new treatments for PCD. Future clinical trials and subsequent publications may provide the much-needed data on the efficacy of this compound across different genetic subgroups. Such information will be invaluable for personalizing treatment strategies and optimizing outcomes for individuals with this challenging disease. Researchers, scientists, and drug development professionals are encouraged to monitor for forthcoming data from the ongoing development of this compound.

References

Validating Nasal Nitric Oxide as a Response Biomarker for Idrevloride Treatment in Primary Ciliary Dyskinesia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor, with current standard-of-care treatments for Primary Ciliary Dyskinesia (PCD). It further explores the potential of nasal nitric oxide (nNO) as a biomarker for treatment response, supported by experimental data and detailed methodologies.

Introduction to Primary Ciliary Dyskinesia and Current Therapeutic Landscape

Primary Ciliary Dyskinesia (PCD) is a rare, inherited disorder characterized by impaired function of motile cilia, leading to chronic respiratory tract infections, sinusitis, and other complications.[1][2] Current treatments for PCD are primarily supportive and aim to manage symptoms and slow disease progression.[1][2][3][4][5] These include airway clearance techniques, antibiotics to treat infections, and in some cases, surgical interventions.[1][2][3][4] There is a significant unmet need for therapies that address the underlying pathophysiology of the disease.

This compound: A Novel Therapeutic Approach

This compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor.[6][7][8] By blocking ENaC in the airway, this compound is designed to increase the hydration of airway surface liquid, improve mucus clearance, and consequently, enhance lung function in individuals with PCD.[6][7][8][9][10]

Mechanism of Action

The proposed mechanism of action for this compound in combination with hypertonic saline involves a dual approach to rehydrate airway mucus. Hypertonic saline draws water into the airway lumen, while this compound inhibits the absorption of sodium and water, further increasing airway surface liquid.[9][10][11] This is hypothesized to facilitate the clearance of static, dehydrated mucus, a hallmark of PCD.

cluster_epithelium Airway Epithelium Dehydrated Mucus Dehydrated Mucus Hydrated Mucus Hydrated Mucus Dehydrated Mucus->Hydrated Mucus ENaC ENaC Sodium ENaC->Sodium Absorption This compound This compound This compound->ENaC Inhibits Hypertonic Saline Hypertonic Saline Water Hypertonic Saline->Water Draws into lumen

This compound's dual-action mechanism on airway hydration.

Clinical Evidence: The CLEAN-PCD Trial

The CLEAN-PCD trial was a multinational, phase 2, randomized, double-blind, placebo-controlled crossover study designed to evaluate the safety and efficacy of this compound in people with PCD aged 12 years and older.[6][7][9][12]

Study Design and Endpoints

Participants were randomly assigned to one of four treatment sequences involving this compound in hypertonic saline, hypertonic saline alone, this compound alone, or placebo, each for a 28-day period followed by a 28-day washout.[12][13] The primary endpoint was the absolute change from baseline in the percentage of predicted forced expiratory volume in 1 second (ppFEV1).[12]

Key Findings

The study found that this compound in hypertonic saline was safe and associated with a statistically significant improvement in lung function compared to hypertonic saline alone.[6][7][11][12]

Table 1: Comparison of this compound Treatment Arms in the CLEAN-PCD Trial

Treatment ArmMean Absolute Change from Baseline in ppFEV1p-value (vs. Hypertonic Saline Alone)
This compound in Hypertonic Saline+1.0 percentage points0.044
Hypertonic Saline Alone-0.5 percentage points-
This compound AloneNot reported as primary comparison-
PlaceboNot reported as primary comparison-

Data sourced from the CLEAN-PCD trial publication.[13]

Nasal Nitric Oxide (nNO) as a Biomarker in PCD

Nasal nitric oxide is a well-established diagnostic biomarker for PCD.[1][14] Individuals with PCD typically have extremely low levels of nNO compared to healthy individuals and those with other respiratory conditions like cystic fibrosis.[14][15]

The Rationale for nNO as a Response Biomarker

While the primary mechanism of this compound focuses on mucus hydration, downstream effects could potentially influence the inflammatory environment and cellular function within the nasal and sinus passages. Given that nNO levels can be affected by sinonasal inflammation and obstruction, it is plausible that effective treatment with this compound could lead to measurable changes in nNO.[16][17] However, to date, no published data from the CLEAN-PCD trial has specifically reported on changes in nNO levels as a response to this compound treatment.

Table 2: Comparison of this compound and Standard of Care for PCD

FeatureThis compound with Hypertonic SalineStandard of Care (e.g., Airway Clearance, Antibiotics)
Mechanism of Action Targets mucus hydration by inhibiting ENaC and providing osmotic force.[9][10]Symptomatic management, infection control, and mucus clearance through physical means.[3][4]
Primary Clinical Endpoint Improvement in lung function (ppFEV1).[12]Reduction in exacerbation frequency, maintenance of lung function.
Biomarker Potential: Nasal Nitric Oxide (nNO) as a response biomarker (requires validation).Nasal Nitric Oxide (nNO) for diagnosis.[1][14]
Administration Inhaled nebulization.[12]Varied (e.g., physical therapy, oral/IV antibiotics).[3]

Experimental Protocols

Measurement of Nasal Nitric Oxide (nNO)

The following is a standardized protocol for nNO measurement based on recommendations from the American Thoracic Society and the European Respiratory Society.[14][18]

Objective: To quantify the concentration of nitric oxide in nasally exhaled air.

Materials:

  • Chemiluminescence or electrochemical nitric oxide analyzer

  • Nasal olive or cannula

  • Sampling line

  • Calibration gases

  • Data acquisition software

Procedure:

  • Patient Preparation: The patient should be in a relaxed, seated position and should refrain from exercise, smoking, and consuming nitrate-rich foods for a specified period before the measurement. The patient should gently blow their nose before the test.[18][19]

  • Device Calibration: The nitric oxide analyzer must be calibrated according to the manufacturer's instructions using certified calibration gases.

  • Sampling: A nasal olive or cannula is inserted into one nostril, ensuring a tight seal.[20]

  • Maneuver: The patient is instructed to perform a specific breathing maneuver, such as a slow, steady exhalation against resistance or a breath-hold, to ensure a constant flow of air from the nasal cavity.[14]

  • Data Collection: The analyzer continuously measures the nitric oxide concentration in the sampled air. The data is recorded by the acquisition software.

  • Analysis: The plateau phase of the nitric oxide concentration is identified, and the average concentration is calculated. The measurement is typically reported in parts per billion (ppb) or as a production rate in nanoliters per minute (nL/min).[18][21]

  • Repeatability: The measurement should be repeated in both nostrils to ensure consistency.[19]

cluster_workflow nNO Measurement Workflow start Start prep Patient Preparation start->prep cal Device Calibration prep->cal sample Nasal Sampling cal->sample maneuver Breathing Maneuver sample->maneuver collect Data Collection maneuver->collect analyze Data Analysis collect->analyze end End analyze->end

Standardized workflow for nasal nitric oxide measurement.

Future Directions and Conclusion

The CLEAN-PCD trial has provided promising initial evidence for the efficacy of this compound in improving lung function in individuals with PCD.[6][7][11][12] While nasal nitric oxide is a cornerstone for the diagnosis of PCD, its validation as a biomarker for treatment response to this compound requires further investigation. Future clinical trials, including the planned Phase 3 studies for this compound, should consider incorporating serial nNO measurements to assess its utility in monitoring therapeutic efficacy and potentially guiding treatment decisions.[9][10]

cluster_validation nNO as a Response Biomarker Validation PCD Primary Ciliary Dyskinesia This compound This compound Treatment PCD->this compound is treated with nNO Nasal Nitric Oxide (nNO) This compound->nNO potentially modulates Response Treatment Response This compound->Response leads to nNO->Response may indicate

Proposed relationship for validating nNO as a response biomarker.

This guide highlights the current state of research and provides a framework for understanding the potential of this compound and the role of nNO in the evolving landscape of PCD therapeutics. Further studies are crucial to fully elucidate the clinical utility of nNO as a response biomarker for this promising new treatment.

References

A Cross-Species Comparative Analysis of Idrevloride and Other Mucociliary Clearance Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor, with other therapeutic agents designed to enhance mucociliary clearance (MCC). The following sections detail the mechanism of action, available cross-species data, and experimental protocols for this compound and its alternatives, offering a valuable resource for researchers in the field of respiratory therapeutics.

Introduction to Mucociliary Clearance and Therapeutic Intervention

Mucociliary clearance is a primary defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and cellular debris from the airways. This process relies on the coordinated action of ciliated cells and the secretion of a protective mucus layer. Dehydration of the airway surface liquid (ASL) can lead to thickened mucus and impaired ciliary function, resulting in mucus stasis and an increased risk of infection and inflammation. Consequently, therapeutic strategies aimed at restoring airway hydration and enhancing MCC are of significant interest for a variety of respiratory diseases, including cystic fibrosis (CF) and primary ciliary dyskinesia (PCD).

This compound: An Epithelial Sodium Channel (ENaC) Inhibitor

This compound (formerly known as P-1037) is an investigational inhaled ENaC inhibitor developed by Parion Sciences. By blocking ENaC on the apical surface of airway epithelial cells, this compound is designed to reduce sodium and water absorption from the airway lumen, thereby increasing the volume of the ASL and hydrating the mucus. This, in turn, is expected to improve the efficiency of mucociliary clearance.[1][2][3]

Mechanism of Action of ENaC Inhibitors

The signaling pathway below illustrates the mechanism by which ENaC inhibitors like this compound are proposed to enhance mucociliary clearance.

cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen ENaC ENaC Na_ion Na+ ENaC->Na_ion Absorption ASL Airway Surface Liquid (ASL) Cilia Cilia Mucus Hydrated Mucus ASL->Mucus Hydrates Cilia->Mucus Propels H2O H2O Na_ion->H2O Follows This compound This compound This compound->ENaC Inhibits cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen P2Y2R P2Y2 Receptor Gq Gq Protein P2Y2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ IP3->Ca Increases Cl_channel Cl- Channel Ca->Cl_channel Activates Cilia Cilia Ca->Cilia Increases Beat Frequency Cl_ion Cl- Cl_channel->Cl_ion Secretion Mucus Hydrated Mucus Cilia->Mucus Propels Denufosol Denufosol Denufosol->P2Y2R Activates H2O H2O Cl_ion->H2O Follows H2O->Mucus Hydrates cluster_workflow Preclinical Mucociliary Clearance (MCC) Study Workflow Animal_Model Select Animal Model (e.g., Sheep, Rat) Drug_Admin Administer Test Compound (e.g., Inhaled this compound) Animal_Model->Drug_Admin Radiotracer Deliver Radiolabeled Aerosol Drug_Admin->Radiotracer Imaging Gamma Scintigraphy Imaging Radiotracer->Imaging Analysis Data Analysis: Calculate MCC Rate Imaging->Analysis Comparison Compare to Control/Alternative Drugs Analysis->Comparison

References

Independent Verification of Idrevloride's Impact on Mucus Hydration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Idrevloride's performance in improving mucus hydration with other established mucoactive agents. The information is supported by available experimental data from clinical and preclinical studies.

Executive Summary

This compound is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to hydrate airway mucus by blocking sodium absorption from the airway lumen.[1][2][3] Clinical trial data from the Phase 2 CLEAN-PCD study in patients with Primary Ciliary Dyskinesia (PCD) suggests that this compound, particularly in combination with hypertonic saline, improves lung function, an indirect indicator of enhanced mucus clearance and hydration.[4][5] While direct comparative data on mucus rheology and hydration for this compound is not yet widely available, this guide consolidates existing clinical outcomes and compares them with the known effects of other mucoactive agents on mucus properties.

Data Presentation: Comparative Performance of Mucoactive Agents

The following tables summarize the quantitative data available for this compound and alternative therapies. It is important to note that direct head-to-head trials measuring mucus properties for all these agents are limited; therefore, comparisons are based on data from separate studies.

Table 1: Clinical Efficacy of this compound in Primary Ciliary Dyskinesia (CLEAN-PCD Trial) [4][5]

Treatment Arm (28 days)NMean Absolute Change from Baseline in ppFEV1*p-value vs. Hypertonic Saline Alone
This compound + Hypertonic Saline80+1.00.04
Hypertonic Saline Alone81-0.5-
This compound Alone37-0.5Not significant
Placebo36-2.1Not significant

% predicted Forced Expiratory Volume in 1 second. A positive value indicates improvement in lung function.

Table 2: Effects of Alternative Mucoactive Agents on Mucus Properties

AgentMechanism of ActionKey Quantitative Effects on Mucus/SputumRepresentative Study Finding
Hypertonic Saline (7%) Osmotic agent; draws water into the airway lumen.Decreased sputum viscoelasticity (G') in vitro.[1] Increased sputum expectoration in patients with bronchiectasis.[6]In vitro, 7% hypertonic saline significantly reduced the elastic modulus (G') of CF sputum.[1]
Dornase Alfa (rhDNase) Mucolytic; cleaves extracellular DNA in purulent mucus.Reduced viscosity and elasticity of CF sputum in vitro.In patients with CF, daily administration of dornase alfa has been shown to improve FEV1 and reduce the risk of respiratory tract infections.[7]
N-acetylcysteine (NAC) Mucolytic; breaks disulfide bonds in mucin polymers.In vitro studies show a reduction in mucus viscosity.[8][9]In animal models of COPD, NAC has been shown to reduce the expression of MUC5AC and MUC5B mucin proteins.[9]
Guaifenesin Expectorant; thought to increase the volume and reduce the viscosity of airway secretions.In vitro, reduced sputum elasticity (G') of chronic bronchitis sputum.[10]Guaifenesin was shown to significantly reduce sputum elasticity in vitro compared to untreated sputum.[10]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of findings. Below are summaries of key experimental protocols relevant to the assessment of mucus hydration and rheology.

Sputum Induction Protocol

Sputum induction is a standardized method to obtain samples of lower airway secretions for analysis.

  • Patient Preparation: Patients are typically asked to fast for a few hours before the procedure to minimize the risk of vomiting. They may also be asked to rinse their mouths with water to reduce contamination from saliva.

  • Pre-medication: In some cases, a bronchodilator is administered before induction to prevent bronchospasm, especially in patients with hyperreactive airways.

  • Nebulization: The patient inhales a nebulized sterile hypertonic saline solution (typically 3% to 7%). The saline aerosol irritates the airways, leading to coughing and the production of sputum.

  • Collection: The expectorated sputum is collected in a sterile container. The process is usually continued until a sufficient volume of sample is obtained.

  • Sample Processing: The collected sputum is then processed for analysis. This may involve selecting purulent plugs, homogenization, and storage at appropriate temperatures (e.g., -80°C) for later analysis.

Measurement of Sputum Percent Solids

This method provides a quantitative measure of mucus hydration, with a higher percentage of solids indicating less hydration.

  • Sample Preparation: A small, pre-weighed aliquot of the sputum sample (typically a mucus plug) is placed in a pre-weighed tube.

  • Drying: The sample is then dried until a constant weight is achieved. This is often done by lyophilization (freeze-drying) or by heating in an oven at a controlled temperature (e.g., 80°C) overnight.

  • Final Weighing: The tube containing the dried sample is weighed again.

  • Calculation: The percentage of solids is calculated as: (Dry Weight / Wet Weight) x 100.

Sputum Rheology Measurement

Rheology is the study of the flow and deformation of matter. In the context of mucus, it provides quantitative measures of its viscoelastic properties (viscosity and elasticity).

  • Instrumentation: A rheometer, a specialized instrument for measuring rheological properties, is used. Common geometries for sputum analysis include cone-and-plate or parallel-plate configurations.

  • Sample Loading: A small volume of the sputum sample is carefully loaded onto the rheometer plate.

  • Oscillatory Testing: The sample is subjected to a small, oscillating strain at a defined frequency (e.g., 1 Hz). This allows for the determination of the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').

    • G' (Elastic Modulus): Represents the solid-like behavior of the mucus, or its ability to store energy and recoil.

    • G'' (Viscous Modulus): Represents the liquid-like behavior of the mucus, or its ability to dissipate energy as heat.

  • Data Analysis: The values of G' and G'' provide a quantitative profile of the sputum's viscoelasticity. A higher G' indicates a more elastic, gel-like mucus, which can be more difficult to clear.

Mandatory Visualization

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in the airway epithelium. By inhibiting the ENaC channel, this compound reduces the absorption of sodium ions from the airway surface liquid into the epithelial cells. This, in turn, reduces the osmotic driving force for water absorption, leading to increased hydration of the airway surface liquid and mucus.

Idrevloride_Signaling_Pathway cluster_epithelium Airway Epithelial Cell cluster_lumen cluster_interstitium ENaC ENaC Na_K_ATPase Na+/K+ ATPase Na_ion_interstitium Na+ Na_K_ATPase->Na_ion_interstitium Pumps Out CFTR CFTR Cl_ion_lumen Cl- CFTR->Cl_ion_lumen Secretion K_channel K+ Channel K_ion_interstitium K+ K_channel->K_ion_interstitium Efflux This compound This compound This compound->ENaC Inhibits Na_ion_lumen Na+ Na_ion_lumen->ENaC Absorption Water_lumen H2O Water_lumen->ENaC Follows Na+ K_ion_interstitium->Na_K_ATPase caption This compound inhibits ENaC-mediated sodium and water absorption.

Caption: this compound inhibits ENaC-mediated sodium and water absorption.

Experimental Workflow for Mucus Hydration Analysis

This diagram outlines the typical workflow for analyzing mucus hydration from patient samples.

Mucus_Hydration_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Sputum_Induction Sputum Induction (Hypertonic Saline) Sample_Collection Sample Collection (Sterile Container) Sputum_Induction->Sample_Collection Plug_Selection Mucus Plug Selection Sample_Collection->Plug_Selection Aliquoting Aliquoting for Analyses Plug_Selection->Aliquoting Percent_Solids Percent Solids Measurement (Hydration) Aliquoting->Percent_Solids Rheology Rheology (Viscoelasticity) Aliquoting->Rheology caption Workflow for sputum collection and mucus hydration analysis.

Caption: Workflow for sputum collection and mucus hydration analysis.

Logical Relationship of Mucoactive Agents

This diagram illustrates the different mechanisms of action of this compound and its alternatives in the context of improving mucus clearance.

Mucoactive_Agents_Comparison cluster_mechanisms Therapeutic Interventions Dehydrated_Mucus Dehydrated, Viscous Mucus This compound This compound (ENaC Inhibitor) Hypertonic_Saline Hypertonic Saline (Osmotic Agent) Dornase_Alfa Dornase Alfa (Mucolytic - DNA) NAC N-acetylcysteine (Mucolytic - Mucin) Hydrated_Mucus Hydrated, Less Viscous Mucus This compound->Hydrated_Mucus Increases Water Content Hypertonic_Saline->Hydrated_Mucus Draws Water into Mucus Dornase_Alfa->Hydrated_Mucus Breaks Down DNA Network NAC->Hydrated_Mucus Breaks Down Mucin Polymers Improved_Clearance Improved Mucus Clearance Hydrated_Mucus->Improved_Clearance caption Mechanisms of action for different mucoactive agents.

Caption: Mechanisms of action for different mucoactive agents.

References

ENaC Inhibitors in Clinical Development: A Comparative Analysis Featuring Idrevloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) has long been a therapeutic target of interest for diseases characterized by dehydrated airway mucus, such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD). Inhibition of ENaC is a mutation-agnostic approach aimed at increasing the airway surface liquid to improve mucociliary clearance.[1] This guide provides a meta-analysis of clinical trial outcomes for several ENaC inhibitors, with a focus on Idrevloride (also known as VX-371), and compares its performance with other agents that have been in clinical development.

Comparative Analysis of Clinical Trial Outcomes

The following tables summarize the available quantitative data from clinical trials of key ENaC inhibitors.

Table 1: Comparison of ENaC Inhibitor Clinical Trial Designs and Efficacy Outcomes

FeatureThis compound (VX-371)BI 1265162SPX-101AZD5634
Trial Name CLEAN-PCDBALANCE-CF 1HOPE-1Phase Ib (NCT02950805)
Indication Primary Ciliary Dyskinesia (PCD)Cystic Fibrosis (CF)Cystic Fibrosis (CF)Cystic Fibrosis (CF)
Phase 2221b
Number of Patients 12352 (28 in initial analysis)46 (first cohort)11
Dosage 85 µg nebulized twice daily20 µg, 50 µg, 100 µg, 200 µg twice daily60 mg or 120 mg twice daily600 µg single dose
Treatment Duration 28 days28 days28 daysSingle dose
Primary Efficacy Endpoint Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1)Absolute change from baseline in ppFEV1Absolute change from baseline in ppFEV1Change in mucociliary clearance (MCC)
ppFEV1 Change vs. Placebo/Comparator +1.5 percentage points (vs. hypertonic saline alone)[2]+1.5% (200 µg dose, final analysis)[3]+5.2% (120mg dose, placebo-adjusted)[1]Not assessed
Development Status Advancing to Phase 3 for PCD[4]Terminated[3]Discontinued[5]No further studies planned[6]

Table 2: Comparative Safety and Tolerability of ENaC Inhibitors

Adverse Event ProfileThis compound (VX-371)BI 1265162SPX-101AZD5634
Common Adverse Events Cough, oropharyngeal pain, chest discomfort[2]Not detailed in available resultsCough, sputum production[1]Well-tolerated in single-dose study[7]
Serious Adverse Events Not specified in available resultsNot detailed in available results4 patient discontinuations due to exacerbations, breathlessness, or increased heart rate[5]No serious adverse events reported in the single-dose CF study[7]
Key Safety Notes Generally well-tolerated[8]Safe and well-tolerated up to 200 µg twice daily[3]No dose-limiting effect on serum potassium observed[5]Favorable safety profile in healthy subjects and patients with CF[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting clinical trial data. Below are summaries of the protocols for the key trials cited.

This compound (CLEAN-PCD Trial)

The CLEAN-PCD trial was a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[8] 123 patients with PCD aged 12 years or older were randomized to one of four treatment sequences involving twice-daily nebulized administration of:

  • This compound (85 µg) in hypertonic saline (4.2% NaCl)

  • Hypertonic saline alone

  • This compound in hypotonic saline

  • Placebo (hypotonic saline)

Each treatment period lasted 28 days, separated by a 28-day washout period.[2] The primary endpoint was the absolute change from baseline in ppFEV1.[2]

BI 1265162 (BALANCE-CF 1 Trial)

This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial in patients with CF aged 12 years and older. The study evaluated four dose levels of BI 1265162 (20, 50, 100, and 200 µg) administered twice daily via the Respimat® Soft Mist™ Inhaler for 4 weeks, as an add-on to standard CF therapies. An interim futility analysis was planned and conducted.[9]

SPX-101 (HOPE-1 Trial)

The HOPE-1 trial was an exploratory, randomized, placebo-controlled, 28-day Phase 2 study in adult CF patients, independent of their CFTR mutation.[1] The first cohort compared a low dose (60mg) and a high dose (120mg) of nebulized SPX-101 to placebo.[1] The primary efficacy endpoint was the absolute change from baseline in ppFEV1 after 28 days of treatment.[1]

AZD5634 (Phase Ib Trial)

This was a Phase Ib, randomized, double-blind, placebo-controlled, single-dose, 2-way crossover study in 11 patients with CF.[7] The trial assessed the effects of a single 600 µg inhaled dose of AZD5634 on mucociliary clearance (MCC), pharmacokinetics, safety, and tolerability.[7][10] Nasal potential difference was used as a biomarker for target engagement.[7]

Visualizing the Mechanisms

To better understand the biological context and experimental processes, the following diagrams are provided.

ENaC_Signaling_Pathway cluster_airway_lumen Airway Lumen cluster_epithelial_cell Airway Epithelial Cell cluster_apical_membrane Apical Membrane Proteases Proteases ENaC ENaC (α, β, γ subunits) Proteases->ENaC Activates Na_ion Na+ ENaC->Na_ion Influx CFTR CFTR CFTR->ENaC Inhibits Cl_ion Cl- CFTR->Cl_ion Efflux Water H₂O Na_ion->Water Follows Na+ ENaC_Inhibitors ENaC Inhibitors (e.g., this compound) ENaC_Inhibitors->ENaC Blocks Clinical_Trial_Workflow start Patient Screening randomization Randomization start->randomization treatment Treatment Period (Drug or Placebo) randomization->treatment washout Washout Period treatment->washout For crossover trials follow_up Follow-up treatment->follow_up For parallel trials crossover Crossover to Alternate Treatment washout->crossover crossover->follow_up end Data Analysis follow_up->end

References

Safety Operating Guide

Navigating the Disposal of Idrevloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Idrevloride is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential logistical information and a step-by-step operational plan based on general best practices for the disposal of pharmaceutical research materials.

Core Principle: Precaution and Consultation

Given that this compound is an investigational drug, detailed public information regarding its specific hazards and disposal requirements is limited. Therefore, the primary approach to its disposal should be one of caution, treating it as a potentially hazardous chemical waste. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

**Step-by-Step Disposal Protocol

  • Initial Assessment and Waste Identification:

    • Do not dispose of this compound down the drain or in regular trash.

    • Characterize the waste: Is it pure this compound, a solution, or contaminated labware (e.g., vials, syringes, personal protective equipment)?

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Contact Environmental Health and Safety (EHS):

    • This is the most critical step. Your EHS department will provide specific guidance based on local, state, and federal regulations.

    • Provide them with all available information on this compound, including its chemical name (3,5-diamino-6-chloro-N-(N-(4-(4-(2-(hexyl((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamide), any known synonyms (VX-371, GS-5737), and the nature of the waste.

  • Packaging and Labeling:

    • Use a designated, leak-proof hazardous waste container provided by your EHS office.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. If the specific hazards are unknown, indicate this on the label.

    • Include the accumulation start date and the name of the principal investigator or lab contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure, away from general lab traffic, and separate from incompatible materials.

  • Waste Pickup and Disposal:

    • Arrange for a hazardous waste pickup with your EHS department. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative disposal limits for this compound was identified, a table of such data cannot be provided. Disposal procedures will be dictated by the general classification of the material as a chemical or pharmaceutical waste, in accordance with regulatory requirements.

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of this compound would be found in the compound's specific Safety Data Sheet. In its absence, laboratories should adhere to their institution's standard operating procedures for handling potent or novel chemical entities. This includes the mandatory use of personal protective equipment (PPE) such as lab coats, safety glasses, and chemical-resistant gloves. All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

start Start: this compound Waste Generated is_sds_available Is a specific SDS for this compound available? start->is_sds_available follow_sds Follow disposal instructions in Section 13 of the SDS. is_sds_available->follow_sds Yes no_sds Treat as unknown/potentially hazardous chemical waste. is_sds_available->no_sds No end End: Proper Disposal follow_sds->end contact_ehs Contact Institutional Environmental Health & Safety (EHS). no_sds->contact_ehs provide_info Provide EHS with all known information about this compound. contact_ehs->provide_info follow_ehs_guidance Follow EHS guidance for packaging, labeling, and storage. provide_info->follow_ehs_guidance waste_pickup Arrange for hazardous waste pickup by EHS. follow_ehs_guidance->waste_pickup waste_pickup->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department and, if obtainable, the manufacturer's Safety Data Sheet.

Essential Safety and Handling Protocols for Idrevloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Idrevloride, an investigational epithelial sodium channel (ENaC) inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with Acute Oral Toxicity Category 4 ("Harmful if swallowed") and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for various laboratory activities involving this compound.

Activity Eye & Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (powder) Safety goggles with side-shieldsImpervious clothing (lab coat), disposable nitrile gloves (double-gloving recommended)N95 or higher rated respirator
Compounding and Dissolution Safety goggles with side-shields or face shieldImpervious clothing (lab coat), disposable nitrile gloves (double-gloving recommended)N95 or higher rated respirator if not in a certified chemical fume hood
In-vitro/In-vivo Administration Safety goggles with side-shieldsImpervious clothing (lab coat), disposable nitrile glovesDependent on the route of administration and potential for aerosolization
Waste Disposal Safety goggles with side-shieldsImpervious clothing (lab coat), disposable nitrile glovesNot generally required if handling sealed waste containers
Experimental Protocol: Standard Solution Preparation of this compound (10mM)
  • Preparation: Before handling this compound, ensure all required PPE is correctly donned. All manipulations of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of the desired solvent (e.g., DMSO) to the container with the weighed this compound.

  • Mixing: Gently agitate the solution until the this compound is completely dissolved. Avoid splashing.

  • Storage: Store the prepared solution in a tightly sealed container at the recommended temperature, protected from light.[1]

Procedural Guidance: Donning and Doffing of PPE

Proper donning and doffing of PPE is critical to prevent contamination. The following is a general guide; always refer to your institution's specific protocols.

Donning Procedure
  • Gown: Put on a disposable, impervious gown, ensuring it is securely fastened.

  • Respirator: If required, don your N95 respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on safety goggles with side-shields.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first pair.

Doffing Procedure
  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.

  • Eye Protection: Remove your safety goggles.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

All waste generated from the handling of this compound must be considered hazardous.

  • Solid Waste: All disposable PPE, weighing papers, and contaminated labware should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.[1]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Plan to Handle this compound assess_procedure Assess the Procedure: - Weighing powder? - Dissolving? - Administering solution? start->assess_procedure powder_handling Is the material a powder or could aerosols be generated? assess_procedure->powder_handling in_fume_hood Will the procedure be performed in a certified chemical fume hood? powder_handling->in_fume_hood Yes add_respirator Add Respiratory Protection: N95 or higher rated respirator powder_handling->add_respirator No ppe_level_1 Standard PPE: - Lab Coat - Safety Goggles - Single Pair of Nitrile Gloves in_fume_hood->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves in_fume_hood->ppe_level_2 No end Proceed with Experiment ppe_level_1->end ppe_level_2->end add_respirator->ppe_level_2

Caption: Decision workflow for this compound PPE selection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.